Estrone 3-sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21O5S- |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of Estrone 3-Sulfate: A Technical Guide for Researchers
Abstract
Estrone (B1671321) 3-sulfate (E1S), a sulfated form of estrone, is the most abundant circulating estrogen in humans, functioning as a biologically inactive reservoir that can be converted to active estrogens in peripheral tissues. This conversion is a critical process in the physiology of estrogen action, particularly in postmenopausal women, and plays a significant role in the pathology of hormone-dependent diseases such as breast cancer. This technical guide provides an in-depth overview of the biological significance of estrone 3-sulfate, detailing its role as a precursor to potent estrogens, its transport and metabolism, and its implications for drug development. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction: The Central Role of this compound
This compound (E1S) is a natural, endogenous steroid and an estrogen ester.[1] While biologically inactive itself, with minimal affinity for estrogen receptors, its significance lies in its function as a large, stable reservoir for the biosynthesis of more potent, unconjugated estrogens, namely estrone (E1) and estradiol (B170435) (E2).[1][2] Circulating levels of E1S are approximately 5 to 10 times higher than those of unconjugated estrogens, and it possesses a longer half-life, making it a crucial source of estrogens in various physiological and pathological contexts.[3][4]
In postmenopausal women, where ovarian estrogen production has ceased, the peripheral conversion of adrenal androgens and the hydrolysis of E1S become the primary sources of estrogens.[5] This local production of active estrogens in tissues like the breast, uterus, and bone is of paramount importance.[2] Notably, in hormone-dependent breast cancers, the intratumoral conversion of E1S to E1 and subsequently to E2 is a key driver of tumor proliferation.[3][6][7][8] This has positioned the enzymes and transporters involved in E1S metabolism as critical targets for therapeutic intervention.
The Sulfatase Pathway: Activating the Reservoir
The conversion of inactive E1S to biologically active estrone is primarily mediated by the enzyme steroid sulfatase (STS).[4][6][9] This desulfonation reaction is a pivotal step in the "sulfatase pathway" of estrogen biosynthesis.
Following its conversion to estrone, the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) can further convert E1 to the most potent human estrogen, estradiol.[4] Conversely, estrogen sulfotransferase (EST) can inactivate estrogens by catalyzing their sulfonation.[9] The balance between STS and EST activities is a key determinant of the local estrogenic environment within a tissue.[9] In breast carcinoma, STS activity is significantly higher than in normal breast tissue, favoring the production of active estrogens and promoting tumor growth.[3][10]
Caption: The Sulfatase Pathway of Estrogen Biosynthesis.
Transport of this compound: A Gateway to Cellular Action
Due to its hydrophilic nature, this compound cannot freely diffuse across cell membranes.[11] Its entry into target cells is facilitated by specific carrier-mediated transport systems. The primary transporters identified for E1S are members of the Organic Anion-Transporting Polypeptide (OATP) family and the Sodium-Dependent Organic Anion Transporter (SOAT, also known as SLC10A6).[1][11][12]
Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, have been shown to transport E1S.[1][13][14] The expression of these transporters is often upregulated in hormone-dependent breast cancer cells compared to normal breast epithelial cells, leading to an increased uptake of E1S and consequently higher intratumoral estrogen levels.[3][13] This differential expression and the kinetic properties of these transporters make them potential targets for both therapeutic intervention and diagnostic imaging.
Caption: Cellular Uptake of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound, providing a reference for its physiological concentrations and the kinetics of its transport and metabolism.
Table 1: Serum Concentrations of this compound in Humans
| Population/Condition | Mean E1S Concentration (ng/mL) | Reference(s) |
| Men | 0.96 ± 0.11 | [1] |
| Premenopausal Women (Follicular Phase) | 0.96 ± 0.17 | [1] |
| Premenopausal Women (Luteal Phase) | 1.74 ± 0.32 | [1] |
| Women on Oral Contraceptives | 0.74 ± 0.11 | [1] |
| Postmenopausal Women (untreated) | 0.13 ± 0.03 | [1] |
| Postmenopausal Women (oral E2 therapy) | 38.8 | [15] |
| Postmenopausal Women (transdermal E2 0.05 mg/day) | 1.8 | [15] |
| Postmenopausal Women (transdermal E2 0.1 mg/day) | 3.2 | [15] |
| Pregnancy (1st Trimester) | 19 ± 5 | [1] |
| Pregnancy (2nd Trimester) | 66 ± 31 | [1] |
| Pregnancy (3rd Trimester) | 105 ± 22 | [1] |
Table 2: Kinetic Parameters of E1S Transport and Metabolism
| Parameter | Value | Cell Line/System | Reference(s) |
| E1S Uptake | |||
| Km | 7.6 µM | T-47D breast cancer cells | [11] |
| Vmax | 172 pmol/mg protein/min | T-47D breast cancer cells | [11] |
| Km (OATP4C1) | 26.6 ± 4.9 µM | OATP4C1-expressing cells | [14] |
| Steroid Sulfatase Activity | |||
| IC50 (p-O-sulfamoyl)-N-tetradecanoyl tyramine | 350 nM | MDA-MB-231 breast cancer cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Steroid Sulfatase (STS) Activity Assay (Cell-Based)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against STS in a cellular context.[16]
Objective: To measure the activity of STS in intact cells and assess the potency of potential inhibitors.
Materials:
-
Cell line expressing STS (e.g., hormone-dependent breast cancer cell lines like T-47D or MCF-7)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Test compounds (potential STS inhibitors)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Substrate: p-Nitrophenyl sulfate (B86663) (pNPS)
-
Stop solution (e.g., 0.2 M NaOH)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours).
-
Assay Initiation: After the inhibitor incubation, wash the cells with assay buffer. Add the substrate solution (pNPS in assay buffer) to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow for the hydrolysis of pNPS by STS.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced, and thus to STS activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a Cell-Based Steroid Sulfatase Activity Assay.
In Vitro Fluorometric Assay for STS Activity
This protocol utilizes a fluorogenic substrate for a more sensitive in vitro measurement of STS activity.[17]
Objective: To measure the kinetic properties of STS or screen for inhibitors using a purified enzyme or cell lysate.
Materials:
-
Purified STS enzyme or cell lysate
-
96-well black microplate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate: 4-methylumbelliferyl sulfate (4-MUS)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
4-methylumbelliferone (4-MU) standard
-
Fluorescence microplate reader
Procedure:
-
Prepare Standard Curve: Prepare serial dilutions of the 4-MU standard in assay buffer in the 96-well plate.
-
Enzyme Preparation: Dilute the STS enzyme or cell lysate to the desired concentration in cold assay buffer.
-
Reaction Setup: In separate wells, add the diluted enzyme. Include no-enzyme and no-substrate controls.
-
Reaction Initiation: Add the 4-MUS substrate solution to all wells except the no-substrate control.
-
Incubation: Mix gently and incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Subtract the background fluorescence and determine the concentration of 4-MU produced from the standard curve. Calculate the enzyme activity.
Measurement of this compound by Competitive ELISA
This protocol provides a general overview of a competitive ELISA for the quantification of E1S in biological samples.[18][19]
Objective: To quantify the concentration of E1S in samples such as serum, plasma, or cell culture media.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
E1S standard
-
Biological samples
-
E1S-peroxidase (HRP) conjugate
-
Polyclonal antibody to E1S
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the E1S standard. Dilute samples as required.
-
Assay Setup: Pipette standards and samples into the wells of the coated microtiter plate.
-
Competitive Reaction: Add the E1S-HRP conjugate and the polyclonal anti-E1S antibody to each well. During incubation, the sample E1S and the E1S-HRP conjugate compete for binding to the anti-E1S antibody.
-
Incubation: Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of E1S in the sample.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the E1S concentration in the samples.
Conclusion and Future Directions
This compound is a key player in estrogen physiology and the pathology of hormone-dependent cancers. Its role as a vast, circulating reservoir of inactive estrogen that can be locally activated in peripheral tissues underscores its biological significance. The sulfatase pathway, responsible for this activation, represents a critical control point for regulating the estrogenic milieu, particularly in postmenopausal women. The transport of E1S into cells via OATPs and SOAT is another crucial step that governs its bioavailability.
For researchers and drug development professionals, a thorough understanding of the biology of E1S is essential. The development of potent and specific inhibitors of steroid sulfatase is a promising therapeutic strategy for hormone-dependent breast cancer and other estrogen-driven diseases.[6][10] Furthermore, the transporters of E1S may serve as novel targets for both therapy and diagnostics.
Future research should continue to elucidate the regulation of STS and E1S transporter expression in different tissues and disease states. Moreover, a deeper understanding of the interplay between the sulfatase pathway and other pathways of estrogen synthesis and metabolism will be crucial for the development of more effective and personalized therapies for hormone-dependent cancers. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing these research endeavors.
References
- 1. Estrone sulfate - Wikipedia [en.wikipedia.org]
- 2. Estrone | Instalab [instalab.com]
- 3. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen sulfotransferase and steroid sulfatase in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Markedly elevated levels of estrone sulfate after long-term oral, but not transdermal, administration of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
The Estrogen Reservoir: A Technical Guide to the Role of Estrone 3-Sulfate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in postmenopausal women, serving as a biologically inert reservoir that can be converted to active estrogens in peripheral tissues.[1][2] This conversion is a critical component of intracrinology, the process by which tissues locally synthesize active hormones from circulating precursors. The enzymatic machinery responsible for this activation, primarily steroid sulfatase (STS), is ubiquitously expressed and particularly active in hormone-dependent tissues and cancers.[3][4][5] Understanding the dynamics of the E1S reservoir is paramount for developing novel therapeutics for estrogen-dependent diseases, such as breast and endometrial cancer. This guide provides a comprehensive overview of the biochemical pathways, quantitative data, experimental methodologies, and clinical significance of E1S as an estrogen reservoir.
Introduction: The Concept of an Estrogen Reservoir
In postmenopausal women, ovarian estrogen production ceases, leading to a significant drop in circulating estradiol (B170435) (E2) levels. However, estrogenic activity persists in many peripheral tissues due to the local synthesis of active estrogens from circulating precursors.[6] Estrone 3-sulfate (E1S), a sulfated and inactive form of estrone (E1), is present in the circulation at concentrations far exceeding those of unconjugated, active estrogens like E1 and E2.[1][2][7] This large pool of circulating E1S functions as a stable reservoir that can be taken up by peripheral tissues and enzymatically converted into biologically active estrogens, thereby driving estrogen-dependent cellular processes.[4][6]
The "sulfatase pathway" is a key mechanism for local estrogen production, especially in the context of hormone-dependent cancers.[6] Tumors expressing the necessary enzymes can effectively utilize the E1S reservoir to fuel their own growth.[4][8] This underscores the importance of targeting the enzymes that regulate the E1S reservoir in the development of new cancer therapies.
Biochemical Pathways: Synthesis and Metabolism of this compound
The balance between sulfation and desulfation is critical in maintaining the E1S reservoir and regulating local estrogen activity. Two key enzymes govern this process: estrogen sulfotransferase (SULT1E1) and steroid sulfatase (STS).[5][9][10]
-
Estrogen Sulfotransferase (SULT1E1): This enzyme catalyzes the sulfation of estrone (E1) to form E1S.[10] This reaction, which occurs primarily in the liver, inactivates the estrogen and increases its water solubility for circulation.[10] SULT1E1 has a high affinity for estrogens.[9][10]
-
Steroid Sulfatase (STS): STS is a membrane-bound enzyme that catalyzes the hydrolysis of E1S back to E1.[3][5] This is the rate-limiting step in the conversion of the inactive E1S reservoir into active estrogens.[4] STS is widely distributed in various tissues, including the liver, adrenal glands, and placenta, as well as in hormone-dependent tumors.[3][11]
Once E1 is formed from E1S, it can be further converted to the more potent estradiol (E2) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[8]
Caption: The this compound (E1S) Reservoir Pathway.
Quantitative Data
The concentration of E1S in circulation is significantly higher than that of unconjugated estrogens, particularly in postmenopausal women. The kinetic properties of the enzymes responsible for its metabolism determine the rate of local estrogen production.
Plasma Concentrations of Estrogens
The following table summarizes typical plasma concentrations of E1S, E1, and E2 in postmenopausal women.
| Hormone | Normal Postmenopausal Women | Postmenopausal Women with Breast Cancer | Units | References |
| This compound (E1S) | 0.89 ± 0.60 | 0.96 ± 0.43 | nmol/L | [2] |
| 178 ± 79 | - | pg/mL | [1] | |
| 1.1 ± 0.36 | - | nmol/L | [12] | |
| Estrone (E1) | < 7 to 40 | - | pg/mL | [13] |
| 24.7 ± 14.1 | - | pg/mL | [13] | |
| Estradiol (E2) | < 15 | - | pg/mL | [13] |
| 5.4 ± 4.7 | - | pg/mL | [13] |
Note: Concentrations can vary based on assay methodology, patient population, and body mass index (BMI). 1 nmol/L of E1S is approximately 349 pg/mL.
Kinetic Properties of Key Enzymes
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
| Enzyme | Substrate | Km (µM) | Catalytic Efficiency (Vmax/Km) | Tissue/Source | References |
| Steroid Sulfatase (STS) | This compound (E1S) | 6.8 | High | Human Breast Carcinoma | [14] |
| DHEA-Sulfate (DHEAS) | 14.9 | - | Human Breast Carcinoma | [14] | |
| Estrogen Sulfotransferase (SULT1E1) | Estrone (E1) | ~0.0018 (1.8 nM) | High | Recombinant Human | [10] |
| Estradiol (E2) | ~0.004 (4 nM) | High | Recombinant Human | [9] |
Experimental Protocols
Accurate measurement of enzyme activity and hormone concentrations is crucial for studying the E1S reservoir.
Steroid Sulfatase (STS) Activity Assay
This protocol describes a common method for determining STS activity in cell lysates or tissue homogenates using a radiolabeled substrate.
Principle: The assay measures the rate of conversion of [³H]-Estrone 3-Sulfate to [³H]-Estrone. The product is separated from the substrate by solvent extraction, and the radioactivity of the product is quantified by liquid scintillation counting.
Materials:
-
Cell lysate or tissue homogenate
-
Assay Buffer: Phosphate buffer (pH 7.4) to inhibit arylsulfatases A and B.[3]
-
Substrate Solution: this compound (E1S) spiked with [6,7-³H]-Estrone 3-sulfate.
-
Stopping/Extraction Solvent: Toluene or other suitable organic solvent.
-
Scintillation cocktail.
-
96-well plates or microcentrifuge tubes.
-
Incubator (37°C).
-
Liquid scintillation counter.
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add a defined amount of protein from the sample lysate/homogenate.
-
Enzyme Reaction: Initiate the reaction by adding the [³H]-E1S substrate solution to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). This solvent will extract the unconjugated [³H]-Estrone product, leaving the charged [³H]-E1S substrate in the aqueous phase.
-
Phase Separation: Centrifuge the samples to ensure complete separation of the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic phase containing the [³H]-Estrone product to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express STS activity as pmol of E1S hydrolyzed per minute per milligram of protein.
Caption: Workflow for a Radiometric Steroid Sulfatase (STS) Activity Assay.
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of multiple steroid hormones in biological samples.[15][16][17][18]
Principle: The method involves sample extraction, chromatographic separation of the target steroids, and their detection and quantification by a tandem mass spectrometer based on their specific mass-to-charge ratios.
Materials:
-
Serum or plasma sample.
-
Internal standards (stable isotope-labeled steroids).
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether).[17]
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).[16][17]
-
Chromatographic column (e.g., reverse-phase C18 or PFP column).[16]
Procedure:
-
Sample Preparation:
-
Thaw serum/plasma samples.
-
Spike samples with a mixture of stable isotope-labeled internal standards.
-
Perform protein precipitation followed by liquid-liquid extraction to isolate the steroids.[16]
-
-
Derivatization (Optional): For some estrogens, derivatization (e.g., with dansyl chloride) can be performed to improve ionization efficiency and chromatographic separation.[19]
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[16]
-
LC Separation: Inject the reconstituted sample into the LC system. The steroids are separated on a reverse-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile).[16]
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI), and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Data Analysis: Generate a calibration curve using known concentrations of steroid standards. Quantify the endogenous steroid concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Clinical Significance
The E1S reservoir and the sulfatase pathway have significant implications for hormone-dependent diseases, particularly breast cancer in postmenopausal women.[4][8]
-
Fuel for Tumor Growth: Breast tumors often have high levels of STS activity, allowing them to locally generate active estrogens from the circulating E1S pool.[3][8] This local production can stimulate tumor growth even when circulating E2 levels are low.[6]
-
Therapeutic Target: Because of its critical role in providing fuel for tumor growth, STS has become an important target for cancer therapy.[4] The development of potent STS inhibitors aims to block the local production of estrogens in tumors, thereby depriving them of a key growth stimulus.[4]
Conclusion
This compound is not merely an inactive metabolite but a crucial component of estrogen physiology, acting as a large, stable reservoir for the production of active estrogens in peripheral tissues. The enzymatic interplay between STS and SULT1E1 tightly regulates the availability of active hormones, with significant implications for both normal physiology and the pathology of estrogen-dependent diseases. A thorough understanding of the E1S reservoir, supported by robust quantitative methods and detailed experimental protocols, is essential for researchers and clinicians working to develop next-generation therapies for hormone-sensitive cancers and other endocrine disorders.
References
- 1. Plasma estrone sulfate levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrone sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic distribution of steroid sulfatase and estrogen sulfotransferase in human adult and fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oestrone sulphate in plasma from postmenopausal women and the effects of oestrogen and androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baseline estrogen levels in postmenopausal women participating in the MAP.3 breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids [agris.fao.org]
- 19. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
An In-depth Technical Guide to the Biosynthesis and Metabolism of Estrone 3-Sulfate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the formation of more potent estrogens, such as estradiol (B170435). The dynamic equilibrium between E1S and its unconjugated form, estrone (E1), is tightly regulated by the opposing actions of estrogen sulfotransferase (SULT1E1) and steroid sulfatase (STS). This balance is pivotal in maintaining hormonal homeostasis, and its dysregulation is implicated in the pathophysiology of hormone-dependent diseases, notably breast cancer. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of E1S in vivo, with a focus on the enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.
Introduction
Estrone 3-sulfate is a biologically inactive, water-soluble conjugate of estrone. Its high concentration in circulation, relative to unconjugated estrogens, positions it as a key player in estrogenic signaling. The conversion of E1S back to the biologically active estrone, and subsequently to estradiol, within target tissues is a critical pathway for local estrogen production, particularly in postmenopausal women where ovarian estrogen synthesis has ceased. Understanding the intricacies of E1S metabolism is therefore fundamental for the development of novel therapeutic strategies for hormone-dependent cancers and other estrogen-related disorders.
Biosynthesis of this compound
The biosynthesis of E1S primarily involves the sulfonation of estrone, a reaction catalyzed by the enzyme estrogen sulfotransferase (SULT1E1).
The Role of Estrogen Sulfotransferase (SULT1E1)
SULT1E1 is a phase II metabolizing enzyme that facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrone. This conjugation reaction increases the water solubility of estrone, facilitating its transport in the bloodstream and preventing its interaction with the estrogen receptor.
Figure 1: Biosynthesis of this compound.
Metabolism of this compound
The metabolic fate of E1S is primarily dictated by the hydrolytic activity of steroid sulfatase (STS), which converts E1S back to estrone. This reactivation pathway is of significant interest in the context of hormone-dependent cancers.
The Role of Steroid Sulfatase (STS)
STS is an enzyme that catalyzes the hydrolysis of the sulfate (B86663) group from E1S, thereby regenerating estrone. This process is a key step in the local production of active estrogens in peripheral tissues, including breast tumors. Elevated STS activity in cancerous tissue can lead to an increased local concentration of estrogens, which can fuel tumor growth.
Cellular Uptake of this compound
Due to its hydrophilic nature, E1S requires active transport to enter cells. This is mediated by a family of transporters known as Organic Anion Transporting Polypeptides (OATPs). The expression and activity of these transporters can influence the intracellular concentration of E1S and, consequently, the rate of its conversion to active estrogens.
Figure 2: Metabolism of E1S and Estrogenic Signaling.
Quantitative Data
The following tables summarize key quantitative data related to the in vivo concentrations of E1S and the kinetic properties of the enzymes involved in its metabolism.
Table 1: Concentrations of this compound in Human Plasma and Breast Tissue
| Sample Type | Condition | E1S Concentration (nmol/L or pmol/g tissue) | Reference |
| Plasma | Follicular Phase (Women) | 2.51 ± 0.90 nmol/L | [1] |
| Plasma | Luteal Phase (Women) | 5.33 ± 1.55 nmol/L | [1] |
| Plasma | Postmenopausal Women | 0.89 ± 0.60 nmol/L | [1] |
| Plasma | Postmenopausal Women with Breast Cancer | 0.96 ± 0.43 nmol/L | [1] |
| Plasma | Normal Men | 2.62 ± 0.79 nmol/L | [1] |
| Breast Tumor Tissue | Postmenopausal | 3.3 ± 1.9 pmol/g | [2] |
| Normal Breast Tissue | Postmenopausal | Not significantly different from tumor | [3] |
| Breast Tumor Tissue | - | Higher than in normal tissue | [4] |
Table 2: Kinetic Parameters of SULT1E1 and STS
| Enzyme | Substrate | Km | Vmax | Reference |
| SULT1E1 | Estradiol | 6 nM | - | [5] |
| SULT1E1 | Estrone | In the nM range | - | [6] |
| STS | This compound (intact cells) | 6.0 ± 1.1 µM | 12.6 ± 1.4 nmol/h/mg DNA | [7] |
| STS | This compound (homogenized cells) | 4.7 ± 1.0 µM | 18.3 nmol/h/mg DNA | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of E1S biosynthesis and metabolism.
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of E1S in biological samples (e.g., serum, plasma).
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Internal standard (e.g., deuterated E1S)
-
Acetonitrile, methanol (B129727), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (optional, for increased sensitivity):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water.
-
Elute E1S with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate E1S from other components using a gradient elution on the C18 column.
-
Detect and quantify E1S using multiple reaction monitoring (MRM) in negative ion mode. The transition for E1S is typically m/z 349.1 -> 269.1.
-
Quantify the concentration of E1S by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[8][9][10][11][12]
-
Steroid Sulfatase (STS) Activity Assay
Objective: To measure the enzymatic activity of STS in cell lysates or tissue homogenates.
Materials:
-
Substrate: p-nitrophenyl sulfate (pNPS) or radiolabeled [³H]estrone-3-sulfate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop solution (e.g., 0.2 M NaOH for pNPS assay)
-
Cell lysate or tissue homogenate containing STS
-
Microplate reader (for colorimetric assay) or liquid scintillation counter (for radiometric assay)
Procedure (Colorimetric Assay with pNPS):
-
Prepare Reagents:
-
Prepare a stock solution of pNPS in assay buffer.
-
Prepare the stop solution.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of cell lysate or tissue homogenate to each well.
-
Add 50 µL of pNPS solution to initiate the reaction.
-
Include a blank control with buffer instead of lysate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the STS activity.[13][14][15][16]
-
Estrogen Sulfotransferase (SULT1E1) Activity Assay
Objective: To measure the enzymatic activity of SULT1E1 in cell lysates or with purified enzyme.
Materials:
-
Substrate: Estrone or Estradiol
-
Cofactor: 3'-phosphoadenosine-5'-phospho[³⁵S]sulfate ([³⁵S]PAPS)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Cell lysate or purified SULT1E1
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, the estrogen substrate, and [³⁵S]PAPS.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell lysate or purified SULT1E1.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Separation and Quantification:
-
Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the unreacted [³⁵S]PAPS.
-
The sulfonated estrogen will remain in the aqueous phase.
-
Take an aliquot of the aqueous phase and add it to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the SULT1E1 activity.[17][18]
-
Cell Proliferation Assay
Objective: To assess the effect of E1S on the proliferation of hormone-dependent breast cancer cells (e.g., T-47D).
Materials:
-
T-47D breast cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
This compound (E1S)
-
[³H]Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.
-
Allow cells to attach overnight.
-
-
Hormone Deprivation:
-
Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogens.
-
-
Treatment:
-
Treat the cells with various concentrations of E1S (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubate the cells for 4-6 days.
-
-
Proliferation Measurement ([³H]Thymidine Incorporation):
Figure 3: Experimental Workflow for a Cell Proliferation Assay.
Conclusion
The biosynthesis and metabolism of this compound are tightly regulated processes with profound implications for estrogen homeostasis and the progression of hormone-dependent diseases. The interplay between SULT1E1 and STS determines the local availability of active estrogens, highlighting these enzymes as attractive targets for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of E1S metabolism and to develop novel treatments for estrogen-driven pathologies.
References
- 1. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogens in the breast tissue: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 16. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]
- 17. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to OATP-Mediated Transport of Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the transport of estrone (B1671321) 3-sulfate (E3S) into cells via Organic Anion Transporting Polypeptides (OATPs). E3S, a major circulating estrogen precursor, particularly in postmenopausal women, relies on carrier-mediated uptake for entry into target cells due to its hydrophilic nature.[1][2] OATP transporters, a superfamily of solute carriers, play a crucial role in this process, influencing estrogen-dependent cellular functions and pathologies such as breast cancer.[2][3][4] This document details the key OATP transporters involved, their transport kinetics, experimental protocols for their study, and the downstream signaling pathways activated by E3S uptake.
Core Concepts in OATP-Mediated Estrone 3-Sulfate Transport
This compound is a biologically inactive, sulfated form of estrone that can be converted to the potent estrogen, estradiol (B170435), within cells. This conversion is a key source of estrogens in hormone-dependent tissues, especially in postmenopausal women where circulating estrogen levels are low.[4] The uptake of E3S is a critical step and is primarily mediated by various members of the OATP superfamily. The expression and function of these transporters can significantly impact the intracellular concentration of active estrogens, thereby influencing physiological and pathological processes.
Several OATP isoforms have been identified as transporters of E3S, with their expression varying across different tissues and disease states. This differential expression is a key factor in the tissue-specific effects of circulating E3S. The following table summarizes the key OATP transporters involved in E3S uptake and their notable tissue and cell line distribution.
| OATP Transporter | Gene Symbol | Notable Tissue/Cell Line Distribution | References |
| OATP1A2 | SLCO1A2 | Breast cancer cells (MCF-7, MDA-MB-231), Brain, Kidney, Liver | [3][5] |
| OATP1B1 | SLCO1B1 | Liver (hepatocytes), Breast cancer cells | [6][7][8] |
| OATP1B3 | SLCO1B3 | Liver (hepatocytes), Breast cancer cells | [6][8] |
| OATP2B1 | SLCO2B1 | Intestine (Caco-2), Liver, Placenta, Mammary gland, Brain, Breast cancer cells (MCF-7) | [9][10][11] |
| OATP3A1 | SLCO3A1 | Breast cancer cells (T-47D) | [1] |
| OATP4A1 | SLCO4A1 | Breast cancer cells (T-47D) | [1] |
| OATP4C1 | SLCO4C1 | Kidney | [12][13] |
Quantitative Analysis of this compound Transport Kinetics
The efficiency of E3S transport by OATPs is characterized by the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transporter. The following table compiles the available kinetic data for E3S transport by various OATP isoforms.
| OATP Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | References |
| OATP1B1 | HEK293 | 0.43 (low affinity component) | 13.9 | [7] |
| 54.2 (high affinity component) | 1051 | [7] | ||
| OATP2B1 | Caco-2 | 1.81 (high affinity) | Not Specified | [10] |
| 1400 (low affinity) | Not Specified | [10] | ||
| HEK293 | 1.56 | Not Specified | [10] | |
| MDCKII | 14 | Not Specified | [14] | |
| OATP4C1 | OATP4C1-expressing cells | 26.6 | Not Specified | [12][13] |
| Unspecified (T-47D cells) | T-47D | 7.6 | 172 | [1] |
| Unspecified (MCF-7 cells) | MCF-7 | 6.5 | Not Specified | [5] |
| Unspecified (MDA-MB-231 cells) | MDA-MB-231 | 46.8 | Not Specified | [5] |
Experimental Protocols for Studying OATP-Mediated E3S Transport
The investigation of OATP-mediated E3S transport typically involves cell-based uptake assays using radiolabeled E3S. Below are detailed methodologies for conducting such experiments.
Cell Culture and Transfection
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for transient or stable expression of individual OATP isoforms. Breast cancer cell lines such as MCF-7 (hormone-dependent) and MDA-MB-231 (hormone-independent), as well as T-47D and Caco-2 cells, are used to study E3S transport in a more physiologically relevant context.[3][7][10]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK293, RPMI-1640 for breast cancer cell lines) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for expression in host cells): For transient expression, cells are seeded in 24-well plates and transfected with the plasmid DNA encoding the OATP of interest using a suitable transfection reagent (e.g., Lipofectamine).[15] Empty vector-transfected cells serve as a negative control.[7][15] Stable cell lines can be generated by selection with an appropriate antibiotic.
[3H]-Estrone 3-Sulfate Uptake Assay
This protocol describes a typical uptake assay in plated cells.
-
Cell Seeding: Seed cells (e.g., 2 x 105 cells/well) onto poly-D-lysine-coated 24-well plates and culture for 48 hours.[15]
-
Pre-incubation: Aspirate the culture medium and wash the cells once with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution [HBSS] buffered with 10 mM HEPES, pH 7.4).[16] Pre-incubate the cells in the transport buffer for 10 minutes at 37°C.[15]
-
Initiation of Uptake: Start the uptake by adding the transport buffer containing [3H]-E3S at the desired concentration. For kinetic studies, a range of concentrations (e.g., 0.1 to 100 µM) is used.[7][17]
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-5 minutes) at 37°C.[16] The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three to five times with ice-cold transport buffer.[2][15]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 0.1% SDS or a buffer containing 0.5% Triton X-100).[2][16]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]
-
Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.[2]
-
Data Analysis: Calculate the net uptake by subtracting the uptake in control (empty vector-transfected) cells from the uptake in OATP-expressing cells.[7] Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.[6]
Visualizing Experimental and Signaling Pathways
Experimental Workflow for OATP-Mediated E3S Uptake Assay
The following diagram illustrates a typical workflow for an in vitro experiment to determine the kinetics of OATP-mediated E3S transport.
Caption: Workflow for an OATP-mediated this compound uptake assay.
Signaling Pathway of E3S in ER-Positive Breast Cancer
The uptake of E3S by OATP transporters in estrogen receptor-positive (ER+) breast cancer cells initiates a signaling cascade that promotes cell proliferation. The following diagram outlines this pathway.
Caption: OATP-mediated E3S uptake and subsequent signaling in ER+ breast cancer.
Conclusion
The transport of this compound by OATP family members is a critical determinant of intracellular estrogen levels and subsequent biological activity, particularly in the context of hormone-dependent breast cancer. A thorough understanding of the specific OATPs involved, their kinetic properties, and the downstream consequences of their activity is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a framework for investigating the role of OATPs in E3S disposition and for the development of novel therapeutic strategies targeting these transporters.
References
- 1. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 3. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Amino Acids Essential for Estrone-3-Sulfate Transport within Transmembrane Domain 2 of Organic Anion Transporting Polypeptide 1B1 | PLOS One [journals.plos.org]
- 8. The eighth and ninth transmembrane domains in organic anion transporting polypeptide 1B1 affect the transport kinetics of estrone-3-sulfate and estradiol-17beta-D-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1. | Semantic Scholar [semanticscholar.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Discovery and Enduring Significance of Estrone 3-Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in humans, serving as a crucial reservoir for the more potent estradiol (B170435).[1][2] Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal in understanding estrogen physiology and pathology. This technical guide provides an in-depth exploration of the history of estrone 3-sulfate research, detailing the experimental methodologies that underpinned key discoveries and presenting quantitative data in a clear, comparative format. Visualizations of metabolic pathways and the historical progression of research are included to offer a comprehensive overview for researchers and professionals in the field.
The Historical Journey of Estrone and its Sulfate (B86663) Conjugate
The story of this compound begins with the initial isolation of its parent compound, estrone. In 1929, Adolf Butenandt and, independently, Edward Adelbert Doisy, first isolated and purified estrone from the urine of pregnant women.[3] This landmark achievement opened the door to understanding the chemical nature of female sex hormones. Subsequent research focused on the metabolism of these newly discovered estrogens. It was soon realized that these hormones underwent extensive biotransformation in the body, a key part of which was conjugation, particularly sulfation.
The concept of sulfation as a metabolic pathway for steroids emerged in the mid-20th century. Early studies using radiolabeled compounds were instrumental in tracing the fate of estrogens in the body. In 1950, a study on the metabolism and excretion of estrone sulfate labeled with radioactive sulfur (S35) provided direct evidence of this metabolic route.[4] This and subsequent research established that sulfation was a major metabolic fate of estrone, leading to the formation of the highly water-soluble and abundant this compound.[1] This sulfated conjugate was initially considered an inactive excretion product. However, later research revealed its critical role as a circulating reservoir that could be converted back to active estrogens in peripheral tissues.[1]
Key Milestones in this compound Research:
-
1929: Isolation and purification of estrone.[3]
-
1950: First study on the metabolism of radiolabeled estrone sulfate.[4]
-
1970s: Development of radioimmunoassays (RIAs) for the direct measurement of estrone sulfate in plasma, revealing its high circulating concentrations.[5][6]
-
1972: A pivotal study quantifies the production rate and metabolic clearance rate of estrone sulfate in humans, solidifying its role as a major circulating estrogen.[7][8][9]
-
1980s-1990s: Elucidation of the enzymatic machinery responsible for the interconversion of estrone and estrone sulfate, namely steroid sulfatase and estrogen sulfotransferase.[10][11]
-
2000s-Present: Identification and characterization of organic anion transporting polypeptides (OATPs) as key transporters for cellular uptake of estrone sulfate, highlighting its importance in intracrine hormone action in tissues like the breast and bone.[12][13][14]
This progression of research is visualized in the following diagram:
Quantitative Data from Historical and Modern Studies
The development of sensitive analytical techniques has allowed for the precise quantification of this compound in various physiological and pathological states. The following tables summarize key quantitative data from seminal and contemporary studies.
Table 1: Plasma Concentrations of this compound in Humans
| Population | Concentration (pg/mL) | Method | Reference |
| Premenopausal Women | |||
| Follicular Phase | 192 - 2950 | Chromatography/Mass Spectrometry | [15] |
| Follicular Phase | 960 | Radioimmunoassay | [16] |
| Follicular Phase | 2510 ± 900 (as nmol/L) | Radioimmunoassay | [6] |
| Luteal Phase | 282 - 5049 | Chromatography/Mass Spectrometry | [15] |
| Luteal Phase | 1740 | Radioimmunoassay | [16] |
| Luteal Phase | 5330 ± 1550 (as nmol/L) | Radioimmunoassay | [6] |
| Postmenopausal Women | |||
| Untreated | 42 - 846 | Chromatography/Mass Spectrometry | [15] |
| Untreated | 130 | Radioimmunoassay | [16] |
| Untreated | 37 - 320 | Radioimmunoassay | [5] |
| With Breast Cancer | 960 ± 430 (as nmol/L) | Radioimmunoassay | [6] |
| With Endometrial Cancer | 511 ± 200 | Radioimmunoassay | [17] |
| Men | |||
| Adult | 231 - 2125 | Chromatography/Mass Spectrometry | [15] |
| Adult | 960 | Radioimmunoassay | [16] |
| Adult | 2620 ± 790 (as nmol/L) | Radioimmunoassay | [6] |
| With Cirrhosis | 1430 ± 950 (as nmol/L) | Radioimmunoassay | [6] |
| Pregnancy | |||
| First Trimester | 20,000 | Radioimmunoassay | [16] |
| Second Trimester | 66,000 | Radioimmunoassay | [16] |
| Third Trimester | 105,000 | Radioimmunoassay | [16] |
Table 2: Production and Metabolic Clearance Rates of this compound (from a 1972 study)
| Parameter | Value | Subjects | Reference |
| Metabolic Clearance Rate | 157 L/day (range 70-292) | Men and Women | [7][8][9] |
| Plasma Production Rate (Men) | 77 µ g/day | Men | [7][8][9] |
| Plasma Production Rate (Women, early follicular) | 95 µ g/day | Women | [7][8][9] |
| Plasma Production Rate (Women, early luteal) | 182 µ g/day | Women | [7][8][9] |
Key Experimental Protocols
The ability to measure and study this compound has been intrinsically linked to the development of specific and sensitive analytical methods. Below are detailed methodologies for key historical and modern experimental protocols.
Early Radioimmunoassay (RIA) for this compound (circa 1980s)
This protocol is a composite based on descriptions of early RIA methods.[5][6]
Objective: To quantify the concentration of this compound in human plasma.
Methodology:
-
Extraction of Free Steroids:
-
To 1 mL of plasma, add 5 mL of diethyl ether.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Aspirate and discard the ether layer. This step removes unconjugated estrogens.
-
-
Isolation of Steroid Sulfates:
-
To the remaining aqueous phase, add Vlitos' reagent (methylene blue in dilute H2SO4/Na2SO4 solution) to precipitate steroid sulfates.
-
Centrifuge and discard the supernatant.
-
-
Enzymatic Hydrolysis:
-
Resuspend the pellet in an appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).
-
Add a purified sulfatase enzyme preparation (from sources like Helix pomatia).
-
Incubate at 37°C for 18-24 hours to cleave the sulfate group, liberating free estrone.
-
-
Chromatographic Purification of Liberated Estrone:
-
Extract the hydrolyzed estrone with diethyl ether.
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
Redissolve the residue in a small volume of a suitable solvent.
-
Apply the sample to a Celite column for partition chromatography to isolate the estrone fraction.
-
-
Radioimmunoassay:
-
Prepare a standard curve using known amounts of non-radioactive estrone.
-
To a series of tubes, add the purified estrone sample or standards.
-
Add a fixed amount of radiolabeled estrone (e.g., ³H-estrone) and a specific anti-estrone antibody.
-
Incubate to allow competitive binding of labeled and unlabeled estrone to the antibody.
-
Separate antibody-bound from free estrone (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the antibody-bound fraction using a liquid scintillation counter.
-
Calculate the concentration of estrone in the sample by comparing its displacement of the radiolabeled tracer to the standard curve. The concentration is then back-calculated to determine the original estrone sulfate concentration.
-
Thin-Layer Chromatography (TLC) for Separation of Estrogen Conjugates
This protocol is based on a method for separating conjugated estrogens on silver nitrate-impregnated silica (B1680970) gel plates.[18]
Objective: To achieve chromatographic separation of various estrogen conjugates, including estrone sulfate.
Methodology:
-
Preparation of TLC Plates:
-
Prepare a slurry of 40 g of Silica Gel G in 100 mL of 15% aqueous silver nitrate.
-
Coat glass plates with a thin layer (e.g., 0.25 mm) of the slurry using a TLC applicator.
-
Air-dry the plates away from light and store in a desiccator.
-
-
Sample Preparation and Application:
-
Dissolve estrogen conjugate standards and samples in a suitable solvent (e.g., water) at a concentration of approximately 2 mg/mL.
-
Spot a small volume (e.g., 2 µL, containing 4 µg) of each sample and a mixture onto the TLC plate.
-
-
Chromatographic Development:
-
Equilibrate a chromatography tank lined with filter paper with the solvent system: isooctane-chloroform-ethanol (40:70:18 v/v/v) for at least 1 hour.
-
Place the spotted TLC plate in the tank and allow the solvent to ascend to a height of 15 cm.
-
Air-dry the plate and repeat the development in the same tank for a total of four developments to enhance separation.
-
-
Visualization:
-
Lightly spray the developed plate with 50% sulfuric acid in ethanol.
-
Heat the plate at 100°C for 10-15 minutes.
-
The separated estrogen conjugates will appear as distinct colored spots.
-
Modern Gas Chromatography-Mass Spectrometry (GC-MS) for Estrone Measurement (as a proxy for E1S after hydrolysis)
This is a generalized protocol based on modern GC-MS methods for steroid analysis.[19][20]
Objective: To accurately quantify estrone in a biological sample, which can be applied to hydrolyzed estrone sulfate.
Methodology:
-
Sample Preparation and Derivatization:
-
For estrone sulfate, perform enzymatic or chemical (solvolysis) hydrolysis to yield free estrone.
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids from the biological matrix.
-
Evaporate the solvent and derivatize the dried extract to improve volatility and chromatographic properties. A common derivatization for estrogens involves two steps:
-
Alkyloxycarbonylation of the phenolic hydroxyl group with a reagent like isobutyl chloroformate.
-
Acylation of any remaining alcoholic hydroxyl groups (not present in estrone but relevant for other estrogens) with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA).
-
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized sample into the gas chromatograph.
-
The GC separates the different steroid derivatives based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).
-
The separated compounds enter the mass spectrometer, which ionizes them (e.g., using electron ionization or negative chemical ionization).
-
The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
-
Quantification:
-
For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
A stable isotope-labeled internal standard (e.g., ¹³C-labeled estrone) is added at the beginning of the sample preparation to correct for losses during the procedure.
-
A calibration curve is generated using known concentrations of the derivatized estrone standard.
-
The concentration of estrone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Metabolism
This compound is at the center of a dynamic metabolic interplay that regulates the availability of active estrogens in target tissues. The following diagrams illustrate these key pathways.
The diagram above illustrates the "sulfatase pathway," where circulating this compound is taken up by target cells via Organic Anion Transporting Polypeptides (OATPs).[12][13][14] Inside the cell, steroid sulfatase (STS) removes the sulfate group to form estrone.[10] Estrone can then be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1] Estradiol subsequently binds to the estrogen receptor to elicit a biological response. The reverse reactions, catalyzed by estrogen sulfotransferase (SULT1E1) and oxidative 17β-HSDs, provide a mechanism for inactivating and regulating local estrogen concentrations.[1][11]
Conclusion
The research into this compound represents a fascinating journey from the initial discovery of estrogens to the intricate understanding of their local regulation in tissues. The development of sophisticated analytical techniques has been paramount to this progress. From the early, laborious radioimmunoassays to modern, highly sensitive mass spectrometry methods, each technological advancement has provided deeper insights into the crucial role of this compound as a key player in estrogen physiology. This guide has provided a technical overview of this history, equipping researchers and drug development professionals with a foundational understanding of the discovery, quantification, and metabolic significance of this abundant and important steroid conjugate. The ongoing investigation into the transporters and enzymes that regulate this compound metabolism continues to offer promising targets for therapeutic intervention in estrogen-dependent diseases.
References
- 1. Estrone sulfate - Wikipedia [en.wikipedia.org]
- 2. immunotech.cz [immunotech.cz]
- 3. estrogen.org [estrogen.org]
- 4. Metabolism and excretion of estrone sulfate labeled with radioactive sulfur (S35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma estrone sulfate levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrone sulfate: production rate and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrone Sulfate: Production Rate and Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Estrone Sulfate: Production Rate and Metabolism in Man [jci.org]
- 10. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Rapid, convenient radioimmunoassay of estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispec.co.th [scispec.co.th]
A Technical Guide to Physiological Concentrations of Estrone 3-Sulfate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of estrone (B1671321) 3-sulfate (E1S), the most abundant circulating estrogen in humans.[1] This document summarizes physiological plasma concentrations, details common experimental protocols for its measurement, and illustrates key biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Physiological Concentrations of Estrone 3-Sulfate
This compound serves as a crucial reservoir for more potent estrogens, such as estradiol (B170435).[2] Its plasma concentrations vary significantly depending on sex, age, and menopausal status. The following tables summarize the physiological concentrations of E1S reported in the literature. For ease of comparison, all values have been converted to pg/mL.
Table 1: Physiological Plasma Concentrations of this compound in Women
| Population | Concentration (pg/mL) | Mean ± SD (pg/mL) | Notes | Reference(s) |
| Premenopausal | ||||
| Follicular Phase | 960 | 900 ± 251 | [3][4] | |
| Luteal Phase | 1740 | 1550 ± 533 | [3][4] | |
| Healthy Females (unspecified phase) | 163 - 2080 | 786 | [5] | |
| Postmenopausal | ||||
| Untreated | 37 - 320 | 178 ± 79 | Expressed as free estrone after hydrolysis. | [6] |
| Untreated | 890 ± 600 | [3] | ||
| Untreated | 130 | [4] | ||
| On Hormone Replacement Therapy | 2560 | [4] | ||
| With Breast Cancer | 960 ± 430 | Not significantly different from postmenopausal women without breast cancer. | [3] | |
| With Endometrial Cancer (Normal Weight) | 511 ± 200 | Significantly higher than control subjects (303 ± 99 pg/mL). | [7] | |
| With Endometrial Cancer (Obese) | 691 ± 328 | Higher than obese control subjects (610 ± 139 pg/mL). | [7] | |
| Pregnancy | ||||
| First Trimester | 20,000 | [4] | ||
| Second Trimester | 66,000 | [4] | ||
| Third Trimester | 105,000 | [4] |
Table 2: Physiological Plasma Concentrations of this compound in Men
| Population | Concentration (pg/mL) | Mean ± SD (pg/mL) | Notes | Reference(s) |
| Normal | 960 | [4] | ||
| Normal | 2620 ± 790 | [3] | ||
| Normal | 3200 ± 610 | [8] | ||
| Obese | 524 - 1115 | Significantly correlated with the level of obesity. | [9] | |
| With Cirrhosis | 1430 ± 950 | Significantly lower than normal. | [3] |
Experimental Protocols for Measuring this compound
Accurate quantification of E1S in plasma is crucial for research and clinical applications. The following sections detail the methodologies for three common analytical techniques: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for quantifying E1S. Both direct and indirect (requiring hydrolysis) methods have been developed.
Indirect RIA Protocol (with Hydrolysis and Extraction) [3][6]
-
Extraction of Free Steroids: Plasma samples are extracted with an organic solvent, such as diethyl ether, to remove unconjugated steroids.
-
Enzymatic Hydrolysis: The aqueous phase containing the steroid sulfates is subjected to enzymatic hydrolysis using sulfatase to liberate free estrone from E1S.
-
Isolation of Estrone: The liberated estrone is isolated using chromatography, for example, on a Celite column.
-
Radioimmunoassay: The purified estrone is then quantified using a standard RIA procedure. This involves the competitive binding of a radiolabeled estrone tracer and the sample-derived estrone to a limited amount of anti-estrone antibody.
-
Quantification: The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of estrone in the sample.
-
Sample Preparation: 100 µL of calibrators, controls, or patient plasma samples are added to polypropylene (B1209903) tubes.
-
Reagent Addition: 100 µL of ¹²⁵I-labeled E1S tracer and 100 µL of E1S antiserum are added to each tube.
-
Incubation: The tubes are incubated at room temperature on a shaker for 3 hours.
-
Precipitation: 1 mL of a precipitating reagent (e.g., goat anti-rabbit IgG) is added to separate the antibody-bound fraction.
-
Centrifugation: The samples are allowed to stand for 10 minutes and then centrifuged for 15 minutes at 1500g.
-
Measurement: The supernatant is decanted, and the radioactivity of the pellet is counted for 1 minute in a gamma counter.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and non-radioactive alternative to RIA. Commercially available kits are widely used.
Competitive ELISA Protocol [11][12]
-
Sample/Standard Addition: 50 µL of standards or diluted plasma samples are pipetted into the wells of a microtiter plate pre-coated with a goat anti-rabbit IgG antibody.
-
Conjugate and Antibody Addition: 25 µL of an E1S-peroxidase conjugate and 50 µL of a polyclonal rabbit anti-E1S antibody are added to each well.
-
Incubation: The plate is incubated at room temperature with shaking for 2 hours. During this time, the sample E1S and the E1S-peroxidase conjugate compete for binding to the anti-E1S antibody.
-
Washing: The plate is washed four times with 300 µL of wash buffer per well to remove unbound reagents.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added to each well.
-
Incubation: The plate is incubated at room temperature for 30 minutes.
-
Stopping Reaction: 50 µL of stop solution is added to each well.
-
Measurement: The optical density is read at 450 nm using a microplate reader. The concentration of E1S is inversely proportional to the color intensity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and accuracy compared to immunoassays, particularly at low concentrations.[13]
LC-MS/MS Protocol with Immunoaffinity Extraction [5]
-
Extraction: Analytes are extracted from plasma using diethyl ether.
-
Purification: The extracted analytes are purified using immunosorbents prepared by immobilizing specific antibodies against E1S onto a solid support. This step removes interfering substances from the plasma matrix.
-
LC Separation: The purified sample is injected into a liquid chromatography system for separation of E1S from other components.
-
MS/MS Detection: The separated E1S is then introduced into a tandem mass spectrometer for detection and quantification using electrospray ionization (ESI).
LC-MS/MS Protocol with Protein Precipitation and Derivatization [14][15]
-
Sample Preparation: 100 µL of calibrator, quality control, or patient serum is spiked with an internal standard mixture.
-
Protein Precipitation: 390 µL of acetonitrile (B52724) is added to precipitate proteins. The mixture is vortexed and centrifuged.
-
Supernatant Collection: 300 µL of the supernatant is collected and evaporated to dryness.
-
Derivatization (for E1 and E2): The dried extract is reconstituted with bicarbonate/carbonate buffer and a solution of dansyl chloride in acetonitrile is added to derivatize estrone (E1) and estradiol (E2) for improved sensitivity.
-
LC-MS/MS Analysis: The prepared sample is analyzed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring mode.
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
E1S is a biologically inactive precursor that can be converted into the active estrogens, estrone (E1) and estradiol (E2). This conversion primarily occurs within peripheral tissues.[2][16]
Caption: Metabolic conversion of E1S to active estrogens within a target cell.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of E1S in plasma using LC-MS/MS.
Caption: A generalized workflow for plasma E1S analysis by LC-MS/MS.
Logical Relationship of E1S Measurement Techniques
The choice of analytical method depends on various factors, including the required sensitivity, specificity, throughput, and available resources.
Caption: Key analytical techniques for the quantification of E1S in plasma.
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrone sulfate - Wikipedia [en.wikipedia.org]
- 3. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, convenient radioimmunoassay of estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma estrone sulfate levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oestrone sulphate in plasma from postmenopausal women and the effects of oestrogen and androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obese men have elevated plasma levels of estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ELISA Kit [ABIN2815102] - Fecal, Serum, Urine [antibodies-online.com]
- 12. arborassays.com [arborassays.com]
- 13. tandfonline.com [tandfonline.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formation of estrone and estradiol from estrone sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone 3-Sulfate in Hormone Replacement Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate (E1S), an ester and conjugate of the estrogen estrone, is the most abundant circulating estrogen in women of all ages and in men.[1] While biologically inactive itself, with minimal binding affinity for estrogen receptors, E1S serves as a crucial, long-lasting reservoir for more potent estrogens.[2] Its hydrophilic nature prevents easy diffusion across cell membranes, necessitating active transport for cellular uptake.[2][3] In the context of hormone replacement therapy (HRT), particularly for managing menopausal symptoms, understanding the pharmacokinetics, metabolism, and cellular transport of E1S is paramount.[4][5] After menopause, the primary source of estrogens shifts from ovarian production to the peripheral conversion of adrenal androgens, making estrone and its sulfated conjugate, E1S, the most plentiful circulating estrogens.[6] This guide provides a detailed overview of the core scientific principles governing the action of E1S, summarizing key quantitative data, experimental methodologies, and the biochemical pathways involved.
Pharmacokinetics and Metabolism: The Sulfatase Pathway
The biological activity derived from E1S is contingent on its conversion to active estrogens within target tissues. This process is primarily governed by the "sulfatase pathway."[1]
Cellular Uptake: Due to its hydrophilic properties, E1S requires carrier-mediated transport to enter cells.[3] This is primarily accomplished by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[1][3] Studies have identified several OATPs, including OATP-D, OATP-E, OATP1A2, and OATP4C1, as being involved in E1S uptake in various tissues, including breast cancer cells and the kidney.[3][7][8]
Metabolic Conversion:
-
Desulfation: Once inside the cell, E1S is hydrolyzed by the enzyme steroid sulfatase (STS), which removes the sulfate (B86663) group to yield unconjugated estrone (E1).[1][9]
-
Activation: Estrone (E1) is then converted to the most biologically potent estrogen, 17β-estradiol (E2), by the action of reductive 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][10] E2 subsequently binds to and activates estrogen receptors, eliciting a physiological response.[1]
-
Equilibrium and Inactivation: The process is reversible. Estrogen sulfotransferases (SULTs), such as SULT1E1, can re-sulfate estrone back into E1S, creating a dynamic equilibrium within the tissue.[1][2] This inactivation mechanism, coupled with the large circulating pool of E1S, allows tissues to tightly regulate their intracellular concentration of active estradiol (B170435).[2]
This entire process, from cellular uptake to the generation of active E2, is what defines the "sulfatase pathway." The activity of STS is often significantly higher than that of aromatase (which synthesizes estrogens from androgens) in breast cancer tissues, highlighting the pathway's importance in hormone-dependent conditions.[11]
Quantitative Pharmacokinetic Data
The administration route of estrogens in HRT significantly impacts the resulting serum concentrations of estradiol, estrone, and estrone 3-sulfate. Oral administration subjects the hormones to extensive first-pass metabolism in the liver, leading to higher ratios of estrone and E1S relative to estradiol, whereas transdermal routes bypass this, resulting in a more physiological profile.[6][12]
| Parameter | Transdermal Estradiol Spray (1-spray dose) [13] | Transdermal Estradiol Spray (2-spray dose) [13] | Transdermal Estradiol Spray (3-spray dose) [13] | Oral Micronized Estradiol (1 mg/day) [12] | Oral Micronized Estradiol (2 mg/day) [12] |
| Analyte | This compound | This compound | This compound | Estrone | Estrone |
| Cmax (pg/mL) | 1100 | 1543 | 1657 | 150 - 300 | 300 - 850 |
| Cavg (pg/mL) | 688 | 1105 | 1166 | Not Reported | Not Reported |
| AUC₀₋₂₄ (pg·h/mL) | 16,501 | 26,515 | 27,971 | Not Reported | Not Reported |
| tmax (hours) | 9 (median) | 8 (median) | 10 (median) | Not Reported | Not Reported |
| Analyte | Estrone | Estrone | Estrone | Estradiol | Estradiol |
| Cmax (pg/mL) | 49.6 | 60.2 | 71.4 | 30 - 50 | 50 - 180 |
| Cavg (pg/mL) | 36.9 | 50.3 | 57.0 | Not Reported | Not Reported |
| AUC₀₋₂₄ (pg·h/mL) | 886 | 1208 | 1367 | Not Reported | Not Reported |
| tmax (hours) | 17 (median) | 10 (median) | 10 (median) | Not Reported | Not Reported |
Note: Data for oral administration reflects total estrone and estradiol levels, as E1S is a major resulting metabolite but not always reported separately in older pharmacokinetic studies. The table illustrates the substantially higher estrone exposure with oral routes.
E1S Transport Kinetics
The efficiency of E1S transport into cells can be quantified by Michaelis-Menten kinetics.
| Cell/Transporter System | Km (µM) | Vmax (pmol/mg protein/min) |
| T-47D Breast Cancer Cells[3] | 7.6 | 172 |
| OATP4C1-expressing cells[8] | 26.6 ± 4.9 | Not Reported |
| OATP1B1 (High-affinity site)[14] | 6.0 ± 1.1 (intact cells) | 12.6 nmol/h/mg DNA (intact cells) |
| OATP1B1 (Low-affinity site)[14] | Impacted by mutations | Impacted by mutations |
Signaling Pathways and Experimental Workflows
Signaling and Metabolic Pathways
Experimental Workflow: E1S Quantification
Logical Relationship in HRT
Experimental Protocols
Quantification of this compound in Serum by LC-MS/MS
This method provides high specificity and sensitivity for the simultaneous quantification of E1S and other steroids.[15]
Objective: To accurately measure the concentration of E1S in serum samples.
Methodology:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a 100 µL aliquot of serum, add an internal standard (e.g., deuterated E1S or a structurally similar compound like boldenone-sulfate-d3) to correct for extraction variability.[15][16]
-
Perform protein precipitation by adding 300 µL of ice-cold methanol (B129727) or acetonitrile. Vortex vigorously for 1 minute.[15]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Optional Derivatization (for enhanced sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a reaction buffer.
-
Add a derivatizing agent such as dansyl chloride to enhance ionization efficiency. Incubate as required by the specific protocol.[15]
-
-
LC Separation:
-
Reconstitute the final dried extract in a mobile phase-compatible solvent (e.g., 50 µL of 80:20 Methanol:Water).[16]
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., BEH C18-Acquity UPLC column).[17]
-
Perform a gradient elution using a mobile phase system, typically consisting of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) and an organic solvent like methanol or acetonitrile. The gradient is optimized to separate E1S from other endogenous steroids and matrix components.
-
-
MS/MS Detection:
-
Utilize a triple-quadrupole mass spectrometer equipped with a negative electrospray ionization (ESI-) source.[16][17]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for E1S (e.g., m/z 349.2 > 269.25) and its internal standard (e.g., m/z 354.2 > 274.25 for a deuterated standard).[17]
-
-
Quantification:
-
Construct a calibration curve using standards of known E1S concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of E1S in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
| Method Parameter | Typical Value/Condition | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [15][17] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [16][17] |
| Lower Limit of Quantification | 0.5 ng/mL (in serum) to <1 ng/L (in water) | [15][16] |
| Linearity Range | 3-150 nM (in cell-lysate matrix) | [17] |
| Precision (CV%) | <7% (intra-assay), <15% overall | [15][17] |
| Accuracy (Bias%) | <15% | [15][17] |
In Vitro this compound Uptake Assay in Transfected Cells
This protocol is used to study the function of specific transporters (e.g., OATPs) in mediating E1S cellular uptake.
Objective: To measure the rate of radiolabeled E1S transport into cells overexpressing a candidate transporter.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line, such as Human Embryonic Kidney (HEK293) cells, which have low endogenous transporter activity.
-
Transfect the cells with a plasmid vector containing the cDNA for the transporter of interest (e.g., OATP1B1) or an empty vector as a control.
-
Seed the transfected cells onto poly-D-lysine-coated 24-well plates and grow to confluence.
-
-
Uptake Experiment:
-
Wash the cell monolayers twice with a pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Initiate the uptake by adding 200 µL of uptake buffer containing a known concentration of radiolabeled [³H]E1S and unlabeled E1S.
-
For kinetic studies (Km and Vmax), use a range of substrate concentrations. For inhibition studies, co-incubate with potential inhibitors.
-
Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
-
Termination and Lysis:
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer to remove extracellular substrate.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
Incubate for 30 minutes to ensure complete lysis.
-
-
Measurement and Analysis:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay).
-
Calculate the uptake rate, typically expressed as pmol of E1S per mg of protein per minute.
-
Subtract the uptake measured in the empty-vector control cells to determine the specific transport mediated by the overexpressed transporter.
-
Quantification of this compound by Competitive ELISA
This immunoassay is a common, high-throughput method for E1S quantification, though it may have less specificity than LC-MS/MS.[18]
Objective: To measure E1S concentration based on antibody-antigen binding competition.
Methodology:
-
Plate Preparation:
-
Use a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
-
Assay Procedure:
-
Pipette standards (with known E1S concentrations) and diluted samples (from serum, plasma, etc.) into the wells of the plate.
-
Add an E1S-peroxidase (HRP) conjugate to all wells. This conjugate will compete with the E1S in the sample for binding to the primary antibody.
-
Add a polyclonal primary antibody specific to E1S to each well to initiate the competitive binding reaction.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
-
Washing and Detection:
-
Wash the plate several times with a wash buffer to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP on the bound E1S conjugate will catalyze a color-producing reaction.
-
Incubate for a short period (e.g., 30 minutes) to allow color development. The intensity of the color will be inversely proportional to the amount of E1S in the original sample.
-
-
Measurement and Quantification:
-
Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the E1S concentration in the samples by interpolating their absorbance values from the standard curve.[18]
-
| Method Parameter | Typical Value/Condition | Reference |
| Technique | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | [18] |
| Assay Range | 40.96 - 4,000 pg/mL | [18] |
| Analytical Sensitivity | 26.4 pg/mL | [18] |
| Intra-assay CV% | 4.2% | [18] |
| Inter-assay CV% | 8.5% | [18] |
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrone sulfate - Wikipedia [en.wikipedia.org]
- 3. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrone sulfate (medication) - Wikipedia [en.wikipedia.org]
- 5. Estrogen Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers | PLOS One [journals.plos.org]
- 12. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 13. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 14. Identification of amino acids essential for estrone-3-sulfate transport within transmembrane domain 2 of organic anion transporting polypeptide 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. fda.gov [fda.gov]
- 18. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
The Function of Estrone 3-Sulfate in Postmenopausal Women: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In postmenopausal women, the landscape of circulating estrogens dramatically shifts, positioning estrone (B1671321) 3-sulfate (E1S) as the most abundant circulating estrogen.[1][2][3] Though biologically inactive itself, E1S serves as a crucial and long-lasting reservoir for the formation of potent estrogens, namely estrone (E1) and estradiol (B170435) (E2), in peripheral tissues.[4][5] This conversion is implicated in the pathophysiology of hormone-dependent diseases, including breast and endometrial cancers, and also plays a role in physiological processes such as maintaining bone density and influencing cognitive function.[4][6][7] This technical guide provides an in-depth examination of the function of E1S in postmenopausal women, detailing its metabolism, signaling pathways, and the methodologies used to study its effects.
Introduction: The Postmenopausal Estrogen Reservoir
Following the cessation of ovarian follicular activity at menopause, the primary source of estrogen production shifts from the ovaries to peripheral tissues.[3] While estradiol (E2) levels plummet, the concentration of estrone 3-sulfate (E1S) remains significantly higher, making it the predominant circulating estrogen in postmenopausal women.[5][8][9] E1S is a hydrophilic molecule and cannot freely diffuse across cell membranes.[4][10] Its entry into target cells is a regulated process mediated by specific transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) family.[4][10][11]
Once inside the cell, E1S undergoes enzymatic conversion to biologically active estrogens, which can then stimulate estrogen receptors (ERα and ERβ) and drive physiological and pathological processes. This localized production of active estrogens from a large circulating pool of inactive E1S is a critical aspect of postmenopausal endocrinology and a key focus for therapeutic intervention in hormone-sensitive conditions.
Metabolism and Signaling Pathway of this compound
The biological activity of E1S is entirely dependent on its conversion to unconjugated estrogens. This metabolic pathway involves two key enzymatic steps:
-
Desulfation by Steroid Sulfatase (STS): E1S is hydrolyzed by the enzyme steroid sulfatase (STS) to form estrone (E1).[4][12][13] STS is widely distributed in various tissues, and its expression is often elevated in hormone-dependent tumors.[12]
-
Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Estrone can then be converted to the more potent estrogen, estradiol (E2), by the action of 17β-hydroxysteroid dehydrogenases.[4][14]
Conversely, the action of estrogen sulfotransferase (SULT1E1) can convert estrone back to E1S, providing a mechanism for inactivating and storing estrogens within tissues.[4][14]
The estradiol produced from this pathway can then bind to estrogen receptors, initiating genomic and non-genomic signaling cascades that regulate gene expression and cellular function.
Quantitative Data
The following tables summarize key quantitative data related to this compound in postmenopausal women.
Table 1: Serum Concentrations of this compound in Postmenopausal Women
| Study Population | Measurement Method | Mean E1S Concentration (pmol/L) | Reference |
| Postmenopausal women (Phase I trial) | Direct RIA | 998 ± 86 | [1] |
| Postmenopausal women (Phase I trial) | GC-MS/MS | 912 ± 114 | [1] |
| Postmenopausal women | Radioimmunoassay (RIA) | 130 ± 30 pg/mL (approx. 370 pmol/L) | [4] |
| Postmenopausal women | Not specified | 42-846 pg/mL (approx. 120 - 2412 pmol/L) | [2] |
Table 2: Kinetic Parameters of E1S Transport and Metabolism
| Cell Line / Tissue | Parameter | Value | Reference |
| T-47D breast cancer cells | E1S Uptake (Km) | 7.6 µM | [11] |
| T-47D breast cancer cells | E1S Uptake (Vmax) | 172 pmol/mg protein/min | [11] |
| OATP4C1-expressing cells | E1S Uptake (Km) | 26.6 ± 4.9 µM | [15] |
Role in Disease and Physiology
Hormone-Dependent Cancers
The conversion of E1S to estradiol in peripheral tissues is a significant driver of hormone-dependent cancer growth in postmenopausal women.
-
Breast Cancer: Breast tumors often have higher concentrations of sulfatase compared to normal breast tissue, leading to increased local production of estradiol which stimulates tumor proliferation.[10][16] The uptake of E1S into breast cancer cells is mediated by OATPs, and higher expression of these transporters is observed in cancer cells.[8][17]
-
Endometrial Cancer: Elevated levels of circulating estrogens, including those derived from E1S, are associated with an increased risk of endometrial cancer in postmenopausal women.[18][19][20][21][22] The metabolism of E1S to estradiol within the endometrium is thought to be a key factor in the development of endometrial pathologies.[23]
Bone Health
Estrogens play a crucial role in maintaining bone mineral density. In postmenopausal women, estrogen replacement therapy, including the administration of estrone sulfate (B86663), has been shown to prevent bone loss.[6][24][25][26] Daily administration of 0.625 mg of estrone sulfate, combined with calcium supplementation, was found to be the minimum effective dose to prevent spinal bone mineral density loss over a 12-month period.[6]
Cognitive Function
The role of estrogens in cognitive function is an area of active research. Some studies suggest that estrogen therapy in postmenopausal women may improve certain aspects of cognition, particularly verbal memory.[7][27][28][29][30] The conversion of E1S to active estrogens in the brain may contribute to these effects by promoting cholinergic and serotonergic activity and maintaining neural circuitry.[27]
Experimental Protocols
Measurement of this compound in Serum/Plasma
5.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where E1S in the sample competes with a labeled E1S conjugate for binding to a limited number of anti-E1S antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of E1S in the sample.[31][32]
-
General Protocol:
-
Standards and diluted samples are added to a microtiter plate pre-coated with a capture antibody.
-
An E1S-peroxidase conjugate is added to the wells.
-
A polyclonal antibody to E1S is added to initiate the competitive binding reaction.
-
After incubation (typically 2 hours), the plate is washed to remove unbound components.
-
A substrate solution (e.g., TMB) is added, which reacts with the bound peroxidase conjugate to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The concentration of E1S in the samples is determined by comparison to a standard curve.[31][32]
-
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 3. droracle.ai [droracle.ai]
- 4. Estrone sulfate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of estrone sulfate on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of estrogen sulfates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 14. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers | PLOS One [journals.plos.org]
- 17. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum Estrogens and Estrogen Metabolites and Endometrial Cancer Risk among Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endogenous sex hormones and endometrial cancer risk in women in the European Prospective Investigation into Cancer and Nutrition (EPIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous sex hormones and endometrial cancer risk in women in the European Prospective Investigation into Cancer and Nutrition (EPIC). [diva-portal.org]
- 21. login.medscape.com [login.medscape.com]
- 22. Association of estrone with the development of endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolism of estrone sulfate in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Treatment with oral estrone sulphate in the female climacteric. III. Effects on bone density and on certain biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bone density effects of continuous estrone sulfate and varying doses of medroxyprogesterone acetate. Ogen/Provera Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Estrogen (medication) - Wikipedia [en.wikipedia.org]
- 27. Estrogen therapy in postmenopausal women: effects on cognitive function and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 29. Hormones, mood, and cognitive functioning in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. arborassays.com [arborassays.com]
- 32. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
The Central Role of Estrone 3-Sulfate in the Pathogenesis of Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant proportion of breast and endometrial cancers are hormone-dependent, with their growth and progression being driven by estrogens. While circulating levels of the potent estrogen, 17β-estradiol (E2), are low in postmenopausal women, the concentration of E2 within tumor tissues can be substantially higher than in plasma, pointing towards intratumoral synthesis.[1][2][3] Estrone (B1671321) 3-sulfate (E1S), a biologically inactive steroid conjugate, is the most abundant circulating estrogen in both pre- and postmenopausal women and serves as a crucial reservoir for the production of active estrogens within cancer cells.[1][3][4] This guide provides a comprehensive technical overview of the role of E1S in the development of hormone-dependent cancers, focusing on its metabolism, the signaling pathways it influences, and the experimental methodologies used to investigate its function.
The Significance of Estrogens in Hormone-Dependent Cancers
Estrogens, particularly E2, are pivotal in the development and proliferation of hormone-dependent cancers.[5][6] They exert their effects by binding to estrogen receptors (ERs), which then act as transcription factors to regulate the expression of genes involved in cell growth, proliferation, and survival.
Estrone 3-Sulfate (E1S) as a Key Precursor for Intratumoral Estrogen Synthesis
E1S is present in the circulation at concentrations 5- to 10-fold higher than unconjugated estrogens.[2][4] Due to its hydrophilic nature, E1S requires active transport to enter cancer cells.[7][8] Once inside the cell, it is converted to active estrogens through a series of enzymatic reactions, providing a continuous supply of fuel for cancer growth.
The Metabolic Pathway: From E1S to Active Estrogens
The conversion of circulating E1S into the potent estradiol (B170435) within a cancer cell is a multi-step process involving cellular uptake and enzymatic conversions, collectively known as the "sulfatase pathway".
Cellular Uptake of E1S: The Role of Transporters
The entry of E1S into cancer cells is a critical and regulated step, mediated by specific transporter proteins. Because of its charge and hydrophilicity, E1S cannot freely diffuse across the cell membrane.[7][8] Several families of transporters have been implicated in the uptake of E1S, including Organic Anion Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT, also known as SLC10A6).[5][6][7] The expression of these transporters is often elevated in hormone-dependent cancer cells, facilitating the accumulation of E1S.[1]
The "Sulfatase Pathway"
Once inside the cancer cell, E1S is metabolized to estradiol in a two-step enzymatic process.
The first and rate-limiting step in the conversion of E1S is the hydrolysis of the sulfate (B86663) group by steroid sulfatase (STS), an enzyme also known as steryl-sulfatase.[9][10] This reaction yields estrone (E1), a weaker estrogen. STS activity is notably higher in breast and endometrial cancer tissues compared to normal tissues, highlighting its importance in driving intratumoral estrogen production.[9][11]
Estrone (E1) is subsequently converted to the highly potent 17β-estradiol (E2) by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, primarily type 1.[12] This conversion significantly amplifies the estrogenic signal within the cancer cell.
Caption: The Sulfatase Pathway for Intratumoral Estradiol Production.
Quantitative Analysis of E1S and its Metabolites in Hormone-Dependent Cancers
The following tables summarize key quantitative data regarding the concentrations of E1S and its metabolites, enzyme kinetics, and the proliferative effects of E1S in breast and endometrial cancer.
E1S and Metabolite Levels in Breast Cancer
| Parameter | Cancer Tissue | Normal Tissue | Fold Change (Cancer vs. Normal) | Reference |
| Estrone Sulfate (E1S) | 454 ± 110 pmol/g | 237 ± 65 pmol/g | ~1.9x | [13] |
| Estrone (E1) | 320 ± 95 pmol/g | 203 ± 71 pmol/g | ~1.6x | [13] |
| Estradiol (E2) | 388 ± 106 pmol/g | 172 ± 80 pmol/g | ~2.3x | [13] |
E1S and Enzyme Activity in Endometrial Cancer
| Parameter | Cancer Tissue | Normal Tissue | Fold Change (Cancer vs. Normal) | Reference |
| Plasma E1S (Normal Weight) | 511 ± 200 pg/mL | 303 ± 99 pg/mL | ~1.7x | [14] |
| Plasma E1S (Obese) | 691 ± 328 pg/mL | 610 ± 139 pg/mL | ~1.1x | [14] |
| STS Activity | Significantly Higher | Lower | - | [15] |
| STS Activity | - | - | 12x Higher in Malignant Tissue | [9] |
Enzyme Kinetics of the Sulfatase Pathway
| Enzyme | Substrate | Cell Line/Tissue | Km | Vmax | Reference |
| E1S Uptake | E1S | T-47D | 7.6 µM | 172 pmol/mg protein/min | [16] |
| Steroid Sulfatase (STS) | E1S | MCF-7 | ~6.3 µM | - | [17] |
| Steroid Sulfatase (STS) | E1S | Endometrial Cancer | 3.0 µM | 14.7 nmol/h/mg protein | [15] |
| 17β-HSD | Estrone | T-47D | 0.12 ± 0.02 µM | - | [18] |
| 17β-HSD | Estrone | UISO-BCA-1 | 5.5 µM | - | [1] |
Proliferative Effects of E1S on Cancer Cells
| Cell Line | Condition | EC50 of E1S | Reference |
| T-47D | Control | 21.7 nM | [5][7][19] |
| T-47D | SOAT-transfected | 2.2 nM | [5][7][19] |
| MCF-7 | S-phase stimulation | 0.1 nM | [20] |
| MCF-7 | Increased cell number | 100 nM | [20] |
Signaling Pathways Activated by E1S-Derived Estrogens
The estradiol produced via the sulfatase pathway activates downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Estrogen Receptor (ER) Activation
Estradiol binds to and activates estrogen receptors (ERα and ERβ), which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.
Downstream Proliferation and Survival Signals
The ER-mediated gene transcription leads to the upregulation of proteins that drive the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). It also promotes cell survival by upregulating anti-apoptotic proteins and growth factors.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Protocols for Studying the Role of E1S
Investigating the role of E1S in hormone-dependent cancers involves a variety of in vitro and in vivo techniques. Below are outlines of key experimental protocols.
E1S Uptake Assay in Cancer Cell Lines
This assay measures the rate of E1S transport into cancer cells.
-
Principle: Cells are incubated with radiolabeled E1S ([³H]E1S), and the amount of radioactivity accumulated inside the cells over time is quantified.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, T-47D) in multi-well plates and grow to confluence.
-
Wash cells with a transport buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Initiate the uptake by adding transport buffer containing a known concentration of [³H]E1S.
-
Incubate for various time points at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of E1S.
-
Steroid Sulfatase (STS) Activity Assay
This assay quantifies the rate of E1S hydrolysis to E1 by STS.
-
Principle: A cell lysate or tissue homogenate is incubated with [³H]E1S. The product, [³H]E1, is then separated from the substrate and quantified.
-
Methodology:
-
Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Incubate the lysate/homogenate with [³H]E1S at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate [³H]E1 from [³H]E1S using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to E1 and E1S.
-
Calculate the enzyme activity as the amount of E1 formed per unit time per milligram of protein.
-
Cell Proliferation Assay in Response to E1S
This assay assesses the effect of E1S on the growth of hormone-dependent cancer cells.
-
Principle: Cells are cultured in a steroid-depleted medium and then treated with various concentrations of E1S. Cell proliferation is measured after a period of incubation.
-
Methodology:
-
Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum for several days to deplete endogenous steroids.
-
Seed cells in multi-well plates and allow them to attach.
-
Treat the cells with a range of E1S concentrations.
-
Incubate for several days (e.g., 6 days).
-
Quantify cell proliferation using methods such as:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
MTT or WST-1 assay: Colorimetric assays that measure metabolic activity.
-
BrdU incorporation assay: Measures DNA synthesis.
-
-
Determine the EC50 value, the concentration of E1S that elicits a half-maximal proliferative response.
-
References
- 1. Regulation of 17 beta-hydroxysteroid dehydrogenase in a newly-established human breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogens in the breast tissue: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Steroid Sulfatase as a Prognostic Factor in Patients with Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]
- 11. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrone sulfatase activity in normal and neoplastic endometrial tissues of human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The hydrolysis of estrone sulfate and dehydroepiandrosterone sulfate by MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 19. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Estrone 3-Sulfate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate (E1S) is a pivotal endogenous steroid and the most abundant circulating estrogen in humans.[1] While biologically inactive itself, E1S serves as a crucial reservoir for the more potent estrogen, estradiol (B170435), particularly in postmenopausal women.[2] Its conversion to estrone, catalyzed by the enzyme steroid sulfatase, is a key step in the local production of active estrogens in various tissues, including hormone-dependent tumors.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and biological significance of estrone 3-sulfate, with a focus on its role in cellular signaling and its relevance as a therapeutic target.
Chemical Structure and Physicochemical Properties
This compound is the C3 sulfate (B86663) ester of estrone.[2] Its chemical structure is characterized by a steroid nucleus with a sulfate group attached to the hydroxyl group at the third carbon position of the A-ring. This sulfate moiety renders the molecule hydrophilic, a property that dictates its transport and cellular uptake mechanisms.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 17-Oxoestra-1,3,5(10)-trien-3-yl hydrogen sulfate | [2] |
| Molecular Formula | C₁₈H₂₂O₅S | [2] |
| Molecular Weight | 350.43 g/mol | [2] |
| CAS Number | 481-97-0 | [2] |
| LogP | 1.4 | [2] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 2 | [5] |
| Topological Polar Surface Area | 89.05 Ų | [5] |
| Solubility | Soluble in DMSO and DMF | [6] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by a long elimination half-life, which is attributed to its high concentration in circulation and its role as a precursor to other estrogens.[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Elimination Half-life | 10 to 12 hours | [2] |
| Metabolic Clearance Rate | 80 L/day/m² | [2] |
| Protein Binding | >90% (primarily to albumin) | [1] |
Biological Significance and Signaling Pathways
This compound is a biologically inert pro-hormone that requires cellular uptake and enzymatic conversion to exert its estrogenic effects.[2] Its transport into cells is mediated by Organic Anion Transporting Polypeptides (OATPs).[2] Once inside the cell, the sulfate group is cleaved by steroid sulfatase (STS), converting E1S to estrone (E1).[3] Estrone can then be further converted to the potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[2] Estradiol subsequently binds to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that regulate gene expression and cellular proliferation.[7]
This "sulfatase pathway" is of particular importance in hormone-dependent breast cancers in postmenopausal women, where it is a major source of intratumoral estrogen production.[8] The expression of steroid sulfatase is often elevated in breast tumor tissues compared to normal tissues.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the sulfation of estrone using a sulfating agent in an appropriate solvent.
Methodology:
-
Dissolution: Dissolve estrone in a suitable anhydrous solvent, such as pyridine (B92270) or dimethylformamide (DMF).
-
Sulfation: Add a sulfating agent, such as sulfur trioxide pyridine complex or chlorosulfonic acid, to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, quench the reaction mixture with water or a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous solution with an organic solvent, such as ethyl acetate, to remove any unreacted estrone.
-
Purification: The aqueous layer containing the sodium salt of this compound can be purified by techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques like NMR spectroscopy and mass spectrometry.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, plasma, or cell lysate, add an internal standard (e.g., deuterated E1S).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with a modifier like ammonium (B1175870) fluoride.[10]
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 349.1 -> 269.1) and its internal standard.[11]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Steroid Sulfatase Activity Assay
The activity of steroid sulfatase is commonly measured by monitoring the conversion of a radiolabeled or chromogenic substrate.
Methodology (using radiolabeled substrate):
-
Cell Culture and Treatment: Culture cells of interest (e.g., breast cancer cell lines) in appropriate media. Treat cells with test compounds if evaluating potential inhibitors.
-
Cell Lysis: Harvest and lyse the cells to release intracellular enzymes.
-
Reaction Setup: In a microplate, combine the cell lysate with a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) and the radiolabeled substrate, such as [³H]-estrone 3-sulfate.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction and extract the product (e.g., [³H]-estrone) using an organic solvent (e.g., toluene). The unreacted substrate will remain in the aqueous phase.
-
Scintillation Counting: Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed and express the enzyme activity as pmol of product formed per milligram of protein per hour.
Conclusion
This compound is a key player in estrogen metabolism and action, serving as a stable and abundant precursor for the local synthesis of active estrogens. Its transport and conversion via the sulfatase pathway are critical for understanding the pathophysiology of hormone-dependent diseases, particularly breast cancer. The methodologies outlined in this guide provide a foundation for researchers to investigate the chemical and biological properties of this compound and to explore the therapeutic potential of targeting its metabolic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound(1-) | C18H21O5S- | CID 20056857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. estrone-3-sulphate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. tandfonline.com [tandfonline.com]
- 11. fda.gov [fda.gov]
The Sulfatase Pathway: A Technical Guide to the Conversion of Estrone 3-Sulfate to Estradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical conversion of estrone (B1671321) 3-sulfate (E1S), an inactive steroid conjugate, into the potent estrogen, estradiol (B170435) (E2). This pathway, often referred to as the "sulfatase pathway," is of significant interest in the fields of endocrinology and oncology, particularly in the context of hormone-dependent cancers. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and illustrates the key signaling pathways involved in this critical metabolic process.
The Biochemical Conversion Pathway
The conversion of estrone 3-sulfate to estradiol is a two-step enzymatic process that occurs intracellularly.
Step 1: Hydrolysis of this compound by Steroid Sulfatase (STS)
The initial and rate-limiting step is the hydrolysis of the sulfate (B86663) group from E1S, yielding estrone (E1). This reaction is catalyzed by the enzyme steroid sulfatase (STS), also known as arylsulfatase C.[1][2] STS is a microsomal enzyme responsible for hydrolyzing various steroid sulfates.[3][4]
Step 2: Reduction of Estrone to Estradiol by 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)
The subsequent conversion of the less potent estrogen, estrone, to the highly potent estradiol is catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[5] Specifically, reductive isoforms such as 17β-HSD type 1 play a crucial role in this conversion, utilizing NADPH as a cofactor.[6] Conversely, oxidative isoforms, like 17β-HSD type 2, catalyze the reverse reaction, converting estradiol back to estrone.[5]
Quantitative Data
The enzymatic activities of STS and 17β-HSD are crucial determinants of the rate of estradiol production from estrone sulfate. The following tables summarize key kinetic parameters for these enzymes.
Table 1: Kinetic Parameters of Steroid Sulfatase (STS)
| Substrate | Tissue/Cell Type | Km (µM) | Vmax | Reference |
| Estrone Sulfate | Normal Breast Parenchymal Cells (Intact) | 6.0 ± 1.1 | 12.6 ± 1.4 nmol/h/mg DNA | [7] |
| Estrone Sulfate | Normal Breast Parenchymal Cells (Homogenized) | 4.7 ± 1.0 | 18.3 nmol/h/mg DNA | [7] |
Table 2: Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
| Isoform | Direction | Substrate | Tissue/Cell Type | Km (µM) | Vmax | Reference |
| 17β-HSD | Estradiol to Estrone | Estradiol | Human Breast Tumors | 0.62 (median, high affinity) | 82 nmol/g protein/h (median) | [8] |
| 17β-HSD | Estrone to Estradiol | Estrone | Human Skin (Female) | 11.8 ± 6.5 | 5.8 ± 4.0 pmol/min/mg protein | [9] |
| 17β-HSD | Estrone to Estradiol | Estrone | Human Skin (Male) | 2.0 ± 2.0 | 4.2 ± 3.7 pmol/min/mg protein | [9] |
| 17β-HSD1 | Estrone to Estradiol | Estrone | T47D Breast Cancer Cells | 0.12 ± 0.02 | - | [10] |
| 17β-HSD1 | Estrone to Estradiol | Estrone | Purified Enzyme | 0.03 ± 0.01 | - | [10] |
Table 3: Conversion of Estrone Sulfate to Estrone and Estradiol in Experimental Models
| Experimental Model | E1S Concentration | % Conversion to Estrone | % Conversion to Estradiol | Reference |
| Nitrosomethylurea-induced rat mammary tumors (in soft agar) | 10⁻⁷ to 10⁻⁴ M | 20-98% | 0.2-6% | [11] |
| Castrate rats (in vivo infusion) | - | 18-26% | 9-16% | [12] |
| MCF-7 Breast Cancer Cells | Physiologic concentrations | - | Stimulated cell growth | [13] |
Experimental Protocols
Accurate measurement of the enzymatic activities involved in the conversion of E1S to E2 is essential for research and drug development. Below are detailed methodologies for key experiments.
Steroid Sulfatase (STS) Activity Assay (Radiometric Method)
This protocol is adapted for measuring STS activity in intact cells or cell lysates using a radiolabeled substrate.
Materials:
-
Cell culture (e.g., MCF-7, T47D, or other relevant cell lines)
-
[6,7-³H]Estrone sulfate (radiolabeled substrate)
-
Unlabeled estrone sulfate
-
[4-¹⁴C]Estrone (for monitoring procedural losses)
-
Cell culture medium (phenol-red free)
-
Phosphate-buffered saline (PBS)
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
RIPA buffer (for cell lysates)
-
BCA protein assay kit (for cell lysates)
Procedure for Intact Cells:
-
Seed cells in appropriate culture plates and grow to near confluency.
-
Wash cells with PBS.
-
Add fresh medium containing a known concentration of [³H]E1S and unlabeled E1S, along with [¹⁴C]E1.
-
Incubate for a defined period (e.g., 4-18 hours) at 37°C.
-
Transfer the incubation medium to a tube containing toluene.
-
Vortex vigorously to extract the hydrolyzed [³H]estrone into the toluene phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (upper) phase to a scintillation vial.
-
Add scintillation fluid and measure ³H and ¹⁴C radioactivity using a liquid scintillation counter.
-
Lyse the cells in the plate with RIPA buffer and determine the protein concentration using a BCA assay.
-
Calculate STS activity as pmol of E1S hydrolyzed per hour per milligram of protein, correcting for procedural losses using the ¹⁴C recovery.[14][15]
Procedure for Cell Lysates:
-
Harvest and lyse cells using RIPA buffer.
-
Determine the protein concentration of the lysate.
-
Incubate a known amount of cell lysate protein with the reaction mixture (as in step 3 for intact cells) for a defined period at 37°C.
-
Proceed with steps 5-9 as for intact cells.
-
Calculate STS activity as pmol of E1S hydrolyzed per hour per milligram of protein.[14][15]
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay
This protocol measures the conversion of estrone to estradiol, typically in cell homogenates or lysates.
Materials:
-
Tissue homogenate or cell lysate
-
[³H]Estrone (radiolabeled substrate)
-
Unlabeled estrone and estradiol
-
NADPH (cofactor)
-
Buffer (e.g., phosphate (B84403) or Tris-HCl)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Thin-layer chromatography (TLC) plates
-
Developing solvent for TLC (e.g., chloroform:ether, 9:1)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Determine the protein concentration.
-
Prepare a reaction mixture containing buffer, NADPH, and a known concentration of [³H]estrone.
-
Initiate the reaction by adding a specific amount of homogenate or lysate.
-
Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding ice-cold solvent).
-
Add unlabeled estrone and estradiol as carriers.
-
Extract the steroids using an organic solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
Resuspend the residue in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate estrone and estradiol.
-
Visualize the steroid spots (e.g., under UV light after staining with iodine vapor).
-
Scrape the spots corresponding to estrone and estradiol into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the percentage conversion of estrone to estradiol and express the enzyme activity in appropriate units (e.g., pmol/min/mg protein).
Regulation of the Conversion Pathway
The expression and activity of both STS and 17β-HSD are regulated by various signaling molecules, which can have significant implications for local estradiol concentrations.
Regulation of Steroid Sulfatase (STS)
The expression of the STS gene can be influenced by inflammatory signaling pathways. The transcription factor NF-κB has been shown to directly bind to the STS promoter and upregulate its expression in response to inflammatory stimuli such as TNF-α and IL-6.[3][16][17] This creates a potential feedback loop where inflammation can increase local estrogen production.
Regulation of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
The expression of 17β-HSD isoforms is tissue-specific and hormonally regulated. For instance, in the endometrium, the expression of the oxidative enzyme 17β-HSD type 2 is induced by progesterone (B1679170).[18] This induction is mediated by paracrine factors released from stromal cells in response to progesterone, which then act on epithelial cells to increase 17β-HSD2 transcription.[19][20] Retinoic acid has also been shown to regulate 17β-HSD2 expression. In contrast, progestins have been observed to induce 17β-HSD activity in T-47D breast cancer cells.[21]
Conclusion
The conversion of this compound to estradiol via the sulfatase pathway is a critical mechanism for local estrogen production in various tissues. The enzymes steroid sulfatase and 17β-hydroxysteroid dehydrogenase are key players in this process, and their activities are tightly regulated. Understanding the intricacies of this pathway, from enzyme kinetics to regulatory signaling, is paramount for the development of novel therapeutic strategies for hormone-dependent diseases, particularly breast cancer. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important area of steroid biochemistry.
References
- 1. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of estrone and estradiol from estrone sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gender differences of enzymatic activity and distribution of 17beta-hydroxysteroid dehydrogenase in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Estrone sulfate: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrone sulfate stimulates growth of nitrosomethylurea-induced breast carcinoma in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammatory regulation of steroid sulfatase: A novel mechanism to control estrogen homeostasis and inflammation in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progesterone induction of 17beta-hydroxysteroid dehydrogenase type 2 during the secretory phase occurs in the endometrium of estrogen-dependent benign diseases but not in normal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 17Beta-hydroxysteroid dehydrogenase-2 deficiency and progesterone resistance in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 17β-Hydroxysteroid Dehydrogenase-2 Deficiency and Progesterone Resistance in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Progestin induction of 17 beta-hydroxysteroid dehydrogenase enzyme protein in the T-47D human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of the Sulfatase Pathway for Estrone 3-Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) 3-sulfate (E1S) is a biologically inactive steroid conjugate present in high concentrations in circulation, serving as a crucial reservoir for the formation of active estrogens. The conversion of E1S to the biologically active estrone (E1) is catalyzed by the enzyme steroid sulfatase (STS). This conversion is a pivotal step in the "sulfatase pathway," a critical mechanism for local estrogen production in hormone-dependent tissues and a key driver in the pathology of various diseases, most notably hormone-dependent cancers such as breast, endometrial, and prostate cancer, as well as endometriosis. This technical guide provides an in-depth exploration of the sulfatase pathway's significance, detailing the biochemical mechanisms, its role in disease, and its validation as a therapeutic target. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for investigating the pathway, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Central Role of the Sulfatase Pathway
In postmenopausal women, the primary source of estrogens shifts from ovarian synthesis to peripheral tissues. In these tissues, the local conversion of inactive steroid precursors into active estrogens plays a paramount role in maintaining hormonal homeostasis and, pathologically, in driving the growth of hormone-dependent tumors.[1][2][3] While the aromatase pathway, which converts androgens to estrogens, has been a well-established therapeutic target, the sulfatase pathway has emerged as an equally, if not more, significant contributor to the intratumoral estrogen milieu.[2][3]
Estrone 3-sulfate (E1S) circulates at concentrations up to ten times higher than that of unconjugated estrogens.[4] Its high water solubility prevents passive diffusion across cell membranes; therefore, its uptake into target cells is mediated by specific transporters, such as organic anion transporting polypeptides (OATPs).[4][5] Once inside the cell, STS, a membrane-bound enzyme primarily located in the endoplasmic reticulum, hydrolyzes the sulfate (B86663) group from E1S to yield estrone (E1).[6][7] E1 can then be converted to the potent estrogen, estradiol (B170435) (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[2][6] This localized production of E2 fuels the proliferation of estrogen receptor-positive (ER+) cancer cells.[2][8]
The clinical relevance of the sulfatase pathway is underscored by the observation that STS is frequently overexpressed in hormone-dependent tumors, and its expression levels have been correlated with poor prognosis.[1][9][10] This has led to the development of potent and specific STS inhibitors as a novel endocrine therapy for these cancers.[3][11][12]
Biochemical Mechanism of Steroid Sulfatase
Steroid sulfatase (EC 3.1.6.2) is a member of the sulfatase family of enzymes, which are characterized by a unique post-translational modification at their active site.[7] A cysteine residue is converted to a Cα-formylglycine (FGly) residue, which is essential for catalytic activity.[7]
The catalytic mechanism of STS involves a four-step process:
-
Activation: The FGly residue in the active site is hydrated to form a gem-diol.
-
Nucleophilic Attack: One of the hydroxyl groups of the hydrated FGly, activated by a divalent metal ion (Ca2+), performs a nucleophilic attack on the sulfur atom of the this compound substrate.[6]
-
Product Release: This attack leads to the cleavage of the sulfate ester bond, releasing the unconjugated estrone. The sulfate group becomes covalently attached to the FGly residue.
-
Regeneration: The sulfated enzyme is then hydrolyzed, releasing the sulfate group and regenerating the active formylglycine residue for the next catalytic cycle.[6]
Data Presentation: Quantitative Analysis of the Sulfatase Pathway
A comprehensive understanding of the sulfatase pathway requires quantitative data on enzyme kinetics and the efficacy of its inhibitors. The following tables summarize key quantitative parameters.
Table 1: Enzyme Kinetic Parameters for Steroid Sulfatase with this compound
| Parameter | Value | Cell/Tissue Source | Reference |
| Km | 7.6 µM | T-47D breast cancer cells | [5] |
| Vmax | 172 pmol/mg protein/min | T-47D breast cancer cells | [5] |
Table 2: IC50 Values of Representative Steroid Sulfatase Inhibitors
| Inhibitor | IC50 (nM) | Cell Line | Reference |
| Irosustat (STX64, 667-COUMATE) | 8.0 | - | [10] |
| Estrone-3-O-sulfamate (EMATE) | 50.0 | - | [10] |
| 4-Methyl-2-oxo-2H-chromen-7-yl sulfamate | 1030.0 | - | [10] |
| Steroid sulfatase-IN-4 | 25 | - | [13] |
| 3-O-sulfamate 17α-benzylestradiol | 0.39 | Transfected 293 cells | [14] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | 0.15 | Transfected 293 cells | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the sulfatase pathway.
Steroid Sulfatase Activity Assay in Cancer Cells
This protocol describes a method to measure STS activity in intact cancer cell lines using a radiolabeled substrate.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
[6,7-³H]Estrone-3-sulfate ([³H]E1S)
-
Scintillation fluid
-
24-well cell culture plates
-
Scintillation counter
-
Test STS inhibitor
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that ensures a confluent monolayer on the day of the assay. Culture the cells in their standard growth medium.
-
Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayer twice with PBS (pH 7.4).
-
Inhibitor Treatment: Prepare serial dilutions of the test STS inhibitor in serum-free medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Substrate Addition: Add [³H]E1S to each well to a final concentration of approximately 20 nM.
-
Incubation: Incubate the plates at 37°C for 4 hours.
-
Steroid Extraction: Transfer the incubation medium to a tube containing toluene. Vortex vigorously to extract the unconjugated steroid product ([³H]E1) into the organic phase.
-
Separation and Quantification: Centrifuge the tubes to separate the aqueous and organic phases. Transfer a known volume of the toluene (upper) layer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]E1 formed. Determine the percentage of STS activity inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
This compound Induced Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of STS inhibition on the proliferation of hormone-dependent cancer cells stimulated with E1S.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture medium
-
This compound (E1S)
-
Test STS inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the STS inhibitor in medium. Treat the cells with the inhibitor at various concentrations in the presence of a fixed concentration of E1S (e.g., 10 nM). Include the following controls: vehicle control (no inhibitor, no E1S), E1S only, and inhibitor only.
-
Incubation: Incubate the plates for 5-7 days.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the E1S-only control to determine the percentage of inhibition of proliferation for each inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition).[2]
In Vivo Xenograft Model for STS Inhibitor Efficacy Testing
This protocol outlines a general procedure for evaluating the in vivo efficacy of an STS inhibitor using a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel
-
Test STS inhibitor
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the STS inhibitor (e.g., orally via gavage) and vehicle control daily at the predetermined doses.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).[7][8][15]
Mandatory Visualizations
Signaling Pathways
Caption: The Sulfatase Pathway for local estrogen synthesis and its inhibition.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of cell proliferation by inhibition of estrone-3-sulfate transporter in estrogen-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steryl-sulfatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Steroid sulfatase-IN-4 | TargetMol [targetmol.com]
- 14. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Estrone 3-Sulfate: A Key Biomarker in Endocrine Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the more potent estrogens, estrone (E1) and estradiol (B170435) (E2).[1] Its long half-life and stable plasma concentrations make it an attractive biomarker for assessing estrogen exposure in various physiological and pathological states. This technical guide provides a comprehensive overview of the role of E1S as a biomarker in endocrine disorders, with a focus on its application in research and drug development. We will delve into the signaling pathways, experimental protocols for its quantification, and its clinical significance in conditions such as hormone-dependent cancers and polycystic ovary syndrome (PCOS).
The Sulfatase Pathway: From Inactive Precursor to Active Hormone
E1S itself is biologically inactive. Its significance lies in its conversion to active estrogens within peripheral tissues through the sulfatase pathway. This pathway is of particular interest in postmenopausal women, where the ovaries have ceased to be the primary source of estrogens.
The journey of E1S from the bloodstream to cellular action involves several key steps:
-
Cellular Uptake: Due to its hydrophilic nature, E1S cannot passively diffuse across cell membranes. Its entry into target cells is facilitated by specific transporters known as Organic Anion Transporting Polypeptides (OATPs).[2][3][4] Several OATP family members have been implicated in E1S uptake, and their expression levels can vary between normal and cancerous tissues.[5]
-
Conversion to Estrone (E1): Once inside the cell, the sulfate (B86663) group is cleaved from E1S by the enzyme steroid sulfatase (STS), converting it into estrone (E1).[6][7][8][9][10]
-
Conversion to Estradiol (E2): Estrone can then be further converted to the most potent estrogen, estradiol (E2), by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[9][11]
-
Estrogen Receptor Activation: Estradiol binds to and activates estrogen receptors (ERα and ERβ) in the nucleus, leading to the transcription of target genes that regulate cell proliferation, differentiation, and other physiological processes.
Figure 1: The sulfatase pathway illustrating the conversion of E1S to active estrogens.
Quantitative Data on this compound Levels
The concentration of E1S in circulation can vary depending on age, sex, and the presence of endocrine disorders. The following tables summarize available quantitative data.
Table 1: Reference Ranges for Serum this compound in Healthy Individuals
| Population | Menstrual Cycle Phase | Concentration (pg/mL) |
| Adult Males | N/A | 231 - 2125 |
| Premenopausal Females | Follicular Phase | 192 - 2950 |
| Luteal Phase | 282 - 5049 | |
| Postmenopausal Females | N/A | 42 - 846 |
Table 2: Serum this compound Levels in Endocrine-Related Cancers
| Cancer Type | Hormone Receptor Status | E1S Association/Levels |
| Breast Cancer | Progesterone Receptor (PR) Positive vs. Negative | Lower E1S/E1 ratio in PR-positive tumors[3][7] |
| HER2 Positive vs. Negative | Higher E1S levels in HER2-positive tumors (Odds Ratio: 2.438)[3][7] | |
| Estrogen Receptor (ER) Positive vs. Negative | High estrone (E1) levels are associated with an increased risk of ER-positive breast cancer.[11] |
Table 3: Estrogen Levels in Polycystic Ovary Syndrome (PCOS)
| Population | Hormone | Observation |
| Premenopausal Women | Estrone (E1) | Elevated serum E1 levels are a common characteristic in women with PCOS.[10] |
| Postmenopausal Women | Estrone (E1) & Estradiol (E2) | Levels are similar to age-matched controls. |
Note: While direct quantitative data for E1S in premenopausal women with PCOS is limited in the reviewed literature, the consistent finding of elevated estrone (E1) strongly suggests a corresponding alteration in its precursor, E1S.
Experimental Protocols for this compound Quantification
Accurate and reliable quantification of E1S is essential for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Methodology
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, E1S can be derivatized. A common derivatizing agent is dansyl chloride.
-
Extraction: The analyte is then extracted from the supernatant.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol/isopropanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for E1S are monitored for quantification.
-
Table 4: Example LC-MS/MS Method Validation Parameters for E1S
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | 1.5% - 10.6% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | -9.8% to 9.6% |
digraph "LC-MS/MS Workflow for E1S Quantification" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Workflow for E1S Quantification", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];Sample [label="Serum/Plasma Sample", shape=ellipse, fillcolor="#FBBC05"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., Acetonitrile)"]; Derivatization [label="Derivatization\n(e.g., Dansyl Chloride)"]; LC_Separation [label="Liquid Chromatography\n(C18 Column)"]; MS_Detection [label="Tandem Mass Spectrometry\n(ESI-, MRM)"]; Data_Analysis [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample -> Protein_Precipitation; Protein_Precipitation -> Derivatization; Derivatization -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }
Figure 2: A typical workflow for the quantification of E1S using LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for quantifying E1S, particularly suitable for large-scale studies. The most common format is a competitive ELISA.
Principle of Competitive ELISA
In a competitive ELISA for E1S, a known amount of enzyme-labeled E1S (conjugate) competes with the E1S in the sample for binding to a limited number of anti-E1S antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of E1S in the sample.
Methodology
-
Coating: A microplate is coated with a capture antibody (e.g., goat anti-rabbit IgG).[2]
-
Sample and Reagent Addition:
-
Incubation: The plate is incubated, typically for 2 hours at room temperature with shaking.[5][2]
-
Washing: The plate is washed to remove unbound reagents.[5][2]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which reacts with the bound peroxidase conjugate to produce a color.[5][2]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[5]
-
Detection: The optical density is read using a microplate reader at a specific wavelength (e.g., 450 nm).[5][2]
-
Calculation: The concentration of E1S in the samples is determined by comparing their absorbance to a standard curve.[5][2]
Table 5: Example Competitive ELISA Kit Parameters for E1S
| Parameter | Typical Value |
| Assay Type | Competitive ELISA[5][2] |
| Sample Types | Serum, Plasma, Urine, Fecal Extracts, Tissue Culture Media[5][2][3] |
| Sensitivity | 26.4 pg/mL[5][2] |
| Assay Range | 40.96 - 4,000 pg/mL[5] |
| Intra-assay CV | 4.2%[5] |
| Inter-assay CV | 8.5%[5] |
Biomarker Validation Workflow
The validation of a biomarker like E1S for clinical use is a multi-step process to ensure its analytical and clinical performance.
Figure 3: A generalized workflow for the validation of a clinical biomarker.
Conclusion
This compound holds significant promise as a biomarker in the field of endocrinology, particularly in the context of hormone-dependent cancers and metabolic disorders like PCOS. Its stability and abundance in circulation, coupled with well-established and sensitive analytical methods, make it a valuable tool for researchers and clinicians. Further studies are warranted to establish definitive reference ranges in various endocrine disorders and to fully elucidate its predictive and prognostic value in different patient populations. The continued development and validation of E1S as a biomarker will undoubtedly contribute to a more nuanced understanding of estrogen signaling and pave the way for more personalized therapeutic strategies in endocrine-related diseases.
References
- 1. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 2. ELISA Kit [ABIN2815102] - Fecal, Serum, Urine [antibodies-online.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. breastcenter.com [breastcenter.com]
- 7. Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic. Arrest, apoptosis, and microtubule assembly in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of serum estrone levels with estrogen receptor-positive breast cancer risk in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaresearch.eu [malariaresearch.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The role of estrone 3-sulfate in non-cancerous pathologies.
An In-depth Technical Guide to the Role of Estrone (B1671321) 3-Sulfate in Non-Cancerous Pathologies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrone 3-sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the formation of more potent estrogens, such as estrone (E1) and estradiol (B170435) (E2), in peripheral tissues. While its role in hormone-dependent cancers is extensively studied, the involvement of E1S in a range of non-cancerous pathologies is an area of growing importance. This guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the function of E1S in conditions including osteoporosis, cardiovascular disease, benign gynecological disorders, and inflammatory conditions. Detailed signaling pathways, experimental workflows, and a summary of key quantitative findings are presented to support further research and drug development in this field.
The Core Signaling Pathway of this compound
E1S itself is biologically inactive. Its physiological effects are mediated through its transport into target cells and subsequent enzymatic conversion into active estrogens. This fundamental pathway is central to its role in all related pathologies.
1.1. Cellular Uptake: Due to its hydrophilic nature, E1S cannot passively diffuse across cell membranes. It is actively transported into cells by specific transporters, primarily Organic Anion-Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT, SLC10A6). The expression of these transporters is tissue-specific, which dictates where E1S can be utilized.[1]
1.2. Enzymatic Activation: Once inside the cell, the sulfate (B86663) group is cleaved from E1S by the enzyme steroid sulfatase (STS) , converting it to estrone (E1). E1 can then be further converted to the most potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These active estrogens then bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that regulate gene expression and cellular function.
Role in Osteoporosis
Postmenopausal osteoporosis is characterized by bone loss due to estrogen deficiency. E1S, as a precursor to active estrogens, plays a significant role in maintaining bone mineral density (BMD).
2.1. Mechanism: In bone tissue, STS activity allows for the local conversion of circulating E1S into E1 and E2. These locally produced estrogens then act on osteoblasts and osteoclasts to inhibit bone resorption and potentially stimulate bone formation, thus preserving bone mass. Studies have shown that the rate of estrogen formation in bone from E1S is substantially higher than from other precursors like androstenedione.
2.2. Quantitative Data Summary: Clinical trials have demonstrated the efficacy of oral estrone sulfate in preventing postmenopausal bone loss.
| Pathology | Study Population | Intervention | Key Quantitative Finding | Reference |
| Postmenopausal Osteoporosis | Postmenopausal Women | Oral Estrone Sulfate (0.625 mg/day) + 1000 mg Calcium | +1.9% increase in spinal BMD after 12 months (p < 0.05 vs. baseline) | [2] |
| Postmenopausal Osteoporosis | Postmenopausal Women | Oral Estrone Sulfate (1.25 mg/day) + 1000 mg Calcium | +2.5% increase in spinal BMD after 12 months (p < 0.05 vs. baseline) | [2] |
| Age-related Bone Loss | Elderly Men (60-90 yrs) | Observational Study | Rates of forearm bone loss were significantly associated with lower bioavailable estradiol levels (r = 0.29-0.33), for which E1S is a precursor pool. | [3] |
Role in Cardiovascular Health
Emerging evidence suggests a cardioprotective role for E1S, challenging the traditional focus on estradiol. Its long half-life and stable circulating concentrations make it a potentially more relevant biomarker for cardiovascular risk.
3.1. Mechanism: The proposed mechanisms for E1S-mediated cardioprotection include direct vascular effects, as well as favorable influences on inflammation and lipid metabolism. Locally produced estrogens in vascular tissues can promote vasodilation, reduce oxidative stress, and inhibit the expression of pro-inflammatory molecules like IL-1 and IL-6.[4]
3.2. Quantitative Data Summary: A large cross-sectional analysis from the National Health and Nutrition Examination Survey (NHANES) highlights a significant association between higher E1S levels and reduced cardiovascular events.
| Pathology | Study Population | Analysis Type | Key Quantitative Finding | Reference |
| Cardiovascular Events (HF, CAD, MI) | 5,527 NHANES Participants (Overall) | Multivariate Logistic Regression (Quartile 4 vs. 1) | Odds Ratio: 0.53 (95% CI: 0.37–0.75) for highest vs. lowest E1S quartile. | [5],[6] |
| Cardiovascular Events (HF, CAD, MI) | NHANES Female Participants | Multivariate Logistic Regression (Quartile 4 vs. 1) | Odds Ratio: 0.38 (95% CI: 0.18–0.79) for highest vs. lowest E1S quartile, showing a stronger protective effect in women. | [5],[6] |
Role in Benign Gynecological and Urological Conditions
The growth of hormone-sensitive tissues in conditions like endometriosis, uterine fibroids, and benign prostatic hyperplasia (BPH) is dependent on local estrogen production, where E1S serves as a key substrate.
4.1. Mechanism: Ectopic endometrial tissue, uterine leiomyoma, and hyperplastic prostate tissue all express steroid sulfatase (STS).[7][8] This allows these tissues to hydrolyze circulating E1S, creating a local, concentrated supply of active estrogens that can fuel proliferation and inflammation, independent of ovarian estrogen production.
4.2. Quantitative Data Summary: Studies have measured STS activity and E1S concentrations in these tissues, linking them to disease states.
| Pathology | Tissue/Serum | Comparison | Key Quantitative Finding | Reference |
| Benign Prostatic Hyperplasia (BPH) | Serum | BPH Patients (n=100) vs. Controls (n=208) | Mean E1S was significantly higher in BPH patients (2.78 nmol/L) compared to controls (2.11 nmol/L). | [2] |
| Benign Prostatic Hyperplasia (BPH) | Tissue Homogenate | BPH Tissue vs. Abdominal Muscle | BPH tissue demonstrated a far greater capacity to convert [3H]E1S into estrone and estradiol-17β. | [7],[8] |
Role in Inflammatory and Autoimmune Conditions
Local estrogen metabolism is increasingly recognized as a modulator of inflammatory processes, including those in autoimmune diseases like rheumatoid arthritis (RA).
5.1. Mechanism: In RA, synovial fluid contains elevated levels of estrogens, which are thought to be produced locally from precursors like E1S. While estrogens can have complex roles, certain metabolites can promote inflammation and cellular proliferation within the joint. Studies have found that synovial cells can produce pro-inflammatory 16α-hydroxylated estrogens from estrone.[9][10]
5.2. Quantitative Data Summary:
| Pathology | Sample Type | Comparison | Key Quantitative Finding | Reference |
| Rheumatoid Arthritis (RA) | Synovial Fluid | RA Patients (n=12) vs. Controls (n=8) | Molar ratio of free estrogens to free androgens was significantly elevated in RA patients (1.17) compared to controls (0.29) (p = 0.017). | [11] |
| Rheumatoid Arthritis (RA) | Synovial Fluid | RA Patients (n=12) vs. Controls (n=8) | Estrone concentration was significantly higher in RA patients (13.6 ng/ml) vs. controls (6.6 ng/ml) (p = 0.035). | [11] |
| Rheumatoid Arthritis (RA) | Synovial Fluid | RA Patients vs. Osteoarthritis Patients | Increased levels of 17-β-estradiol (ES) were observed in the synovial fluid of RA patients, particularly in men. | [12],[13] |
Key Experimental Protocols
Accurate assessment of the E1S pathway requires robust and reproducible methodologies. The following sections detail common protocols used in E1S research.
6.1. Protocol: Steroid Sulfatase (STS) Activity Assay in Tissue Homogenates
This protocol measures the rate of conversion of radiolabeled E1S to E1 in tissue samples.
-
1. Tissue Homogenization:
-
Homogenize fresh or frozen tissue in 4 volumes of ice-cold 67 mM phosphate (B84403) buffer (pH 7.4) containing 0.24 M sucrose.[14]
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Use the resulting supernatant for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Tissue homogenate (containing 50-100 µg of protein).
-
Phosphate buffer (pH 7.4) to a final volume of 120 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
3. Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of [6,7-³H]E1S substrate solution (final concentration ~20 µM).
-
Incubate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
-
4. Extraction of Steroids:
-
Stop the reaction by adding 800 µL of ice-cold ethyl acetate (B1210297) to extract the unconjugated steroids (E1).[14]
-
Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
5. Quantification:
-
Transfer 500 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate STS activity as pmol of E1S hydrolyzed per hour per mg of protein.
-
6.2. Protocol: [³H]this compound Cellular Uptake Assay
This protocol quantifies the rate of E1S transport into cultured cells.
-
1. Cell Culture:
-
2. Assay Preparation:
-
On the day of the assay, aspirate the growth medium.
-
Wash the cell monolayer three times with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[15]
-
-
3. Uptake Initiation:
-
Add 200 µL of uptake buffer containing the desired concentration of [³H]E1S to each well to start the uptake. For kinetic studies, a range of concentrations is used (e.g., 0.1 µM to 50 µM).[17]
-
To determine non-specific uptake, a parallel set of wells should include a high concentration of unlabeled E1S (e.g., 1 mM) or a known transport inhibitor.
-
-
4. Incubation and Termination:
-
Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes) to measure the initial rate of uptake.
-
Terminate the transport by rapidly aspirating the substrate solution and washing the cells three times with 1 mL of ice-cold uptake buffer.[15]
-
-
5. Lysis and Quantification:
-
Lyse the cells in each well by adding 200 µL of a suitable lysis agent (e.g., 0.1 M NaOH or a commercial solubilizer like Solvable®).[16]
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Determine the protein content in parallel wells to normalize the uptake data (pmol/min/mg protein).
-
6.3. Protocol: Quantification of E1S in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of steroids.
-
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated E1S).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[18][19]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
2. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).[20]
-
-
3. Chromatographic Separation:
-
Inject 20 µL of the sample onto a reverse-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of (A) water with a modifier like 1 mM ammonium (B1175870) fluoride (B91410) and (B) methanol/isopropanol with the same modifier. A constant flow rate of 0.25 mL/min is typical.[20]
-
-
4. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for E1S (e.g., m/z 349.2 > 269.2) and its internal standard in Multiple Reaction Monitoring (MRM) mode.[21]
-
-
5. Quantification:
-
Generate a standard curve using known concentrations of E1S.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The lower limit of quantification can reach as low as 7.8 pg/mL.[22]
-
Conclusion and Future Directions
This compound is a pivotal, yet often overlooked, molecule in the landscape of non-cancerous endocrine-related pathologies. Its role as a stable, long-lived reservoir for potent estrogens positions the E1S-STS pathway as a critical control point for local hormone action in tissues like bone, the cardiovascular system, the uterus, and even inflamed joints. The data clearly indicate that dysregulation of E1S transport and metabolism contributes to the pathophysiology of osteoporosis, cardiovascular disease, BPH, and rheumatoid arthritis.
For researchers and drug development professionals, targeting this pathway offers significant therapeutic potential. The development of specific inhibitors for STS or the OATP transporters involved in E1S uptake could provide novel treatments for these conditions, offering a more targeted approach than systemic hormone replacement therapy. Future research should focus on elucidating the precise transporters and regulatory factors governing E1S utilization in each specific pathology and on developing tissue-selective inhibitors to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Estrone sulfate (E1S), a prognosis marker for tumor aggressiveness in prostate cancer (PCa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of serum sex steroid levels to longitudinal changes in bone density in young versus elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Antiaging: Estrogen and a Woman’s Skin [pccarx.com]
- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 6. dovepress.com [dovepress.com]
- 7. Metabolism of estrone sulphate by benign prostatic hyperplasia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Estrone/17beta-estradiol conversion to, and tumor necrosis factor inhibition by, estrogen metabolites in synovial cells of patients with rheumatoid arthritis and patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synovial fluid estrogens in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased estrogen formation and estrogen to androgen ratio in the synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
- 20. tandfonline.com [tandfonline.com]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantitative Determination of Estrone 3-Sulfate (E1S) using a Competitive ELISA Kit
These application notes provide a detailed protocol and guidelines for the quantitative measurement of Estrone 3-Sulfate (E1S) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. E1S is the most abundant circulating estrogen and serves as a reservoir for more potent estrogens.[1] Its measurement is crucial for research in endocrinology, reproductive biology, and oncology.[1]
Principle of the Assay
The E1S ELISA kit is a competitive immunoassay.[1][2] The assay is based on the principle of competitive binding between E1S in the sample and a fixed amount of labeled E1S (e.g., E1S-peroxidase conjugate) for a limited number of binding sites on a specific anti-E1S antibody.[1][2] The amount of labeled E1S bound to the antibody is inversely proportional to the concentration of E1S in the sample.[2] Following a wash step to remove unbound components, a substrate solution is added, which reacts with the enzyme-conjugate to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm, and the concentration of E1S in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of E1S.[3][4]
Experimental Protocols
This protocol is a general guideline. For optimal results, refer to the specific manual provided with the ELISA kit.
1. Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized water as specified in the kit manual (e.g., 1:20 dilution).[5]
-
Assay Buffer: Dilute the concentrated Assay Buffer with deionized water as instructed (e.g., 1:5 dilution).[5]
-
E1S Standards: Reconstitute or dilute the E1S stock solution to prepare a series of standards. A typical standard curve might range from 40.96 pg/mL to 4,000 pg/mL.[3][4] For example, a serial dilution can be performed to obtain concentrations of 4,000, 1,600, 640, 256, 102.4, and 40.96 pg/mL.[3] It is recommended to use the standards within 2 hours of preparation.[3]
-
Sample Preparation:
-
Serum and Plasma: Samples may require a dissociation step to release E1S from binding proteins. This typically involves treatment with a dissociation reagent followed by dilution in Assay Buffer.[5] A final dilution of at least 1:100 is common.[5]
-
Urine, Fecal Extracts, and Tissue Culture Media: These samples should be centrifuged to remove particulate matter and then diluted with Assay Buffer to fall within the assay's standard curve range.[1][3]
-
2. Assay Procedure
-
Add 50 µL of standards and diluted samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[1][3]
-
Add 75 µL of Assay Buffer to the non-specific binding (NSB) wells.[3][5]
-
Add 50 µL of Assay Buffer to the maximum binding (B0 or zero standard) wells.[3][5]
-
Add 25 µL of the anti-E1S antibody to each well, except the NSB wells.[3][5]
-
Cover the plate and incubate for 2 hours at room temperature with shaking (e.g., 700-900 rpm).[3][5]
-
Aspirate the contents of the wells and wash each well 4 times with 300 µL of diluted Wash Buffer.[3]
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.[3][5]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[3][5]
-
Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.[3][4]
3. Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the NSB wells from the average OD of all other wells to obtain the net OD.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Net OD of Standard or Sample / Net OD of B0) x 100
-
Plot the %B/B0 for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of E1S in the samples by interpolating their %B/B0 values from the standard curve. Most plate readers have built-in software for four-parameter logistic curve (4PLC) fitting, which is recommended for this type of assay.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for a commercially available this compound ELISA kit.
| Parameter | Value | Reference |
| Assay Range | 40.96 - 4,000 pg/mL | [4] |
| Sensitivity | 26.4 pg/mL | [1][4] |
| Sample Types | Serum, Plasma, Urine, Fecal Extracts, Tissue Culture Media | [1][4] |
| Sample Volume | 1 - 50 µL | [4][6] |
| Incubation Time | 2.5 hours | [1] |
| Intra-Assay Precision (CV) | 4.2% | [4] |
| Inter-Assay Precision (CV) | 8.5% | [4] |
Visualizations
Caption: Experimental workflow for the this compound ELISA protocol.
Caption: Logical relationship of components in the competitive ELISA for E1S.
References
- 1. arborassays.com [arborassays.com]
- 2. mybiosource.com [mybiosource.com]
- 3. ELISA Kit [ABIN2815102] - Fecal, Serum, Urine [antibodies-online.com]
- 4. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 5. arborassays.com [arborassays.com]
- 6. biocompare.com [biocompare.com]
Application Note: Simultaneous Quantification of Estrone 3-Sulfate and Other Steroids by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of steroid hormones is crucial for diagnosing and monitoring a wide range of physiological and pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique for steroid analysis, offering significant advantages in specificity, sensitivity, and multiplexing capabilities over traditional immunoassays, which can be prone to cross-reactivity and interference.[1][2][3] This application note provides a detailed protocol for the simultaneous quantification of estrone (B1671321) 3-sulfate (E3S), a key estrogen metabolite, along with other critical steroids in biological matrices. The method is designed to be a valuable tool for researchers and clinicians in endocrinology, pharmacology, and drug development.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of target steroids, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification. Sample preparation involves a straightforward protein precipitation step, making it suitable for routine analysis. For certain applications requiring higher sensitivity, a derivatization step can be incorporated.[4][5][6]
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium fluoride (B91410)
-
Standards: Estrone 3-sulfate, Estrone, Estradiol (B170435), Progesterone, Testosterone, Cortisol, Androstenedione, DHEA-S, and their corresponding stable isotope-labeled internal standards (e.g., d4-E3S, d9-PRO).
-
Reagents: Zinc sulfate, Bovine Serum Albumin (BSA)
-
Sample Collection Tubes: Serum or plasma collection tubes.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen serum or plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of calibrator, quality control, or patient sample, add 10 µL of the internal standard mixture.
-
Protein Precipitation: Add 390 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm)[2] |
| Mobile Phase A | 1 mM Ammonium fluoride in water[2] |
| Mobile Phase B | 1 mM Ammonium fluoride in methanol:2-propanol (3:1, v/v)[2] |
| Flow Rate | 0.25 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temp. | 40°C[2] |
| Gradient | Refer to the specific instrument method for the gradient profile. A typical gradient starts with a lower percentage of organic phase and ramps up to elute the more hydrophobic steroids. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), negative and positive mode switching may be required depending on the analytes. |
| Ion Source Temp. | Optimized for the specific instrument. |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. |
Data Presentation
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the simultaneous analysis of this compound and other steroids.
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| This compound (E3S) | 0.5 | 0.5 - 500 | >90% | [4][5][6] |
| Estrone (E1) | 0.002 | 0.002 - 2 | >90% | [4][5][6] |
| Estradiol (E2) | 0.002 | 0.002 - 2 | >90% | [4][5][6] |
| Progesterone (PRO) | 0.1 | 0.1 - 100 | >90% | [4][5][6] |
| Testosterone | 0.2 nmol/L | - | - | [2][7] |
| Androstenedione | 0.2 nmol/L | - | - | [2][7] |
| Cortisol | 11 nmol/L | - | - | [2][7] |
| DHEA-S | 0.1 µmol/L | - | - | [2][7] |
| 17α-hydroxyprogesterone | 0.7 nmol/L | - | - | [2][7] |
LLOQ: Lower Limit of Quantification Data presented is a compilation from multiple sources and should be used as a guideline. Each laboratory must validate the method according to its own standard operating procedures.
Mandatory Visualization
Caption: Experimental workflow for steroid analysis.
Caption: Key components of the LC-MS/MS method.
References
- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell Proliferation Assay Using Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting in vitro cell proliferation assays using estrone (B1671321) 3-sulfate (E1S). This document is intended for professionals in research and drug development who are investigating estrogen-dependent cell proliferation, particularly in the context of cancer biology and endocrinology.
Introduction
Estrone 3-sulfate (E1S) is a sulfated form of estrone and a major circulating estrogen precursor in postmenopausal women.[1][2] While biologically inactive itself, E1S can be taken up by estrogen-responsive cells and converted into the potent estrogen, estradiol (B170435), leading to cell proliferation.[1][2] This process is particularly relevant in hormone-dependent breast cancers, where the enzymatic machinery to convert E1S is often present and active.[3][4][5]
The assay described herein is a valuable tool for studying the mechanisms of hormone-dependent cancer cell growth, for screening potential inhibitors of the enzymes and transporters involved in the E1S to estradiol conversion pathway, and for evaluating the efficacy of therapeutic agents targeting estrogen signaling.
Principle of the Assay
The in vitro cell proliferation assay using E1S is based on the principle that certain cancer cell lines, such as the estrogen receptor-positive (ER+) breast cancer cell lines MCF-7 and T47D, can utilize exogenous E1S to stimulate their growth.[1][6][7] The workflow involves culturing these cells in an estrogen-deprived medium to synchronize them and minimize basal proliferation. Subsequently, the cells are treated with E1S. The extent of cell proliferation in response to E1S is then quantified using various standard methods, such as the MTT assay, which measures metabolic activity, or direct cell counting.
Signaling Pathway of this compound-Induced Cell Proliferation
The proliferative effect of this compound is initiated by its transport into the target cell, followed by a series of enzymatic conversions that ultimately lead to the activation of estrogen receptors and downstream pro-proliferative signaling cascades.
First, E1S is transported from the extracellular environment into the cytoplasm by membrane transporters, primarily Organic Anion Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT).[3][6][7] Once inside the cell, the enzyme steroid sulfatase (STS) hydrolyzes the sulfate (B86663) group from E1S, converting it to estrone (E1).[2][3][8] Estrone is then converted to the biologically active estrogen, 17β-estradiol (E2), by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][2]
Estradiol, the final active molecule, can then bind to and activate nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[2][8][9][10] Activation of these receptors triggers a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, which ultimately promote cell cycle progression and proliferation.[9]
Experimental Protocols
Materials
-
MCF-7 or T47D breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol (B47542) red-free
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (E1S)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
The general workflow for the E1S-induced cell proliferation assay involves several key steps, from initial cell culture preparation to the final data analysis. The process begins with seeding the cells and allowing them to adhere. This is followed by a period of estrogen deprivation to reduce basal proliferation rates. The cells are then treated with varying concentrations of E1S to induce a proliferative response. Finally, cell viability or proliferation is measured using a suitable assay, and the results are analyzed to determine the dose-response relationship.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture MCF-7 or T47D cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Estrogen Deprivation:
-
After 24 hours, carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Replace the medium with phenol red-free DMEM supplemented with 5-10% charcoal-stripped FBS. This medium is estrogen-depleted.
-
Incubate the cells for 48-72 hours to synchronize them in a low-proliferative state.[11]
-
-
This compound Treatment:
-
Prepare a stock solution of E1S in DMSO.
-
Prepare serial dilutions of E1S in the estrogen-depleted medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., 1 nM estradiol).
-
Aspirate the deprivation medium and add 100 µL of the E1S-containing medium or control medium to the respective wells.
-
Incubate the plate for 6 days.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized absorbance against the log of the E1S concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of E1S that induces a half-maximal proliferative response.
-
Data Presentation
The following tables summarize key quantitative data from published studies for easy comparison.
| Cell Line | Transporter/Enzyme Status | E1S Concentration for Proliferation | EC₅₀ Value | Reference |
| MCF-7 | Endogenous | 0.1 nM (S-phase stimulation) | Not Reported | [1] |
| MCF-7 | Endogenous | 100 nM (increase in cell number) | Not Reported | [1] |
| T47D | Control (endogenous SOAT) | Not specified | 21.7 nM | [7] |
| T47D | SOAT Overexpressing | Not specified | 2.2 nM | [7] |
| Parameter | Condition | Value | Reference |
| Incubation Time | For increase in cell number | 6 days | [1] |
| Estrogen Deprivation | To enhance response to estradiol | 72 hours | [11] |
Troubleshooting and Considerations
-
Cell Line Variability: Different stocks of the same cell line (e.g., MCF-7) can exhibit significant variability in their proliferative response to estrogens.[11][12] It is crucial to characterize the specific cell line being used.
-
Serum Stripping: The efficiency of charcoal stripping of FBS to remove endogenous steroids is critical for achieving a low basal proliferation rate and a robust response to E1S.
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).
-
Assay Choice: While the MTT assay is common, other methods like direct cell counting, BrdU incorporation assays, or CyQUANT assays can also be used to measure cell proliferation.
By following these detailed protocols and considering the key variables, researchers can effectively utilize the in vitro cell proliferation assay with this compound to advance our understanding of hormone-dependent cellular processes and aid in the development of novel therapeutics.
References
- 1. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Estrone Sulfate to Cell Proliferation in Aromatase Inhibitor (AI) -Resistant, Hormone Receptor-Positive Breast Cancer | PLOS One [journals.plos.org]
- 4. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of cell proliferation by inhibition of estrone-3-sulfate transporter in estrogen-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Activation by Steroid Sulfatase Increases Colorectal Cancer Proliferation via GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 10. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrone 3-Sulfate Uptake Assay in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing an estrone (B1671321) 3-sulfate (E1S) uptake assay in breast cancer cells. This assay is crucial for studying the mechanisms of estrogen precursor uptake and for the development of novel therapeutics targeting hormone-dependent breast cancers.
Introduction
In postmenopausal women, the primary source of estrogens in breast tumors is the conversion of circulating steroid precursors, predominantly estrone 3-sulfate (E1S).[1][2][3] Due to its hydrophilic nature, E1S cannot passively diffuse across the cell membrane and requires active transport.[4] This uptake is mediated by specific solute carrier transporters, particularly members of the Organic Anion Transporting Polypeptide (OATP) family and the Sodium-Dependent Organic Anion Transporter (SOAT).[1][5][6] Once inside the cancer cell, E1S is converted by steroid sulfatase to estrone, and subsequently to the potent estrogen, estradiol (B170435), which stimulates tumor growth.[2][3][7] Understanding and quantifying the uptake of E1S is therefore a critical area of research for developing new anti-cancer strategies.[8]
Signaling Pathway of this compound Uptake and Action
The uptake of E1S by breast cancer cells and its subsequent conversion to estradiol involves a series of steps that ultimately lead to the stimulation of cell proliferation. The key transporters involved are from the OATP and SOAT families.[1][5]
Caption: Signaling pathway of E1S uptake and its conversion to estradiol, leading to cell proliferation.
Experimental Protocols
This section details the methodology for conducting an E1S uptake assay using radiolabeled [³H]E1S.
Materials and Reagents
-
Cell Lines: MCF-7 (hormone-dependent), T-47D (hormone-dependent), MDA-MB-231 (hormone-independent).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Radiolabeled Substrate: [³H]Estrone-3-sulfate.
-
Transport Buffer: Sodium transport buffer (142.9 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.8 mM CaCl₂, 20 mM HEPES, pH 7.4).[9]
-
Inhibitors: Bromosulfophthalein (BSP) as a general OATP inhibitor.
-
Scintillation Cocktail: For radioactivity measurement.
-
Protein Assay Reagent: BCA or Lowry assay kit.
-
Plates: 12-well or 24-well cell culture plates.
Experimental Workflow
Caption: Experimental workflow for the this compound uptake assay.
Step-by-Step Procedure
-
Cell Culture:
-
Seed breast cancer cells (e.g., MCF-7, T-47D) in 12-well plates at a density of 2 x 10⁴ cells/well.[9]
-
Culture the cells in DMEM/F12 medium supplemented with 10% FBS until they reach approximately 80-90% confluency.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells three times with the transport buffer.[9]
-
Pre-incubate the cells in transport buffer at 37°C for 10-15 minutes.
-
To initiate the uptake, remove the pre-incubation buffer and add 250 µL of transport buffer containing a known concentration of [³H]E1S. For inhibitor studies, pre-incubate with the inhibitor (e.g., BSP) before adding the [³H]E1S solution containing the inhibitor.[9][10]
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes). Uptake should be linear within this period.[9]
-
To terminate the transport, aspirate the uptake solution and immediately wash the cells five times with ice-cold PBS.[9]
-
-
Quantification:
-
Lyse the cells by adding 500 µL of 1 N NaOH with 0.1% SDS to each well and incubating for at least 30 minutes.[9]
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a BCA or Lowry protein assay.[9]
-
-
Data Analysis:
-
Calculate the amount of E1S uptake in pmol.
-
Normalize the uptake to the protein content of each well and the incubation time. The results are typically expressed as pmol/mg protein/min.
-
Data Presentation
The following tables summarize representative quantitative data from E1S uptake assays in different breast cancer cell lines.
Table 1: Kinetic Parameters of [³H]this compound Uptake in T-47D Cells
| Parameter | Value | Reference Cell Line |
| K_m | 7.6 µM | T-47D |
| V_max | 172 pmol/mg protein/min | T-47D |
| (Data sourced from a study on T-47D cells, indicating a single saturable transport system)[4] |
Table 2: Comparison of E1S Uptake in Different Breast Cancer Cell Lines
| Cell Line | Hormone Dependence | E1S Uptake (pmol/mg protein) | Key Transporters Expressed |
| MCF-7 | Hormone-dependent | High | OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1 |
| T-47D | Hormone-dependent | High | OATP-D, OATP-E, SOAT |
| MDA-MB-231 | Hormone-independent | Low | OATP1A2, OATP3A1, OATP4A1 |
| (This table provides a qualitative comparison based on multiple studies. The transport efficiency in MCF-7 cells has been shown to be approximately 10 times greater than in hormone-independent cells)[1][4][5][11] |
Table 3: Effect of Inhibitors on E1S Uptake
| Cell Line | Inhibitor | Concentration | % Inhibition of E1S Uptake |
| MCF-7 | Bromosulfophthalein (BSP) | Not specified | Significant inhibition |
| T-47D | Taurocholate | Not specified | Strong inhibition |
| T-47D | Sulfobromophthalein | Not specified | Strong inhibition |
| T-47D-SOAT | 4-sulfooxymethylpyrene | Not specified | Blocked E1S-stimulated proliferation |
| (Data compiled from studies demonstrating transporter-mediated uptake. Specific concentrations and percentage of inhibition may vary between experiments)[4][6][8] |
Conclusion
The this compound uptake assay is a valuable tool for investigating the mechanisms of hormone-dependent breast cancer progression. By characterizing the transporters involved and quantifying their activity, researchers can identify novel therapeutic targets to block the supply of estrogen precursors to tumor cells. The protocols and data presented here provide a solid foundation for conducting these assays and interpreting the results in the context of breast cancer research and drug development.
References
- 1. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunotech.cz [immunotech.cz]
- 4. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of cell proliferation by inhibition of estrone-3-sulfate transporter in estrogen-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 10. Frontiers | Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 11. 125I-Labelled 2-Iodoestrone-3-sulfate: Synthesis, characterization and OATP mediated transport studies in hormone dependent and independent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Metabolic Application of ¹⁴C-Labeled Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate is a major circulating estrogen precursor in humans and a key intermediate in the biosynthesis of active estrogens.[1][2][3][4] Its role in hormone-dependent diseases, such as breast cancer, has made it a significant target for metabolic studies. The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is indispensable for tracing the metabolic fate of estrone 3-sulfate in complex biological systems.[5][6] ¹⁴C-labeling provides a highly sensitive and specific method to quantify the parent compound and its metabolites, enabling detailed investigation of uptake, conversion, and signaling pathways.[5][6]
This document provides detailed application notes and protocols for the synthesis of ¹⁴C-labeled this compound and its subsequent use in metabolic studies.
Data Presentation
Synthesis of [¹⁴C]-Estrone 3-Sulfate
The synthesis of [¹⁴C]-estrone 3-sulfate is achieved through the sulfation of ¹⁴C-labeled estrone. The following table summarizes the key quantitative parameters of this synthesis.
| Parameter | Value | Reference |
| Starting Material | [3-¹⁴C]-Estrone | [5][6] |
| Radiochemical Purity | >98% | [5][6] |
| Characterization | Mass Spectrometry, ¹H NMR, ¹³C NMR | [6] |
| Storage | Lyophilized solid or in a suitable solvent at low temperature | General Practice |
In Vitro Metabolism of [¹⁴C]-Estrone 3-Sulfate in Cancer Cell Lines
The metabolic fate of [¹⁴C]-estrone 3-sulfate can be investigated in various cell lines to understand its conversion to biologically active estrogens. The following table presents kinetic data for the uptake and metabolism of this compound in different cancer cell lines.
| Cell Line | Uptake/Metabolism Parameter | Value | Reference |
| T-47D (Breast Cancer) | Uptake K_m | 7.6 µM | [7] |
| Uptake V_max | 172 pmol/mg of protein/min | [7] | |
| EC₅₀ for cell proliferation | 21.7 nM (control), 2.2 nM (SOAT transfected) | [8] | |
| Colo205 (Colorectal Cancer) | E₁S Uptake (30 min) | 89.41 ± 16.80 pmol/mg | [9] |
| Caco2 (Colorectal Cancer) | E₁S Uptake (30 min) | 61.78 ± 10.80 pmol/mg | [9] |
| STS Activity (cell lysate) | 452.90 ± 56.34 pmol/mg/h | [10] | |
| HCT116 (Colorectal Cancer) | E₁S Uptake (30 min) | 16.73 ± 6.80 pmol/mg | [9] |
| STS Activity (cell lysate) | 11.87 ± 6.41 pmol/mg/h | [10] | |
| HT29 (Colorectal Cancer) | E₁S Uptake (30 min) | 34.59 ± 5.63 pmol/mg | [9] |
| Normal Breast Parenchymal Cells | Conversion of E₁S to Estrone (t₁/₂) | Intact cells: 628 min per 10⁶ cells | [11] |
| Homogenized cells: 246 min per 10⁶ cells | [11] | ||
| Conversion of E₁S to Estradiol (B170435) (t₁/₂) | Intact cells: 2173 min per 10⁶ cells | [11] | |
| Homogenized cells: 7485 min per 10⁶ cells | [11] |
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-Estrone 3-Sulfate
This protocol describes the synthesis of [3-¹⁴C]-estrone-3-sulfate ammonium (B1175870) salt from [3-¹⁴C]-estrone.[5][6]
Materials:
-
[3-¹⁴C]-Estrone
-
Sulfur trioxide-triethylamine complex (SO₃·NEt₃)
-
Potassium hydroxide (B78521) (KOH)
-
Preparative thin-layer chromatography (PTLC) plates (silica gel)
-
Ammonia-containing eluent for PTLC
-
Standard laboratory glassware and equipment
Procedure:
-
Sulfation:
-
Dissolve a known amount of [3-¹⁴C]-estrone in dry pyridine in a reaction vial.
-
Add an excess of sulfur trioxide-triethylamine complex to the solution.
-
The reaction can be carried out at room temperature or heated to 90-95 °C. The reaction time will vary depending on the temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a solution of KOH in methanol to hydrolyze any potential by-products.
-
Stir the mixture for a specified time at room temperature.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Spot the crude product onto a preparative silica (B1680970) gel TLC plate.
-
Develop the plate using an ammonia-containing eluent system.
-
Visualize the bands (e.g., using a phosphorimager for the ¹⁴C signal).
-
Scrape the silica gel corresponding to the [¹⁴C]-estrone 3-sulfate band.
-
Extract the product from the silica gel using a suitable solvent (e.g., methanol).
-
Evaporate the solvent to obtain the purified [¹⁴C]-estrone 3-sulfate ammonium salt.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy by comparing the data with that of a non-labeled standard.[6]
-
Determine the radiochemical purity using radio-TLC or HPLC with a radioactivity detector.
-
Quantify the specific activity of the synthesized compound.
-
Protocol 2: In Vitro Metabolism of [¹⁴C]-Estrone 3-Sulfate in Cell Culture
This protocol outlines a general procedure for studying the metabolism of [¹⁴C]-estrone 3-sulfate in cultured cells.
Materials:
-
Cultured cells of interest (e.g., breast or colorectal cancer cell lines)
-
Cell culture medium and supplements
-
[¹⁴C]-Estrone 3-sulfate of known specific activity
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA assay)
-
Solvents for extraction (e.g., toluene)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a desired density and allow them to adhere and grow to a specific confluency.
-
-
Incubation with Radiolabeled Compound:
-
Remove the growth medium and wash the cells with PBS.
-
Add fresh medium containing a known concentration of [¹⁴C]-estrone 3-sulfate.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Medium: At each time point, collect the incubation medium to analyze extracellular metabolites.
-
Cells: After removing the medium, wash the cells multiple times with ice-cold PBS to stop the uptake and remove any remaining extracellular radioactivity.
-
Lyse the cells using a suitable lysis buffer.
-
-
Analysis of Radioactivity:
-
Total Uptake: Add a portion of the cell lysate to a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter to determine the total cellular uptake of ¹⁴C.
-
Metabolite Analysis:
-
To separate estrone sulfate (B86663) from its less polar metabolites like estrone, perform a liquid-liquid extraction. For example, partition the cell lysate or medium with an organic solvent like toluene.[9] The non-sulfated metabolites will be extracted into the organic phase, while the sulfated parent compound remains in the aqueous phase.
-
Measure the radioactivity in both the aqueous and organic phases to quantify the extent of metabolism.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate, determined by a protein assay.
-
-
-
Data Analysis:
-
Calculate the rate of uptake and metabolism of [¹⁴C]-estrone 3-sulfate.
-
Express the results as pmol of compound per mg of protein per unit of time.
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of ¹⁴C-labeled this compound.
Caption: Workflow for the synthesis of ¹⁴C-labeled this compound.
Estrone Sulfate Metabolic Pathway
This diagram illustrates the metabolic conversion of estrone sulfate to active estrogens within a target cell.
Caption: The sulfatase pathway for estrone sulfate metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 14C-labelled sulfate conjugates of steroid oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 11. Formation of estrone and estradiol from estrone sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Estrone 3-Sulfate (E1S) Analysis in Serum and Plasma
Introduction
Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in the human body and serves as a crucial biomarker for assessing hormonal health, particularly in relation to ovarian function, menopausal status, and estrogen-related conditions.[1] Accurate quantification of E1S in complex biological matrices like serum and plasma is essential for clinical research and drug development. However, the inherent complexity of these matrices and the often low physiological concentrations of E1S present significant analytical challenges.
This document provides detailed protocols for the most common sample preparation techniques used for E1S analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are designed to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy, sensitivity, and robustness of subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Collection and Handling
Proper sample collection and storage are critical for maintaining the integrity of E1S.
-
Collection: Collect whole blood into tubes containing EDTA or into serum separator tubes.[2] For serum, allow the blood to clot at room temperature before centrifugation.
-
Processing: Centrifuge samples at approximately 1,000-1,600 x g for 15-20 minutes at 4°C.[2][3]
-
Storage: Aspirate the plasma or serum and transfer it to clean polypropylene (B1209903) tubes. Samples can be stored at 2-8°C for up to one week or, for long-term storage, at -20°C or -80°C.[2][4][5] Avoid repeated freeze-thaw cycles to prevent analyte degradation.[2]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from serum or plasma samples. It is well-suited for high-throughput applications but may result in less clean extracts compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis.
Experimental Protocol
-
Aliquoting: Pipette 100 µL of serum or plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard (IS): Add the appropriate volume of internal standard solution (e.g., deuterated E1S) to the sample and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample. The 3:1 ratio of solvent to sample is common.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram```dot
Caption: Solid-Phase Extraction (SPE) Workflow for E1S.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). It is effective at removing highly polar and non-polar interferences. For sulfated steroids like E1S, which are relatively polar, specific solvent systems are required for efficient extraction.
Experimental Protocol
-
Aliquoting: Pipette 250 µL of serum or plasma sample into a glass tube.
-
Addition of Internal Standard (IS): Add the internal standard solution and vortex briefly.
-
Extraction: Add 900 µL of an appropriate organic solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether. [6]4. Mixing: Cap the tube and mix thoroughly by vortexing for 1-2 minutes or by gentle inversion on a rotator for 15 minutes. This step is crucial for ensuring efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 2,000-3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers. Emulsion formation can be an issue and may require longer centrifugation or solvent manipulation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase. 9. Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the performance of the analytical assay. The following table summarizes typical performance data from published methods for E1S analysis.
| Method | Matrix | Recovery (%) | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Analysis Method | Reference |
| Protein Precipitation | Serum | 46.2 - 71.7% | 0.5 ng/mL | 1.5 - 10.6% | 1.5 - 10.6% | LC-MS/MS | [7] |
| LLE & SPE | Human Matrix | 105 - 122% | 2 pg/mL | < 8.41% | < 8.38% | LC-MS/MS | [8] |
| LLE & Immunoaffinity | Human Plasma | Not Reported | 0.33 pg/mL | Not Reported | Not Reported | LC-MS/MS | [6] |
| SPE | Bovine Plasma | > 90% | Not Reported | Not Reported | Not Reported | Radioimmunoassay | [9] |
| Automated SPE | Human Serum | Not Reported | 0.1 nmol/L (~35 pg/mL) | Not Reported | Not Reported | LC-MS/MS | [10] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Method Selection Guide
Choosing the appropriate sample preparation technique depends on the specific requirements of the study, including throughput needs, required sensitivity, budget, and available instrumentation.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Estrone Sulfate - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. cloud-clone.com [cloud-clone.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. demeditec.com [demeditec.com]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. lcms.cz [lcms.cz]
- 9. Establishment of a reliable extraction method of estrone sulfate from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Use of Deuterated Estrone 3-Sulfate as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of deuterated estrone (B1671321) 3-sulfate (E1S-d4) as an internal standard for the quantitative analysis of estrone 3-sulfate (E1S) and other steroid hormones in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]
Introduction
This compound is a major circulating estrogen and serves as a reservoir for the production of more potent estrogens.[4] Its accurate quantification is essential in endocrinology, clinical diagnostics, and pharmaceutical research for assessing estrogenicity.[1][4] Mass spectrometry-based methods, particularly LC-MS/MS, have become the gold standard for steroid hormone analysis due to their superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1][5][6]
The principle of isotope dilution mass spectrometry (IDMS) involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterated this compound) to the sample at the beginning of the analytical process.[2] Because the internal standard is chemically and physically almost identical to the analyte, it experiences similar losses during sample preparation and variations in instrument response, allowing for accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.[2]
Experimental Protocols
This section details various methodologies for the quantification of this compound using a deuterated internal standard. The choice of protocol may depend on the specific matrix (e.g., serum, plasma, urine, water), the required sensitivity, and the available equipment.
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a rapid and straightforward method for sample cleanup.[4][5][7][8]
Materials:
-
Serum or plasma sample
-
Deuterated this compound (e.g., d4-E3S) internal standard solution
-
Acetonitrile (B52724), LC-MS grade[7]
-
Centrifuge
-
Autosampler vials
Procedure:
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 10 µL of the internal standard mixture (e.g., d4-E3S at 500 ng/mL).[7]
-
Add 390 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.[9]
-
Centrifuge at 16,100 x g for 10 minutes at 4°C.[7]
-
Transfer 300 µL of the supernatant to a new tube.[7]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][7]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile).[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for concentrating and cleaning up E1S from water samples, allowing for the detection of ultra-trace levels.[10]
Materials:
-
Water sample
-
Deuterated internal standard (e.g., boldenone-sulfate-d3 was used in the cited example, but deuterated E1S would be ideal)[10]
-
SPE cartridges (e.g., MM4, 1 g, 6 mL)[10]
-
Methanol (MeOH)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Evaporation system
Procedure:
-
To a specific volume of the water sample, add a known amount of the internal standard (e.g., 10 ng).[10]
-
If necessary, filter the water sample using a 0.45-µm glass fiber filter.[10]
-
Load the water sample onto the pre-conditioned SPE cartridge.[10]
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with 12 mL of MeOH/NH4OH (98:2, v/v).[10]
-
Evaporate the eluate to dryness.[10]
-
Reconstitute the extract in 50 µL of MeOH/H2O (80:20, v/v) for LC-MS/MS analysis.[10]
Protocol 3: Derivatization for Enhanced Sensitivity
Derivatization can be employed to improve the ionization efficiency and, consequently, the sensitivity of the assay, particularly for estrogens. Dansyl chloride is a common derivatizing agent.[7][11][12]
Procedure (following protein precipitation and evaporation):
-
To the dried extract, add 20 µL of bicarbonate/carbonate buffer and 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile.[7]
-
Incubate the mixture to allow for the derivatization reaction to complete (e.g., at 60°C for 5 minutes).[11]
-
Stop the reaction by adding 50 µL of water.[7]
-
Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.[7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound and other steroids using deuterated internal standards.
Table 1: Method Performance for this compound (E3S) Analysis
| Parameter | Method 1[7] | Method 2[4] | Method 3[13] |
| Matrix | Serum (Mare, Bison) | Plasma | Cell-lysate |
| Internal Standard | d4-Estrone-3-sulfate | Deuterated IS | Deuterated IS |
| Linearity Range | 0.25–500 ng/mL | Not Specified | 3–150 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 7.8 pg/mL | Not Specified |
| Intra-day Precision (%RSD) | 1.5% to 10.6% | < 10.5% | < 7% |
| Inter-day Precision (%RSD) | 1.5% to 10.6% | < 10.5% | < 5% |
| Intra-day Accuracy (%Bias) | -9.8% to 9.6% | < 5.0% | 104.8 ± 1.7% |
| Inter-day Accuracy (%Bias) | -9.8% to 9.6% | < 5.0% | 106.5 ± 1% |
| Recovery | Not Specified | 93%–110% | Not Specified |
Table 2: LC-MS/MS Parameters for this compound (E1S) and its Deuterated Standard
| Parameter | Value[13] | Value[14] |
| Mass Spectrometer | Triple Quadrupole | Agilent 6460 Triple Quadrupole |
| Ionization Mode | Negative Electrospray (ESI) | Electrospray (JetStream) |
| MRM Transition (E1S) | m/z 349.2 > 269.25 | Not Specified |
| MRM Transition (E1S-d5) | m/z 354.2 > 274.25 | Not Specified |
| LC Column | BEH C18-Acquity UPLC | Poroshell 120 EC-C18 |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: General workflow for sample analysis using LC-MS/MS.
Caption: Step-by-step protein precipitation workflow.
Conclusion
The use of deuterated this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of this compound and other steroid hormones in various biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The superior specificity and sensitivity of these methods make them indispensable tools in both clinical and research settings.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: High-Recovery Solid-Phase Extraction of Estrone 3-Sulfate from Human Urine
Abstract
This application note presents a detailed protocol for the selective solid-phase extraction (SPE) of estrone (B1671321) 3-sulfate (E1-3S), a key estrogen metabolite, from human urine. The described methodology is crucial for researchers, scientists, and drug development professionals requiring accurate quantification of this steroid conjugate in clinical and research settings. The protocol utilizes a reversed-phase C18 SPE cartridge for efficient analyte concentration and removal of matrix interferences prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a step-by-step experimental procedure, a summary of expected quantitative performance, and a visual workflow diagram to ensure reliable and reproducible results.
Introduction
Estrone 3-sulfate is a major circulating estrogen metabolite and serves as a significant reservoir for the production of more potent estrogens. Accurate measurement of E1-3S in urine is vital for assessing estrogenic activity and has applications in endocrinology, oncology, and pharmacology. Solid-phase extraction is a widely adopted technique for sample preparation due to its ability to efficiently concentrate analytes and remove interfering components from complex biological matrices like urine.[1] This is essential for sensitive and accurate analysis by methods such as LC-MS/MS.[1] The use of a robust SPE protocol is critical for obtaining high recovery and minimizing matrix effects, thereby ensuring the precision and accuracy of quantification.[1]
Experimental Protocol
This protocol is optimized for the extraction of this compound from urine using a C18 SPE cartridge.
Materials and Reagents:
-
SPE Cartridges: Strata C18-E or equivalent
-
Urine samples
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetone, HPLC grade
-
Water, deionized
-
Formic acid (optional, for pH adjustment)
-
Nitrogen gas for evaporation
-
Centrifuge
-
SPE vacuum manifold
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.[2]
-
Dilute the supernatant with deionized water. A 1:5 dilution (e.g., 1 mL urine + 5 mL water) is a good starting point.[2]
-
For optimal retention on a C18 cartridge, the pH of the urine sample can be adjusted to 3.[3]
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water.[2] Ensure the sorbent bed does not dry out between steps.[2]
-
Equilibration: Equilibrate the cartridge with 6 mL of distilled water.[2]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.[1]
-
Washing:
-
Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.[2]
-
A second wash with 6 mL of 20% (v/v) methanol in water can be performed, and this fraction may contain sulfate (B86663) and glucuronide conjugates.[2]
-
-
Drying: Dry the cartridge under vacuum for approximately 5-10 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol followed by 4 mL of acetone.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 80:20 water:acetonitrile).[4]
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of this compound and related compounds from urine and other aqueous matrices.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Estrone-3-sulfate | Urine | C18 | >90% | Not Specified | [2] |
| Estrone-3-sulfate | Water | MM4 | Not Specified | < 1 ng/L | [5] |
| Estrone-3-sulfate | Serum | Not Specified | 93-110% | 7.8 pg/mL | [6] |
| Multiple Steroids | Urine | HLB | >85% | 5 ng/mL | [4] |
Experimental Workflow Diagram
Caption: SPE workflow for this compound extraction.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of this compound from human urine. By following these steps, researchers can achieve high recovery and clean extracts, which are essential for accurate and sensitive downstream analysis. The flexibility of the protocol allows for adaptation to different laboratory settings and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of OATP Transporters for Estrone-3-Sulfate (E1S)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of key Organic Anion Transporting Polypeptides (OATPs) involved in the transport of Estrone-3-Sulfate (E1S). The primary OATPs responsible for E1S uptake include OATP1A2, OATP1B1, OATP1B3, and OATP2B1.[1] This document outlines specific protocols for paraffin-embedded tissues, recommended antibodies, and data on the tissue distribution and quantitative expression of these transporters.
OATP Transporters and Estrone-3-Sulfate (E1S)
Estrone-3-sulfate is a major circulating estrogen precursor, and its uptake into cells is mediated by various transporters, including several members of the OATP family.[1] Understanding the tissue-specific expression and localization of these transporters is crucial for research in endocrinology, oncology, and drug development, as OATPs can significantly influence the pharmacokinetics of many drugs.[1]
Below is a diagram illustrating the relationship between E1S and the relevant OATP transporters.
Quantitative Expression of OATP Transporters
The following table summarizes the quantitative protein expression data for key OATP transporters in human liver tissue, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data is essential for understanding the relative abundance of these transporters in a key metabolic organ.
| Transporter | Mean Protein Expression (fmol/µg protein) | Standard Deviation | Tissue | Method | Reference |
| OATP1B1 | 5.9 | ± 8.3 | Liver | LC-MS/MS | [2][3] |
| OATP1B3 | 4.1 | ± 1.3 | Liver | LC-MS/MS | [4] |
| OATP2B1 | 4.1 | ± 1.3 | Liver | LC-MS/MS | [4] |
Note: The expression of OATP transporters can vary significantly between individuals and may be altered in disease states such as cancer.[1]
General Immunohistochemistry Workflow
The diagram below outlines the general workflow for immunohistochemical staining of paraffin-embedded tissues.
Detailed Immunohistochemistry Protocols
The following are detailed protocols for the detection of OATP1A2, OATP1B1, OATP1B3, and OATP2B1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Protocol 1: Detection of OATP1A2
1. Recommended Primary Antibody:
-
Antibody: Rabbit Polyclonal to OATP1A2
-
Example Source: Abcam (ab110392) or Boster Bio (A05001)
-
Recommended Dilution: 1:100 - 1:300
2. Tissue Preparation:
-
Deparaffinize sections in xylene (2 x 10 minutes).
-
Rehydrate through graded ethanol (B145695) (100%, 95%, 70%) to distilled water.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
-
Procedure: Immerse slides in pre-heated buffer and maintain at 95-100°C for 20 minutes. Cool slides to room temperature.
4. Immunostaining:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate with a protein block or 5% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Wash: Wash slides 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
-
Detection: Use a Streptavidin-HRP complex followed by a DAB substrate kit for chromogenic detection.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Protocol 2: Detection of OATP1B1
1. Recommended Primary Antibody:
-
Antibody: Rabbit Monoclonal [EPR27070-49] to OATP1B1
-
Example Source: Abcam (ab312838)
-
Recommended Dilution: 1:2000
2. Tissue Preparation:
-
Follow the same deparaffinization and rehydration steps as in Protocol 1.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffer: Tris/EDTA buffer, pH 9.0.
-
Procedure: Immerse slides in pre-heated buffer and maintain at 95-100°C for 20 minutes. Cool to room temperature.
4. Immunostaining:
-
Follow the same immunostaining, detection, counterstaining, and mounting steps as in Protocol 1, ensuring the use of appropriate secondary antibodies for a rabbit primary.
Protocol 3: Detection of OATP1B3
1. Recommended Primary Antibody:
-
Antibody: Mouse Monoclonal [CL3771] to OATP1B3
-
Example Source: Abcam (ab242360)
-
Recommended Dilution: 1:500
2. Tissue Preparation:
-
Follow the same deparaffinization and rehydration steps as in Protocol 1.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
-
Procedure: Immerse slides in pre-heated buffer and maintain at 95-100°C for 20 minutes. Cool to room temperature.
4. Immunostaining:
-
Follow the same immunostaining, detection, counterstaining, and mounting steps as in Protocol 1, but use a secondary antibody appropriate for a mouse primary (e.g., biotinylated goat anti-mouse).
Protocol 4: Detection of OATP2B1
1. Recommended Primary Antibody:
-
Antibody: Rabbit Monoclonal [EPR22212] to OATP2B1
-
Example Source: Abcam (ab222094)
-
Recommended Dilution: 1:500
2. Tissue Preparation:
-
Follow the same deparaffinization and rehydration steps as in Protocol 1.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffer: Tris/EDTA buffer, pH 9.0.
-
Procedure: Immerse slides in pre-heated buffer and maintain at 95-100°C for 20 minutes. Cool to room temperature.
4. Immunostaining:
-
Follow the same immunostaining, detection, counterstaining, and mounting steps as in Protocol 1, using a secondary antibody suitable for a rabbit primary.
Detection Systems: Chromogenic vs. Fluorescent
The choice between chromogenic and fluorescent detection depends on the specific research question.
-
Chromogenic Detection (e.g., DAB): This method uses an enzyme-conjugated secondary antibody that converts a substrate into a colored precipitate.
-
Fluorescent Detection (e.g., Alexa Fluor): This method utilizes a fluorophore-conjugated secondary antibody that emits light at a specific wavelength upon excitation.
For the detection of membrane proteins like OATPs, both methods can be effective. Chromogenic detection is often preferred for initial screening and localization, while fluorescent detection is advantageous for co-localization studies with other cellular markers.
References
- 1. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of expression of hepatic organic anion-transporting polypeptide (OATP) transporters in cellular systems relative to human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Multiplex Immunohistochemistry: Chromogenic vs. Fluorescent Techniques [celnovte.com]
- 6. biossusa.com [biossusa.com]
Application Notes and Protocols for Studying Estrone 3-Sulfate Effects in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrone (B1671321) 3-sulfate (E1S) is a major circulating estrogen precursor, particularly in postmenopausal women. In hormone-dependent cancers, such as breast cancer, E1S can be taken up by cancer cells and converted into active estrogens, thereby stimulating tumor growth. The study of E1S metabolism and its effects on cancer cells is crucial for understanding disease progression and for the development of novel therapeutics, such as steroid sulfatase (STS) inhibitors.
These application notes provide detailed protocols for culturing relevant breast cancer cell lines and for performing key experiments to investigate the effects of E1S. The included methodologies are designed to be a comprehensive resource for researchers in this field.
Cell Culture Protocols
The selection of an appropriate cell line is critical for studying the effects of estrone 3-sulfate. Hormone-dependent (estrogen receptor-positive, ER+) cell lines like MCF-7 and T47D are commonly used as they express the necessary machinery to transport and metabolize E1S. In contrast, hormone-independent (ER-) cell lines such as MDA-MB-231 can serve as negative controls.
Recommended Cell Lines and Culture Conditions
| Cell Line | Description | Recommended Medium | Subculture Ratio |
| MCF-7 | Human breast adenocarcinoma, ER+, PR+ | Eagle's Minimum Essential Medium (EMEM) or DMEM, 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin | 1:3 to 1:6 |
| T47D | Human breast ductal carcinoma, ER+, PR+ | RPMI-1640 Medium, 10% FBS, 0.2 IU/mL bovine insulin, 1% Penicillin-Streptomycin | 1:3 to 1:5 |
| MDA-MB-231 | Human breast adenocarcinoma, ER-, PR- | Leibovitz's L-15 Medium, 10% FBS, 1% Penicillin-Streptomycin (cultured in a CO2-free incubator) or DMEM, 10% FBS, 1% Penicillin-Streptomycin (in a 5% CO2 incubator) | 1:2 to 1:4 |
General Subculturing Protocol for Adherent Breast Cancer Cells (MCF-7, T47D)
-
Aspirate Medium: Once cells reach 80-90% confluency, remove the culture medium.[1]
-
Rinse: Wash the cell monolayer with sterile phosphate-buffered saline (PBS) to remove residual serum.[2]
-
Trypsinize: Add pre-warmed 0.25% Trypsin-EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[2]
-
Neutralize: Add complete growth medium to the flask to neutralize the trypsin.
-
Collect and Centrifuge: Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 minutes.[1]
-
Resuspend and Plate: Discard the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density in new culture vessels.[1]
Experimental Protocols
This compound Signaling Pathway
The biological effects of E1S are initiated by its transport into the cell, followed by enzymatic conversion to active estrogens that stimulate the estrogen receptor.
References
Investigating the In Vivo Effects of Estrone 3-Sulfate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of estrone (B1671321) 3-sulfate (E1S). E1S is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the synthesis of more potent estrogens, such as estradiol (B170435), in peripheral tissues. Understanding its physiological and pathological roles is critical for research in endocrinology, oncology, and the development of hormone-based therapies.
Introduction to Animal Models
The selection of an appropriate animal model is paramount for studying the in vivo effects of E1S. Ovariectomized (OVX) rodents, particularly mice and rats, are the most commonly used models to simulate a postmenopausal state characterized by low circulating estrogen levels. This allows for the controlled administration of E1S and the subsequent assessment of its tissue-specific effects. Other models, such as guinea pigs and swine, have also been utilized for specific research questions, including metabolism and cardiovascular studies.
Data Presentation: Quantitative Effects of Estrone 3-Sulfate Metabolites
The in vivo bioactivity of E1S is primarily mediated through its conversion to estrone (E1) and subsequently to the potent estrogen, 17β-estradiol (E2). The following tables summarize the quantitative effects of these key metabolites in ovariectomized rodent models, providing a baseline for expected outcomes following E1S administration.
Table 1: Effect of Estradiol (E2) on Uterine Wet Weight in Ovariectomized Mice
| Treatment Group | Dose of E2 (µg/kg/day) | Duration | Uterine Wet Weight (mg) (Mean ± SEM) | Fold Change vs. OVX Control |
| Sham | - | 56 days | - | - |
| OVX + Vehicle | 0 | 56 days | 15.3 ± 1.2 | 1.0 |
| OVX + E2 | 5 | 56 days | 18.2 ± 2.1 | 1.2 |
| OVX + E2 | 10 | 56 days | 25.4 ± 3.5 | 1.7 |
| OVX + E2 | 20 | 56 days | 45.1 ± 5.8 | 2.9 |
| OVX + E2 | 40 | 56 days | 88.7 ± 9.3 | 5.8 |
Data compiled from studies on C57BL/6 mice.[1][2]
Table 2: Effect of Estrone (E1) and Estradiol (E2) on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Daily Dose | Duration | Lumbar Spine BMD (% Change from OVX Control) | Femoral Neck BMD (% Change from OVX Control) |
| OVX + Vehicle | - | 16 weeks | -11.4 ± 2.2 | -0.4 ± 1.1 |
| OVX + Estrone | 50 µg | 21 days | +18% (bone mineral mass retention) | Not Reported |
| OVX + Estradiol | 5 µg | 21 days | +17% (bone mineral mass retention) | Not Reported |
| OVX + SERM (MDL 103,323) | 0.1 mg/kg | 16 weeks | +4.0 ± 2.1 | +6.7 ± 1.4 |
Data compiled from studies on Sprague-Dawley and Wistar rats.[3][4][5][6]
Table 3: Conversion of this compound (E1S) to Estrone (E1) and Estradiol (E2) in Ovariectomized Rats with NMU-induced Mammary Tumors
| Time Point | % Conversion of ³H-E1S to Estrone (E1) | % Conversion of ³H-E1S to Estradiol (E2) |
| Day 7 | 18-26% | 9-16% |
| Day 10 | 18-26% | 9-16% |
| Day 14 | 18-26% | 9-16% |
Data from continuous infusion of ³H-E1S over 14 days.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted based on specific research objectives and institutional guidelines.
Protocol 1: Ovariectomy and E1S Administration in Rodents
This protocol describes the surgical removal of ovaries to induce a postmenopausal-like state and the subsequent administration of E1S.
Experimental Workflow
Caption: Workflow for ovariectomy and subsequent E1S treatment in rodent models.
Materials:
-
Female mice or rats (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Surgical instruments (scissors, forceps, wound clips)
-
This compound (sodium salt)
-
Vehicle (e.g., sterile saline, sesame oil, 0.5% carboxymethylcellulose)
-
Syringes and needles (for injection) or gavage needles (for oral administration)
Procedure:
-
Ovariectomy:
-
Anesthetize the animal following approved institutional protocols.
-
Make a small dorsal midline incision in the skin.
-
Locate the ovaries and ligate the ovarian blood vessels.
-
Excise the ovaries and suture the muscle layer and skin.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for 1-2 weeks before starting treatment.
-
-
E1S Solution Preparation:
-
For Subcutaneous (s.c.) Injection: Dissolve E1S in sterile saline or prepare a suspension in sesame oil.
-
For Oral Gavage: Dissolve or suspend E1S in an appropriate vehicle like corn oil or 0.5% carboxymethylcellulose.
-
-
Administration:
-
Subcutaneous Injection: Administer the E1S solution subcutaneously in the dorsal region. Doses can range from 0.1 to 10 mg/kg, depending on the research question.[8]
-
Oral Gavage: Administer the E1S solution directly into the stomach using a gavage needle. Ensure proper technique to avoid injury.
-
Protocol 2: Assessment of Uterine Response
Uterine weight is a sensitive biomarker for estrogenic activity.
Procedure:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Blot the uterus gently to remove excess fluid.
-
Record the wet weight of the uterus.
-
The uterus can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., gene expression).[9]
Protocol 3: Measurement of Serum Hormone Levels
Quantification of E1S, E1, and E2 in serum is crucial for pharmacokinetic and pharmacodynamic studies.
Procedure:
-
Collect blood via cardiac puncture or from the tail vein.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Hormone levels can be quantified using commercially available ELISA kits or by more sensitive methods like liquid chromatography-mass spectrometry (LC-MS).[10]
Protocol 4: Assessment of Anxiety-Like Behavior
Estrogens are known to modulate mood and behavior. The light-dark transition test is a common assay for assessing anxiety-like behavior in rodents.[11]
Procedure:
-
The apparatus consists of a box divided into a dark and a light compartment.
-
Place the mouse in the dark compartment at the beginning of the test.
-
Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the light compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[11][12]
Signaling Pathways of this compound
The biological effects of E1S are mediated through its conversion to estradiol and the subsequent activation of estrogen receptors (ERs), primarily ERα. This activation triggers both genomic and non-genomic signaling pathways.
The Sulfatase Pathway
Caption: The sulfatase pathway illustrating the conversion of E1S to estradiol.
Downstream Estrogen Receptor α (ERα) Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response of estrogen on bone versus the uterus in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Piperazinyl estrone prevents bone loss in ovariectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogens reduce bone loss in the ovariectomized, lactating rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneous decrease of bone mineral density in the vertebral column of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new selective estrogen receptor modulator MDL 103,323 increases bone mineral density and bone strength in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of subchronic administration of oestrone-3-O-sulphamate on oestrone sulphatase activity in liver, spleen and white blood cells of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estradiol reduces anxiety- and depression-like behavior of aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Estrone 3-Sulfate Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-sulfate (E1S) is a major circulating estrogen precursor, and its uptake into cells is a critical step in the local production of active estrogens. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of solute carriers, including OATP1B1, OATP1B3, and OATP2B1, which are highly expressed in the liver, and other OATPs like OATP1A2 found in tissues such as the breast and brain.[1][2][3] The transport of E1S by these proteins can have significant implications in various physiological and pathological processes, including hormone-dependent cancers.[1][2] Therefore, the identification of small molecules that can inhibit E1S uptake is a key area of interest in drug discovery and development.
High-throughput screening (HTS) assays are essential tools for efficiently screening large compound libraries to identify potential inhibitors of E1S transporters.[4][5][6] This document provides detailed application notes and protocols for conducting HTS assays to find novel inhibitors of E1S uptake, focusing on cell-based fluorescence and radiolabeled substrate uptake assays.
Principle of the Assays
The core principle of these assays is to measure the uptake of a labeled substrate (either radioactive or fluorescent) into cells that are engineered to overexpress a specific OATP transporter. Potential inhibitory compounds are added to the assay system, and a reduction in the accumulation of the labeled substrate inside the cells, compared to a control, indicates inhibitory activity.
Experimental Workflow Overview
Caption: A generalized workflow for a cell-based HTS assay to identify inhibitors of E1S uptake.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for E1S transport and inhibition in commonly used OATP-expressing cell systems.
Table 1: Kinetic Parameters of Estrone 3-Sulfate (E1S) Uptake by OATP Transporters
| OATP Isoform | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OATP1B1 | HEK293 | 16.0 (for E23G) | 34.5 (for E23G) | [7] |
| OATP1B3 | HEK293 | 23.8 (for E23G) | 84.4 (for E23G) | [7] |
| OATP2B1 | HEK293 | 6.4 (for E23G) | 212.2 (for E23G) | [7] |
| OATP4C1 | OATP4C1-expressing cells | 26.6 ± 4.9 | Not Specified | [8] |
| Endogenous OATPs | MCF7 | 7.6 | 172 | [9] |
| Endogenous OATPs | Rabbit Renal Proximal Tubules | 7.4 ± 1.1 | 1.2 ± 0.6 (nmol/mg/min) | [10] |
Note: Data for E23G (estradiol-3-glucuronide) is included as a surrogate for E1S where specific E1S data was not available in the search results.
Table 2: IC50 Values of Known Inhibitors for OATP-Mediated Uptake
| Inhibitor | OATP Isoform | Probe Substrate | IC50 (µM) | Reference |
| Estropipate | OATP1B1 | Fluorescein-methotrexate (FMTX) | 0.06 | [11] |
| Estropipate | OATP1B3 | Fluorescein-methotrexate (FMTX) | 19.3 | [11] |
| Ursolic Acid | OATP1B1 | Fluorescein-methotrexate (FMTX) | 12.5 | [11] |
| Ursolic Acid | OATP1B3 | Fluorescein-methotrexate (FMTX) | 2.3 | [11] |
| Digoxin (B3395198) | OATP4C1 | This compound | 119 | [8] |
| Cyclosporin A | OATP1B1 / OATP1B3 | 8-fluorescein-cAMP (8-FcA) | Concentration-dependent inhibition observed | [12][13] |
| Rifampicin | OATP1B1 / OATP1B3 | 8-fluorescein-cAMP (8-FcA) | Concentration-dependent inhibition observed | [12][13] |
| Glibenclamide | OATP1B1 / OATP1B3 | 8-fluorescein-cAMP (8-FcA) | Concentration-dependent inhibition observed | [12][13] |
Experimental Protocols
Protocol 1: Radiolabeled [³H]-Estrone 3-Sulfate Uptake Assay
This protocol is considered the gold standard for measuring the direct uptake of E1S.
Materials:
-
HEK293 or CHO cells stably transfected with the OATP of interest (e.g., OATP1B1, OATP1B3)
-
Control cells (mock-transfected)
-
96-well cell culture plates
-
[³H]-Estrone 3-Sulfate
-
Unlabeled this compound
-
Known OATP inhibitors (e.g., bromosulfophthalein (BSP), rifampicin) for positive controls
-
Test compound library
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Wash Buffer (HBSS)
-
Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed the OATP-expressing and mock-transfected cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in uptake buffer.
-
Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer. c. Add the test compounds or control inhibitors (typically 50 µL) to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: a. Prepare the substrate solution containing a mixture of [³H]-E1S (e.g., 50 nM) and unlabeled E1S (to achieve the desired final concentration, typically close to the Km value) in uptake buffer. b. Add an equal volume (e.g., 50 µL) of the substrate solution to all wells to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-5 minutes) within the linear range of uptake.
-
Uptake Termination: a. Rapidly aspirate the substrate solution. b. Immediately wash the cells three times with ice-cold wash buffer to remove extracellular substrate.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Subtract the counts from mock-transfected cells (background) from the counts of OATP-expressing cells to determine transporter-specific uptake. b. Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Inhibition Assay
This protocol offers a non-radioactive, higher-throughput alternative using a fluorescent OATP substrate.[12][13][14][15]
Materials:
-
OATP-expressing and mock-transfected cells (as in Protocol 1)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescent OATP substrate (e.g., 8-fluorescein-cAMP (8-FcA)[12][13], fluorescein-methotrexate (FMTX)[11][16], or other suitable dyes[14][15])
-
Known OATP inhibitors and test compound library
-
Uptake Buffer
-
Ice-cold Wash Buffer
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96- or 384-well black, clear-bottom plates and culture to confluency.
-
Compound Preparation: Prepare compound dilutions in uptake buffer.
-
Assay Initiation: a. Remove culture medium and wash cells twice with pre-warmed uptake buffer. b. Add the test compounds or control inhibitors and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (at a concentration near its Km value) to all wells.
-
Incubation: Incubate at 37°C for an optimized time (e.g., 30 minutes).[16]
-
Uptake Termination: a. Aspirate the substrate solution. b. Wash the cells four times with ice-cold wash buffer.[16]
-
Cell Lysis: Add lysis buffer to each well and incubate for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FMTX).[16]
-
Data Analysis: Perform data analysis as described in Protocol 1 to determine IC50 values.
Signaling and Transport Pathway Diagram
Caption: Inhibition of OATP-mediated uptake of this compound (E1S).
References
- 1. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 125I-Labelled 2-Iodoestrone-3-sulfate: Synthesis, characterization and OATP mediated transport studies in hormone dependent and independent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based assays for the assessment of drug interaction with the human transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel fluorescence-based functional assay for human OATP1A2 and OATP1C1 identifies interaction between third-generation P-gp inhibitors and OATP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Immunoaffinity Extraction of Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of specific antibodies for the immunoaffinity extraction of estrone (B1671321) 3-sulfate (E3S). The information is intended to guide researchers, scientists, and professionals in drug development in the purification and quantification of this important estrogen conjugate from biological matrices.
Introduction
Estrone 3-sulfate is a major circulating estrogen in humans and a key biomarker in various physiological and pathological conditions. Its accurate quantification is crucial in endocrinology, clinical diagnostics, and pharmaceutical research. Immunoaffinity extraction is a highly selective sample preparation technique that employs the specific binding of an antibody to its target antigen, in this case, E3S. This method allows for the efficient isolation of E3S from complex biological samples, such as plasma or serum, leading to cleaner extracts and improved sensitivity and specificity in subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Antibody Selection
The success of immunoaffinity extraction is highly dependent on the specificity and affinity of the antibody used. Monoclonal antibodies are often preferred due to their homogeneity and consistent performance. Several commercial vendors supply antibodies specifically raised against this compound. When selecting an antibody, it is crucial to consider its cross-reactivity with other structurally related steroids to minimize analytical interferences.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of immunoaffinity extraction and subsequent analysis of this compound.
Table 1: Performance Characteristics of Immunoaffinity Extraction coupled with LC-MS/MS
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) in human plasma | 0.3333 pg/mL | [1] |
| Calibration Curve Range | 0.05 - 300 pg/injection | [1] |
| Mean Recovery | >90% | [2] |
Table 2: Cross-Reactivity of a DHEA Sulfate (B86663) Immunoassay (Illustrative Example of Steroid Cross-Reactivity)
| Compound | Cross-Reactivity (%) | Reference |
| Estrone-3-sulfate | <0.5 | [3] |
| Androstenedione | <0.5 | [3] |
| Androsterone sulfate | <0.5 | [3] |
| Nandrolone | <0.5 | [3] |
| 17α-hydroxypregnenolone | <0.5 | [3] |
Experimental Protocols
The following protocols provide a general framework for the immunoaffinity extraction of this compound. Optimization may be required based on the specific antibody, sample matrix, and analytical method used.
Protocol 1: Preparation of Immunoaffinity Column
This protocol describes the covalent coupling of an anti-estrone 3-sulfate antibody to a solid support, such as Sepharose beads.
Materials:
-
Anti-Estrone 3-Sulfate Antibody
-
CNBr-activated Sepharose 4B or similar activated support
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Wash Buffer A (e.g., 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0)
-
Wash Buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Empty chromatography column
Procedure:
-
Swell and wash the activated Sepharose beads with 1 mM HCl according to the manufacturer's instructions.
-
Dissolve the anti-E3S antibody in the coupling buffer.
-
Mix the antibody solution with the washed beads and incubate overnight at 4°C with gentle agitation.
-
Wash the beads to remove unbound antibody.
-
Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the beads alternately with Wash Buffer A and Wash Buffer B (3-4 cycles).
-
Pack the beads into an empty chromatography column.
-
Store the column in a suitable buffer (e.g., PBS with a preservative) at 4°C.
Protocol 2: Immunoaffinity Extraction of this compound from Plasma
This protocol details the steps for isolating E3S from a plasma sample using the prepared immunoaffinity column.
Materials:
-
Prepared anti-E3S immunoaffinity column
-
Plasma sample
-
Loading/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Collection tubes
Procedure:
-
Equilibrate the immunoaffinity column with 5-10 column volumes of Loading/Wash Buffer.
-
Pre-treat the plasma sample as required (e.g., centrifugation to remove particulates).
-
Load the pre-treated plasma sample onto the column at a slow flow rate to allow for efficient binding of E3S to the antibody.
-
Wash the column with 10-20 column volumes of Loading/Wash Buffer to remove unbound components.
-
Elute the bound E3S from the column using the Elution Buffer. Collect the eluate in fractions into tubes containing the Neutralization Buffer to immediately neutralize the low pH.
-
Pool the fractions containing the eluted E3S.
-
The purified E3S is now ready for further analysis, such as LC-MS/MS.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the immunoaffinity extraction process.
Caption: Workflow for the preparation and use of an immunoaffinity column for E3S extraction.
Caption: Logical relationship of binding and elution phases in immunoaffinity chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a reliable extraction method of estrone sulfate from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues and troubleshooting for estrone 3-sulfate ELISA.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during estrone (B1671321) 3-sulfate (E3S) ELISA experiments.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format to help you identify and resolve common issues in your assay.
Issue 1: High Background
-
Question: Why are the optical density (OD) values of my blank and zero standard wells excessively high?
-
Answer: High background can obscure the true signal and is often caused by several factors. Insufficient washing is a primary culprit, where unbound enzyme-conjugated antibodies remain in the wells.[1][2] Contamination of reagents, particularly the substrate solution or wash buffer, can also lead to high background.[1][2] Additionally, using antibody concentrations that are too high can result in non-specific binding.[3] Finally, ensure that the substrate solution is not exposed to light for extended periods and is colorless before use.[4]
Issue 2: Weak or No Signal
-
Question: My standard curve is flat, or the OD values are very low across the entire plate. What could be the cause?
-
Answer: A weak or absent signal can stem from several sources. A primary reason is the use of expired or improperly stored reagents, which may have lost their activity.[5] Incorrect reagent preparation, such as improper dilution of antibodies or standards, can also lead to a weak signal.[5] Another common issue is the omission of a critical reagent or adding reagents in the wrong order.[5] Ensure that all incubation times and temperatures are followed as per the protocol, as insufficient incubation can result in a weak signal.[4]
Issue 3: Poor Precision (High Coefficient of Variation - CV)
-
Question: I am observing significant variability between my duplicate or triplicate wells, resulting in a high CV%. What should I do?
-
Answer: High CV is often indicative of inconsistent technique. Inaccurate pipetting is a frequent cause, so ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid bubbles and splashing.[4][5] Inadequate mixing of reagents before use or samples before plating can also lead to high variability.[6] Uneven washing of the plate, where some wells are washed more thoroughly than others, can contribute to this issue.[6] Finally, temperature variations across the plate during incubation can cause discrepancies in reaction rates between wells.[6]
Issue 4: Edge Effects
-
Question: The OD values in the outer wells of my 96-well plate are consistently higher or lower than the inner wells. Why is this happening?
-
Answer: This phenomenon, known as the "edge effect," is typically caused by uneven temperature distribution across the plate during incubation. The outer wells are more susceptible to temperature fluctuations from the incubator environment, leading to different reaction rates compared to the more insulated inner wells. Evaporation from the outer wells can also concentrate the reactants, leading to a stronger signal. To mitigate this, ensure the plate is brought to room temperature before use and use a plate sealer during incubations.
Quantitative Data Summary
The following tables provide typical quantitative data for Estrone 3-Sulfate ELISA kits to help you assess the performance of your assay.
| Parameter | Typical Value |
| Detection Range | 1.23 - 100 ng/mL |
| Sensitivity | 26.4 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
Typical performance characteristics of a commercially available this compound ELISA kit.[7][8][9][10]
| Standard Concentration (pg/mL) | Typical Optical Density (OD at 450 nm) |
| 4000 | ~0.165 |
| 1600 | ~0.249 |
| 640 | ~0.400 |
| 256 | ~0.600 |
| 102.4 | ~0.800 |
| 40.96 | ~0.950 |
| 0 (B0) | ~1.000 |
Example of a typical standard curve for an this compound competitive ELISA.[11][12] Note that in a competitive ELISA, the signal is inversely proportional to the concentration of the analyte.
Experimental Protocol: Competitive this compound ELISA
This section outlines a detailed methodology for a typical competitive E3S ELISA.
-
Reagent and Sample Preparation:
-
Assay Procedure:
-
Add a specific volume of standards and samples to the appropriate wells of the antibody-coated microplate.[13]
-
Immediately add the biotinylated E3S or HRP-conjugated E3S to each well.[13]
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 45 minutes at 37°C).[13] During this step, the E3S in the sample competes with the labeled E3S for binding to the primary antibody.
-
Wash the plate multiple times (typically 3-5 times) with the provided wash buffer to remove unbound reagents.[13]
-
If using a biotinylated tracer, add the enzyme-conjugated streptavidin (e.g., HRP-conjugate) to each well and incubate.[13]
-
Wash the plate again to remove any unbound enzyme conjugate.[13]
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15 minutes at 37°C) to allow for color development.[13]
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.[13]
-
Read the absorbance of each well at 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the average OD for each standard and sample.
-
Generate a standard curve by plotting the mean OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of E3S in the samples by interpolating their OD values from the standard curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: A flowchart of the competitive ELISA for this compound.
Caption: A decision tree for troubleshooting common ELISA issues.
References
- 1. biocompare.com [biocompare.com]
- 2. mabtech.com [mabtech.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. arp1.com [arp1.com]
- 7. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. arborassays.com [arborassays.com]
- 10. Estrone Sulfate ELISA Kit (A4942) [antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
- 13. Assay Procedure for Competitive-ELISA [elabscience.com]
Overcoming matrix effects in the quantification of estrone 3-sulfate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of estrone (B1671321) 3-sulfate (E1S) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they affect the quantification of estrone 3-sulfate?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In biological samples, common sources of matrix effects include phospholipids (B1166683), proteins, salts, and other endogenous compounds.[1][3] For E1S, which is often present at low concentrations, these interferences can significantly impact the accuracy, sensitivity, and reproducibility of the analytical method.[4][5]
Q2: I'm observing significant ion suppression in my E1S analysis. What are the likely causes and how can I mitigate them?
A2: Significant ion suppression in this compound analysis is often caused by co-eluting phospholipids and other endogenous components from biological matrices.[3][6] Here are several strategies to mitigate this issue:
-
Optimize Sample Preparation: This is one of the most effective ways to reduce matrix effects.[1][6]
-
Solid-Phase Extraction (SPE): SPE can selectively extract analytes while removing interfering matrix components.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2][6]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids compared to SPE or LLE.[3][6]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Estrone-D4 3-Sulfate, co-elutes with the analyte and experiences similar ion suppression or enhancement.[7] By using the ratio of the analyte to the internal standard, reliable quantification can be achieved despite matrix effects.[1]
-
Chromatographic Optimization: Improving the separation of E1S from matrix components can reduce co-elution and associated ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix-induced changes in ionization efficiency.[1]
Q3: How do I choose the right sample preparation technique for my E1S assay?
A3: The choice of sample preparation technique depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.[2] Below is a comparison of common techniques:
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences.[3][6] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[2] | Good removal of salts and polar interferences. | Can be labor-intensive and may use large volumes of organic solvents.[8] | Cleaner extracts than PPT, suitable for methods requiring higher sensitivity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted.[2] | Provides the cleanest extracts by effectively removing phospholipids and other interferences.[1][3] | Can be more expensive and require method development to optimize sorbent and solvent selection. | Assays requiring the highest sensitivity and accuracy, especially for complex matrices. |
Q4: Should I consider derivatization for E1S analysis?
A4: While direct analysis of this compound is possible, derivatization can be employed to improve sensitivity, particularly when working with very low concentrations.[9][10] Derivatization can enhance the ionization efficiency of the analyte.[10] However, it adds an extra step to the sample preparation workflow, which can increase variability and sample processing time.[11] For many modern LC-MS/MS systems, the sensitivity is sufficient for direct analysis of E1S without derivatization.[12]
Q5: My results are inconsistent. How can I troubleshoot the reproducibility of my E1S quantification?
A5: Inconsistent results in E1S quantification can stem from several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent E1S quantification.
To further troubleshoot:
-
Internal Standard Performance: Ensure your stable isotope-labeled internal standard is added consistently and early in the sample preparation process.[7][13]
-
Sample Preparation: Inconsistent extraction recovery can lead to variability. Ensure thorough mixing and consistent timing for all steps.[3]
-
Matrix Effects: Even with an internal standard, highly variable matrix effects between samples can cause issues. Consider a more rigorous cleanup method like SPE.[1][6]
-
Instrument Performance: Check for a stable spray in the MS source and perform system suitability tests to ensure the instrument is performing optimally.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for the extraction of E1S from human plasma using a mixed-mode anion exchange SPE cartridge.
-
Sample Pre-treatment: To 500 µL of human plasma, add 10 µL of a 100 ng/mL solution of Estrone-D4 3-Sulfate in methanol (B129727) as an internal standard. Vortex for 10 seconds.
-
Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE column.
-
Washing:
-
Wash the column with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the column with 1 mL of hexane (B92381) to remove non-polar interferences, particularly phospholipids.
-
-
Elution: Elute the E1S and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).[14]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol outlines a general LLE procedure for extracting E1S from urine samples.
-
Sample Preparation: To 1 mL of urine, add the internal standard.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for E1S
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery (%) | 85-95% | 90-105% | >95% |
| Matrix Effect (%) * | 40-60% | 15-30% | <15% |
| Reproducibility (%CV) | <15% | <10% | <5% |
*Matrix Effect (%) = (1 - [Peak area in post-extraction spike] / [Peak area in neat solution]) x 100. A higher percentage indicates greater ion suppression.
Visualizations
Caption: Experimental workflow for E1S quantification with matrix effect mitigation.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. unitedchem.com [unitedchem.com]
Technical Support Center: Stability of Estrone 3-Sulfate in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estrone (B1671321) 3-sulfate (E1S) in biological samples. Proper sample handling and storage are critical for obtaining accurate and reproducible results in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing biological samples containing estrone 3-sulfate?
A1: For optimal stability, it is recommended to store biological samples such as serum, plasma, and urine frozen, preferably at -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable for a limited duration. Avoid repeated freeze-thaw cycles to maintain sample integrity.
Q2: How stable is this compound in serum and plasma at different temperatures?
A2: this compound is relatively stable in serum and plasma. Based on available data, the stability profiles are summarized in the table below.[1] Studies have also shown that steroid hormones in plasma can remain stable for over 10 years when stored at -25°C.[2]
Q3: What is the stability of this compound in urine?
A3: While specific long-term stability data for this compound in urine is not extensively documented in readily available literature, studies on a wide range of estrogen metabolites in urine have demonstrated excellent stability. In one study, nearly all 15 estrogen metabolites analyzed showed less than 1% change when stored at 4°C for 24 hours and less than 1% change during storage at -80°C for one year. This suggests that this compound is likely to be highly stable in urine under these conditions.
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A4: It is best practice to minimize freeze-thaw cycles. However, studies on other steroid sulfates, such as DHEAS, have shown stability for up to four freeze-thaw cycles when stored at -80°C.[1] If your experimental design requires multiple uses of a single aliquot, it is advisable to aliquot samples into smaller volumes before initial freezing.
Q5: Can the anticoagulant used for plasma collection affect the stability of this compound?
A5: The available data from clinical laboratories indicates that this compound is stable in plasma collected in EDTA (lavender-top) tubes.[1] For other anticoagulants, it is recommended to perform a validation study to ensure they do not interfere with the assay or the stability of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected E1S concentrations | Sample degradation due to improper storage. | Review sample storage history. Ensure samples were consistently stored at or below -20°C. For future studies, aliquot samples to avoid multiple freeze-thaw cycles. |
| Enzymatic degradation. | Although less common in properly stored acellular samples, residual enzyme activity from cells could be a factor if samples were not processed correctly. Ensure serum/plasma is separated from cells promptly after collection. Consider adding a steroid sulfatase inhibitor for highly sensitive or long-term studies, though this is not standard practice and would require validation.[3] | |
| High variability between replicate measurements | Inconsistent sample thawing. | Ensure samples are thawed uniformly and gently before analysis. Vortex samples briefly after thawing to ensure homogeneity. |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to minimize the number of freeze-thaw cycles for each aliquot. | |
| Unexpected presence of high estrone levels | Degradation of this compound to estrone. | This could indicate enzymatic hydrolysis by steroid sulfatase, potentially from cellular contamination or improper sample handling.[4] Review sample collection and processing procedures to ensure rapid separation of serum/plasma from blood cells. |
Data on Stability of this compound
Stability in Serum and Plasma
| Storage Temperature | Duration | Matrix | Stability |
| Room Temperature | 5 days | Serum / EDTA Plasma | Stable[1] |
| Refrigerated (2-8°C) | 21 days | Serum / EDTA Plasma | Stable[1] |
| Frozen (-20°C) | 1 year | Serum / EDTA Plasma | Stable[1] |
| Frozen (-70°C) | 1 year | Serum / EDTA Plasma | Stable[1] |
| Frozen (-25°C) | >10 years | Plasma | Stable[2] |
Experimental Protocols
Protocol for Assessing Long-Term Stability
This protocol is based on guidelines for bioanalytical method validation.
-
Preparation of Quality Control (QC) Samples:
-
Use a pooled matrix (e.g., human serum) from multiple donors.
-
Prepare at least two levels of QC samples: a low concentration (LQC, approximately three times the lower limit of quantification) and a high concentration (HQC, within the upper 25% of the calibration curve range).
-
Spike the pooled matrix with a known concentration of this compound to achieve the target LQC and HQC levels.
-
-
Storage:
-
Aliquot the LQC and HQC samples into multiple polypropylene (B1209903) tubes.
-
Store the aliquots at the desired storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of LQC and HQC aliquots from each storage temperature.
-
Analyze the "time zero" samples immediately after preparation.
-
For subsequent time points, thaw the samples and analyze them using a validated analytical method (e.g., LC-MS/MS).
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.
-
Protocol for Assessing Freeze-Thaw Stability
-
Preparation of QC Samples:
-
Prepare LQC and HQC samples as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the LQC and HQC aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (e.g., three to five cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated analytical method against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the baseline (time zero) samples.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. immunotech.cz [immunotech.cz]
Addressing antibody cross-reactivity in estrone 3-sulfate immunoassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with estrone (B1671321) 3-sulfate (E1S) immunoassays. Our goal is to help you identify and resolve potential issues related to antibody cross-reactivity, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My E1S immunoassay is showing unexpectedly high results. What could be the cause?
A1: Unexpectedly high results in an E1S immunoassay can stem from several factors, with antibody cross-reactivity being a primary suspect. This occurs when the antibody, intended to bind specifically to E1S, also binds to other structurally similar molecules present in the sample.[1][2]
Troubleshooting Steps:
-
Review Sample History: Check for any medications, such as synthetic steroids, or supplements the subject has been taking that could potentially cross-react with the antibody.[3]
-
Consult the Assay's Cross-Reactivity Data: Refer to the manufacturer's data sheet for a list of known cross-reactants and their percentage of cross-reactivity.[3]
-
Sample Purification: Employ a sample purification technique like Solid-Phase Extraction (SPE) to remove potential interfering compounds before running the immunoassay.[3][4]
-
Confirmation with a Reference Method: Analyze the samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the initial results.[3][5]
Q2: I am observing a high background signal in my in-house E1S immunoassay. How can I reduce it?
A2: A high background signal is often due to non-specific binding of the antibody to the plate or other components in the sample.[3]
Troubleshooting Steps:
-
Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.[3]
-
Increase Wash Steps: Add extra wash steps after antibody and conjugate incubations to effectively remove unbound reagents.[3]
-
Antibody Titration: Optimize the concentrations of the primary and secondary antibodies to determine the optimal signal-to-noise ratio.[3]
-
Check for Contamination: Ensure all buffers and reagents are fresh and free from contamination.[3][4]
Q3: My results are inconsistent between different batches of the same commercial E1S immunoassay kit. What should I do?
A3: Lot-to-lot variability in antibody specificity or other critical reagents can lead to inconsistent results.[3]
Troubleshooting Steps:
-
Run Controls: Always include quality control samples with known concentrations in each assay run to monitor performance and consistency.[3]
-
Contact the Manufacturer: Report the issue to the kit manufacturer, providing them with the lot numbers and your data. They may be able to provide a replacement or further guidance.[3]
Q4: How can I minimize the impact of cross-reactivity in my E1S immunoassay?
A4: Minimizing cross-reactivity is crucial for obtaining accurate results. Several strategies can be employed.[6]
Strategies to Minimize Cross-Reactivity:
-
Antibody Selection: Whenever possible, choose a monoclonal antibody over a polyclonal antibody for the primary capture antibody, as monoclonal antibodies recognize a single epitope and generally offer higher specificity.[7]
-
Sample Pre-treatment: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to separate E1S from potentially cross-reacting molecules before performing the immunoassay.[4][6]
-
Assay Condition Optimization: Adjusting kinetic or equilibrium conditions during the assay can sometimes help to favor the binding of the target analyte over cross-reactants.[6]
Cross-Reactivity Data for E1S Immunoassays
The specificity of an immunoassay is determined by the degree of cross-reactivity of the antibody with structurally related compounds. The following table summarizes reported cross-reactivity data for various compounds in E1S immunoassays. Note that these values can vary between different antibody lots and assay kits. Always refer to the manufacturer's package insert for the most accurate information for your specific assay.
| Compound | Cross-Reactivity (%) |
| Estrone-3-sulfate | 100 |
| Estrone | < 5%[8][9] |
| Estradiol (B170435) | < 0.5%[10] |
| Estriol | < 0.5%[9] |
| Pregnenolone sulfate (B86663) | < 0.5%[9] |
| Androstenedione | < 0.5%[9] |
| Androsterone sulfate | < 0.5%[9] |
| Nandrolone | < 0.5%[9] |
| 17α-hydroxypregnenolone | < 0.5%[9] |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a general procedure to determine the cross-reactivity of a specific compound in your E1S competitive immunoassay.
Materials:
-
Microtiter plate coated with a capture antibody (e.g., anti-rabbit IgG)
-
Estrone-3-sulfate (E1S) standard
-
Potential cross-reactant compound
-
E1S-peroxidase (HRP) conjugate
-
Polyclonal antibody to E1S[11]
-
Assay buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards and Cross-Reactant Solutions:
-
Assay Procedure:
-
Pipette 50 µL of standards or cross-reactant solutions into the appropriate wells of the microtiter plate.[12]
-
Pipette 75 µL of Assay Buffer into the non-specific binding (NSB) wells.[12]
-
Pipette 50 µL of Assay Buffer into the maximum binding (B0 or Zero standard) wells.[12]
-
Add 25 µL of the E1S-HRP conjugate to each well.[12]
-
Add 25 µL of the anti-E1S polyclonal antibody to each well, except the NSB wells.[12]
-
Incubate the plate for 2 hours at room temperature with shaking.[11][13]
-
Wash the plate multiple times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the concentration of the cross-reactant that causes 50% inhibition of the maximum binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of E1S / IC50 of Cross-Reactant) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
This protocol provides a general method for purifying serum samples to remove interfering substances prior to E1S immunoassay.
Materials:
-
C18 SPE cartridge
-
Deionized water
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
Heating block or water bath (40°C)
-
Assay buffer
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.[3]
-
-
Sample Loading:
-
Dilute 100 µL of serum with 900 µL of deionized water.
-
Load the diluted serum onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[3]
-
-
Washing:
-
Elution:
-
Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[3]
-
-
Drying and Reconstitution:
-
Assay:
-
The reconstituted sample is now ready for analysis in the E1S immunoassay.[3]
-
Visualizations
Caption: Troubleshooting workflow for unexpected E1S immunoassay results.
Caption: Logic for confirming E1S concentrations with a reference method.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Antisera reactive directly to estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mybiosource.com [mybiosource.com]
- 11. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 12. arborassays.com [arborassays.com]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Solid-Phase Extraction (SPE) of Estrone 3-Sulfate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of estrone (B1671321) 3-sulfate during solid-phase extraction (SPE). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your extraction process.
Troubleshooting Guide & FAQs for Low Recovery of Estrone 3-Sulfate
Low recovery is a frequent issue in SPE. This section addresses common problems in a question-and-answer format to help you identify and resolve the root cause of analyte loss.
Q1: My recovery of this compound is low. Where should I start troubleshooting?
A1: The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through after sample loading, each wash solution, and the final elution. Once you identify the fraction containing the missing this compound, you can pinpoint the specific problem.
Q2: What are the common causes of this compound loss during the sample loading step?
A2: If this compound is found in the sample flow-through, it indicates poor retention on the SPE sorbent. Common causes include:
-
Incorrect Sorbent Choice: this compound is a polar, acidic compound. For reversed-phase SPE, a C18 sorbent is often used. However, polymeric sorbents like Oasis HLB or weak anion exchange (WAX) sorbents can offer better retention for such polar compounds.
-
Inappropriate Sample pH: The pH of the sample should be adjusted to ensure the analyte is in a state that promotes retention. For reversed-phase SPE with C18, a neutral pH of around 7 is often recommended to ensure the sulfate (B86663) group is ionized, which can sometimes aid retention through secondary interactions, though this can be counterintuitive. For weak anion exchange sorbents, the pH should be such that the sorbent is positively charged and the analyte is negatively charged.
-
Sample Solvent is Too Strong: If the sample is dissolved in a solution with a high percentage of organic solvent, it will compete with the analyte for binding sites on the sorbent, leading to premature elution. It is advisable to dilute the sample with a weaker solvent, such as water, before loading.
-
High Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. A slow, steady flow rate of 1-2 mL/min is generally recommended.
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample or a sample with a very high concentration of the analyte can lead to breakthrough.
Q3: I'm losing my analyte during the wash step. What should I do?
A3: If this compound is detected in the wash fraction, the wash solvent is likely too strong. To remedy this, you can:
-
Decrease the Organic Content: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 30% methanol (B129727), try reducing it to 5% or 20%.
-
Adjust the pH: Ensure the pH of the wash solution is not disrupting the interaction between the analyte and the sorbent.
Q4: My analyte seems to be irreversibly bound to the sorbent, leading to low recovery in the elution step. How can I improve elution?
A4: If you have confirmed that the analyte is not in the flow-through or wash fractions, it is likely still bound to the sorbent. To improve elution:
-
Increase Elution Solvent Strength: Use a stronger elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For weak anion exchange, a basic organic solvent is often effective. A common choice is 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to completely elute the analyte. Try increasing the volume of the elution solvent.
-
Use Multiple Elution Steps: Eluting with two or three smaller volumes of solvent can sometimes be more effective than a single large volume.
Q5: Could improper conditioning of the SPE cartridge be the cause of my low recovery?
A5: Absolutely. Improper conditioning is a common source of poor and irreproducible results. The conditioning step wets the sorbent and activates it for sample retention. For reversed-phase sorbents like C18, this typically involves passing an organic solvent like methanol through the cartridge, followed by an equilibration step with water or a buffer that mimics the sample matrix. It is crucial not to let the sorbent dry out between the equilibration and sample loading steps.
Quantitative Data on this compound Recovery
The following table summarizes recovery data for this compound and other steroid sulfates from various studies using different SPE sorbents. This data can help you select an appropriate sorbent and set expectations for recovery rates.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| This compound | Urine | C18 (96-well plate) | 91 | [1] |
| This compound | Water | Custom Polymeric | 93.4 - 106.2 | [2] |
| This compound | Water | Oasis HLB | 77.2 - 106 | [2] |
| This compound | Water | ENVI-18 | 54.8 - 104.9 | [2] |
| This compound | Water | LC-18 | 66 - 93.6 | [2] |
| Steroid Hormones | Biological Samples | Entrapped β-cyclodextrin polymers | >96 | [3] |
| 17β-Estradiol 3-Sulfate | Plasma | Oasis WAX | Adequate | [4] |
| Pregnenolone Sulfate | Saliva | Supel-Q PLOT Capillary | 86.6 - 112.9 | [4] |
| DHEA Sulfate | Saliva | Supel-Q PLOT Capillary | 86.3 - 93.0 | [4] |
Note: "Adequate" indicates that the source reported successful extraction with sufficient recoveries for their analysis without providing specific numerical ranges in the abstract.
Detailed Experimental Protocol for this compound from Urine
This protocol is adapted from a validated method for the analysis of estrogen metabolites in urine and is suitable for researchers looking for a detailed starting point.
Materials:
-
SPE Cartridge: Strata C18-E
-
Solvents: Acetone (B3395972), Methanol (MeOH), Distilled Water
-
Sample: Human Urine
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with distilled water. A 1:5 dilution (e.g., 1 mL urine + 5 mL water) is a good starting point.
-
Adjust the pH of the diluted sample to 7.0.
-
-
SPE Cartridge Conditioning:
-
Pass 6 mL of acetone through the cartridge.
-
Pass 6 mL of methanol through the cartridge.
-
Pass 6 mL of distilled water through the cartridge. Crucially, do not allow the sorbent bed to dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow and consistent flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of 5% (v/v) methanol in water.
-
Subsequently, wash the cartridge with 6 mL of 20% (v/v) methanol in water. This fraction can be collected if other sulfate and glucuronide conjugates are of interest.
-
Follow with a wash of 6 mL of 45% (v/v) methanol in water.
-
Dry the cartridge under vacuum after the final wash step.
-
-
Elution:
-
Elute the this compound by passing 2 mL of methanol followed by 4 mL of acetone through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., LC-MS/MS mobile phase).
-
Visualizing the Process: Diagrams
To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated using Graphviz.
Caption: A typical solid-phase extraction workflow for this compound.
Caption: A troubleshooting flowchart for low recovery of this compound.
References
- 1. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment of steroid hormones in water with porous and hydrophobic polymer-based SPE followed by HPLC-UV determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7951890B2 - Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Estrone 3-Sulfate (E1S) Cell-Based Assays
Welcome to the technical support center for estrone (B1671321) 3-sulfate (E1S) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during E1S cell-based assays, providing potential causes and solutions in a direct question-and-answer format.
High Well-to-Well Variability (High Coefficient of Variation - CV%)
Question: Why am I seeing high variability between my replicate wells?
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently between seeding replicates. To minimize the "edge effect," consider not using the outer wells of the microplate for critical data points.[1] |
| Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting, avoiding the introduction of air bubbles. For adding common reagents to multiple wells, prepare a master mix to ensure uniformity.[1] |
| Cell Clumping | Gently triturate the cell suspension before counting and seeding to break up any clumps. |
| Incomplete Washing | Ensure complete removal of wash buffer between steps by thoroughly aspirating or decanting the plate.[2] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and ensure uniform temperature during incubation. |
Poor Assay Window (Low Signal-to-Background Ratio)
Question: My assay window is very narrow, making it difficult to discern a real effect. What can I do?
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that provides the best signal-to-background ratio. |
| Low Steroid Sulfatase (STS) Activity | Ensure the cell line used (e.g., JEG-3, MCF-7) has sufficient endogenous STS expression.[1] Optimize cell lysis procedures if using cell lysates to ensure efficient enzyme extraction.[1] Confirm that the substrate concentration is optimal and not limiting.[1] |
| Inappropriate Incubation Times | Conduct a time-course experiment to identify the optimal duration for inhibitor/substrate incubation. |
| High Background Signal | This can be due to the assay reagents or the media itself. Subtract the background absorbance from wells containing no cells from all readings.[3] Consider using phenol (B47542) red-free media, as phenol red can have weak estrogenic activity. |
| Degraded Reagents | Prepare fresh dilutions of inhibitors and substrates for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1] |
Unexpected or No Cellular Response
Question: My cells are not responding to E1S treatment as expected. Why might this be?
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Necessary Cellular Machinery | Confirm that your chosen cell line expresses the necessary components for the E1S response, such as estrogen receptors (ERα, ERβ), steroid sulfatase (STS), and relevant organic anion transporting polypeptides (OATPs) for E1S uptake.[4][5] |
| Poor Inhibitor Permeability | In cell-based assays, the compound must cross the cell membrane. If transitioning from a cell-free to a cell-based assay, a decrease in apparent potency may be due to poor membrane permeability. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[1] Maintain a final solvent concentration of ≤0.5% and include a solvent-only control to assess its effect on cell viability.[1] |
| Use of Steroid-Containing Serum | Standard fetal bovine serum (FBS) contains endogenous steroids that can interfere with the assay. Use dextran-coated charcoal-stripped FBS (DCC-FBS) to remove these steroids.[6] |
| Cell Line Integrity | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range. |
ELISA-Specific Issues
Question: I'm having trouble with my E1S ELISA kit, such as a poor standard curve. What should I check?
Possible Causes & Solutions:
| Cause | Solution |
| Improper Standard Curve Preparation | Ensure accurate and careful serial dilutions of the standard.[2] Prepare fresh standards for each assay.[7] |
| Inaccurate Pipetting | Use calibrated pipettes and pay close attention to the small volumes often used in ELISA.[2] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[2] |
| Contaminated Reagents | Protect reagents like the TMB substrate from light and avoid cross-contamination of wells.[2] |
| Sample Hemolysis | Hemolyzed samples can interfere with the results and should not be used.[2] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data from the literature to serve as a benchmark for your experiments.
Table 1: Kinetic Parameters of E1S Uptake and Hydrolysis in Breast Cancer Cell Lines
| Cell Line | Parameter | Value | Assay Type |
| T-47D | Km | 7.6 µM | [3H]E1S Uptake |
| T-47D | Vmax | 172 pmol/mg protein/min | [3H]E1S Uptake |
| T-47D (SOAT-transfected) | EC50 (E1S) | 2.2 nM | Cell Proliferation |
| T-47D (control) | EC50 (E1S) | 21.7 nM | Cell Proliferation |
| MCF-7 | Km | 2.32 µM | [3H]E1S Uptake |
| MCF-7 | Km (E1S for E1 sulfatase) | ~6.3 µM/L | E1S Hydrolysis |
| MCF-7 | Km (DHEAS for DHEA sulfatase) | ~3.6 µM/L | DHEAS Hydrolysis |
Table 2: IC50 Values of Selected Steroid Sulfatase Inhibitors
| Inhibitor | Cell Line / Enzyme Source | IC50 Value |
| Estrone-3-O-sulfamate (EMATE) | MCF-7 cells | ~65 pM |
| 3-Formylsalicylic acid | Not specified | 150 µM |
Table 3: E1S Competitive ELISA Kit Performance Characteristics
| Parameter | Value |
| Sensitivity | 26.4 pg/mL |
| Assay Range | 40.96 - 4000 pg/mL |
| Intra-Assay CV | <10% |
| Inter-Assay CV | <12% |
Experimental Protocols
Protocol 1: Steroid Sulfatase (STS) Inhibition Assay in Intact MCF-7 Cells (Radiometric)
This protocol is adapted from methodologies for assessing STS activity in whole cells.
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
6-well plates
-
Test inhibitor (e.g., 4-methyl-2-oxo-2H-chromen-7-yl sulfamate)
-
[3H]-Estrone sulfate (B86663) (E1S)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to grow to near confluency.[8]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).[8]
-
Substrate Addition: Add [3H]-E1S to the medium at a concentration appropriate for your experimental goals and incubate for a suitable period (e.g., 4 hours).[8]
-
Extraction: After incubation, transfer the medium to a tube containing toluene.[8]
-
Separation: Vortex the mixture vigorously to extract the hydrolyzed, nonpolar [3H]-estrone into the organic toluene layer.
-
Quantification: Measure the radioactivity in an aliquot of the toluene layer using a liquid scintillation counter.[8] The amount of radioactivity is directly proportional to the STS activity.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to a vehicle-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: E1S-Induced Cell Proliferation Assay in T47D Cells
This protocol outlines a method to assess the proliferative effect of E1S.
Materials:
-
T47D cells
-
Phenol red-free DMEM/F12 medium
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)
-
24-well plates
-
Estrone 3-sulfate (E1S)
-
[methyl-3H]thymidine
-
Scintillation counter
Procedure:
-
Cell Starvation: Grow T47D cells in steroid-free medium (phenol red-free DMEM/F12 with 5% DCC-FBS) for 4 days to deplete endogenous hormones.[6]
-
Cell Seeding: Plate the starved cells at a density of 10,000 - 20,000 cells/well in 24-well plates.[6]
-
E1S Treatment: 24 hours after seeding, treat the cells with a serial dilution of E1S (e.g., 10-12 to 10-4 M).[6] Include a vehicle-only control. The final DMSO concentration should be below 0.1%.[6]
-
Incubation: Incubate the cells for 6-7 days.[6]
-
Thymidine Incorporation: Add [methyl-3H]thymidine to a final concentration of 1 µCi/ml and incubate for 2 hours at 37°C.[6]
-
Cell Lysis and Quantification: Wash the cells, lyse them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity counts against the E1S concentration to determine the dose-response relationship and calculate the EC50.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and a typical experimental workflow for an STS inhibition assay.
Caption: E1S uptake and conversion pathway in a target cell.
Caption: Experimental workflow for an STS inhibition assay.
Troubleshooting Flowchart
Use this flowchart to diagnose inconsistent results in your E1S cell-based assays.
Caption: A logical flowchart for troubleshooting E1S assays.
References
- 1. benchchem.com [benchchem.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of cell proliferation by inhibition of estrone-3-sulfate transporter in estrogen-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Minimizing ion suppression in the ESI-MS/MS analysis of estrone 3-sulfate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS/MS analysis of estrone (B1671321) 3-sulfate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a weak or inconsistent signal for estrone 3-sulfate. Could ion suppression be the cause?
Answer: Yes, a weak or inconsistent signal is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte, this compound, in the ESI source. This leads to a reduced signal intensity and can negatively impact the sensitivity, accuracy, and reproducibility of your analysis.
To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting an extracted blank matrix sample. A dip in the baseline signal of this compound at the retention time of interfering components from the matrix will confirm the presence of ion suppression.
Question 2: My quality control (QC) samples are showing high variability and poor accuracy. How can I address this?
Answer: High variability and poor accuracy in QC samples are often due to inconsistent matrix effects between different samples. The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression.
Here are some solutions to improve the consistency of your results:
-
Implement a More Rigorous Sample Preparation Method: A simple protein precipitation might not be sufficient to remove all interfering matrix components. Consider using a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will be affected by ion suppression to the same extent. By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate and precise quantification.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in a matrix that is identical to your study samples (e.g., charcoal-stripped serum) can help to normalize the matrix effects across all samples.
Question 3: I am using protein precipitation for sample preparation, but I suspect it's not effectively removing interfering substances. What are my alternatives?
Answer: While protein precipitation is a simple and fast technique, it is often not very effective at removing phospholipids (B1166683) and other matrix components that are known to cause significant ion suppression. Here are some more effective alternatives:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analyte of interest while washing away interfering components. Various SPE sorbents are available, and the choice will depend on the specific properties of this compound and the matrix. For this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be very effective.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for sample cleanup. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of the organic solvent is critical for achieving good recovery and selectivity.
-
Immunoaffinity Extraction: This highly selective technique uses antibodies specific to this compound to isolate it from the matrix. While it provides excellent cleanup, it can be more expensive and time-consuming than other methods.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression in the analysis of this compound?
A1: The most common sources of ion suppression in the analysis of this compound from biological matrices like plasma or serum are:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing significant ion suppression in the ESI source.
-
Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can reduce the efficiency of the ESI process.
-
Other Endogenous Compounds: The biological matrix is complex and contains numerous other small molecules that can co-elute with this compound and compete for ionization.
Q2: How can I optimize my chromatographic conditions to minimize ion suppression?
A2: Chromatographic separation plays a crucial role in minimizing ion suppression by separating this compound from interfering matrix components. Here are some tips for optimizing your chromatography:
-
Use a High-Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and separate the analyte from matrix components more effectively.
-
Optimize the Mobile Phase Gradient: A well-optimized gradient can improve the separation of this compound from co-eluting interferences.
-
Adjust the Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce ion suppression.
Q3: Is derivatization a viable strategy to reduce ion suppression for this compound?
A3: Derivatization is a technique used to modify the chemical structure of an analyte to improve its ionization efficiency and chromatographic properties. While derivatization with reagents like dansyl chloride is commonly used for unconjugated estrogens to enhance their signal in positive ion mode, it is generally not necessary for sulfated steroids like this compound.[2][3][4] this compound already possesses a sulfate (B86663) group that readily deprotonates, making it highly suitable for analysis in negative ion mode ESI with good sensitivity. In some cases, derivatization of the acidic moiety has been shown to improve chromatographic peak shape.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby mitigate ion suppression. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if the concentration of this compound is already low. Dilution is a viable strategy when the analyte concentration is high enough to be detected well above the lower limit of quantification (LLOQ) after dilution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparison of different sample preparation and analytical methods for the analysis of this compound.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Matrix | Recovery (%) | LLOQ (ng/mL) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Serum | 46.2 - 71.7[2] | 0.5[2][3] | Simple, fast, and inexpensive. | Incomplete removal of phospholipids, leading to significant ion suppression.[5] |
| Solid-Phase Extraction (SPE) | Water | >90[6] | <0.001[6] | Provides cleaner extracts, reduces matrix effects. | More time-consuming and expensive than protein precipitation. |
| Immunoaffinity Extraction | Plasma | Not Reported | 0.33[1] | Highly selective, excellent sample cleanup. | Can be expensive and may have cross-reactivity issues. |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation with Acetonitrile[2][3] | Solid-Phase Extraction[6] |
| Chromatographic Column | C18 | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Methanol (B129727) |
| Ionization Mode | ESI Negative | ESI Negative |
| LLOQ | 0.5 ng/mL[2][3] | <0.001 ng/mL[6] |
| Recovery | 46.2 - 71.7%[2] | >90%[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Sample Preparation by Protein Precipitation [2][3]
-
To 100 µL of serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) [6]
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting workflow for addressing weak or inconsistent signals.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
Selecting the appropriate internal standard for estrone 3-sulfate analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting the appropriate internal standard for the quantitative analysis of estrone (B1671321) 3-sulfate (E1S), primarily using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for estrone 3-sulfate analysis?
A1: The most appropriate internal standard for the analysis of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as Estrone-d4 3-Sulfate.[1][2][3][4] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte.[5][6] This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[6][7][8]
Q2: Are there any alternatives if a stable isotope-labeled internal standard is not available?
A2: While highly recommended, if a SIL internal standard for this compound is unavailable, a structural analog can be considered as an alternative. The chosen analog should closely match the physicochemical properties of this compound. However, it is crucial to thoroughly validate the performance of any analog internal standard, as it may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification. For example, one study on water analysis used boldenone-sulfate-d3 as an internal standard for this compound.[9]
Q3: Why is my internal standard response variable across my sample batch?
A3: Variability in the internal standard response can arise from several factors.[7] These include:
-
Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete protein precipitation or variable recovery from solid-phase extraction, can lead to inconsistent internal standard concentrations in the final extracts.[10]
-
Matrix Effects: Components in the biological matrix (e.g., serum, plasma) can interfere with the ionization of the internal standard in the mass spectrometer, causing ion suppression or enhancement.[8][11][12][13] The complexity of the matrix can lead to variable effects across different samples.[11]
-
Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray in the electrospray source or detector drift, can cause the signal to vary over time.[10]
-
Human Error: Simple mistakes, such as inconsistent pipetting of the internal standard solution, can introduce significant variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in internal standard peak area | Inconsistent sample extraction recovery. | Optimize the extraction procedure. Ensure thorough mixing and consistent timing for each step. For solid-phase extraction, ensure the sorbent is not overloaded and that elution is complete. |
| Variable matrix effects between samples. | Improve sample cleanup to remove interfering matrix components. Consider using a more selective extraction technique like immunoaffinity chromatography. Diluting the sample may also mitigate matrix effects. Evaluate the matrix effect by post-extraction addition experiments.[8][13] | |
| Instrument instability. | Check the stability of the LC-MS system by injecting a series of standards. Clean the ion source and check for any leaks or blockages. Ensure the mobile phase is properly degassed.[10] | |
| Internal standard signal is consistently low in study samples compared to calibration standards | Significant ion suppression due to the biological matrix. | As above, improve sample cleanup or dilute the samples. Ensure the internal standard concentration is appropriate and not on the steep part of the ionization saturation curve. |
| Analyte and internal standard are competing for ionization. | Check for co-elution with endogenous compounds. Adjust the chromatography to separate the internal standard from the interfering components. | |
| No internal standard peak detected | Failure to add the internal standard to the sample. | Review sample preparation procedures and ensure proper training of personnel. Implement a checklist for sample processing. |
| Instrument failure. | Verify instrument parameters and performance by injecting a known standard. |
Data Summary: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Expected Performance for E1S Analysis |
| Stable Isotope-Labeled (e.g., Estrone-d4 3-Sulfate) | Co-elutes with the analyte.[6] Experiences identical extraction recovery and matrix effects.[6][7][8] Provides the most accurate and precise quantification.[2] | Higher cost and may not be readily available for all analytes. | Excellent: High accuracy and precision with low susceptibility to matrix effects. |
| Structural Analog (e.g., another steroid sulfate) | More readily available and less expensive than SIL standards. | May not have identical extraction recovery or chromatographic behavior. May experience different matrix effects than the analyte. | Good to Fair: Performance depends on the similarity to this compound. Requires extensive validation to ensure it tracks the analyte's behavior. |
| No Internal Standard | Simple and low cost. | Highly susceptible to variations in sample preparation and instrument response. Prone to inaccurate and imprecise results. | Poor: Not recommended for quantitative bioanalysis due to a lack of reliability. |
Experimental Protocol: Validation of an Internal Standard for this compound Analysis
This protocol outlines the key steps for validating the chosen internal standard (ideally Estrone-d4 3-Sulfate) for the quantitative analysis of this compound in a biological matrix (e.g., human serum).
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound and the internal standard (e.g., Estrone-d4 3-Sulfate) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a concentration that yields a robust signal in the LC-MS system.
2. Sample Preparation (Protein Precipitation Example):
-
To 100 µL of blank biological matrix, calibration standard, or study sample, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Develop a gradient that provides good separation of this compound from potential interferences.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for both this compound and the internal standard. A potential transition for this compound is m/z 349.2 > 269.2.[14]
-
4. Validation Experiments:
-
Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
-
Matrix Effect: Compare the response of the analyte and internal standard in neat solution versus post-extraction spiked blank matrix from multiple sources. The ratio should be close to 1.
-
Recovery: Compare the analyte and internal standard response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days. The precision (%CV) and accuracy (%bias) should be within ±15% (±20% for the lower limit of quantification).[15]
Visualizations
Caption: Workflow for selecting and validating an internal standard.
Caption: Key characteristics of a suitable internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy Estrone-d4 3-Sulfate Sodium Salt | 285979-80-8 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays | FDA [fda.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Troubleshooting Colorimetric Estrone 3-Sulfate Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering high background signals in colorimetric estrone (B1671321) 3-sulfate (E3S) assays. High background can mask specific signals, leading to reduced assay sensitivity and inaccurate quantification. This guide offers troubleshooting strategies and detailed protocols to help you identify and resolve the root causes of this common issue.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background in a colorimetric estrone 3-sulfate assay?
A high background is characterized by unexpectedly high optical density (OD) readings in the negative control or zero standard wells, which should ideally have minimal color development.[1] This elevated "noise" can significantly decrease the signal-to-noise ratio, compromising the assay's sensitivity and reliability.
Q2: What are the most common causes of high background signal in an E3S assay?
Several factors can contribute to a high background signal. The most frequent culprits include:
-
Non-specific Binding: Antibodies or the enzyme conjugate may bind to the microplate surface or other proteins instead of the target antigen.[2][3]
-
Inadequate Washing: Insufficient or improper washing can leave behind unbound reagents, leading to a false positive signal.[1][2][4]
-
Contaminated Reagents: Contamination of buffers, substrates, or samples with endogenous E3S or other interfering substances can cause a high background.[2][5]
-
Improper Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies can increase non-specific binding.[5]
-
Substrate Issues: The substrate solution may degrade over time or become contaminated, leading to spontaneous color development.[1][2]
-
Sample Matrix Effects: Components in the biological sample (e.g., serum, plasma) can interfere with the assay chemistry.[4][5]
Q3: How can I systematically troubleshoot the source of the high background?
A systematic approach is crucial for identifying the source of the high background. A troubleshooting workflow can help pinpoint the issue. Start by evaluating the most common causes and progressively move to more complex possibilities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background signals in your E3S assay.
Caption: A decision-making workflow for troubleshooting high background signals.
Quantitative Data Summary
Effective troubleshooting often involves optimizing various assay parameters. The following tables provide starting points and acceptable ranges for key variables in a typical E3S colorimetric assay.
Table 1: Common Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure each well is completely filled and emptied during each wash. Tap the plate on absorbent paper to remove residual buffer.[1][2][4] |
| Non-specific Binding | Optimize the concentration of the blocking buffer (e.g., increase BSA or casein concentration). Consider adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.[3][5] |
| High Antibody Concentration | Perform an antibody titration (checkerboard assay) to determine the optimal concentrations for the primary and secondary antibodies.[5] |
| Reagent Contamination | Prepare fresh buffers and substrate solutions. Use sterile, disposable reagent reservoirs. Ensure proper storage of all kit components.[2][5] |
| Sample Matrix Effects | Dilute samples further in the assay buffer. If using serum or plasma, consider a sample clean-up or extraction step.[4] |
| Substrate Instability | Use a fresh substrate solution. Protect the substrate from light and ensure it is colorless before use. Read the plate immediately after adding the stop solution.[1][2] |
Table 2: Recommended Ranges for Key Assay Parameters
| Parameter | Typical Starting Concentration/Condition | Optimized Range |
| Primary Antibody Dilution | 1:1000 - 1:5000 | 1:2000 - 1:20,000 |
| Secondary Antibody (HRP-conjugate) Dilution | 1:5000 - 1:20,000 | 1:10,000 - 1:100,000 |
| Blocking Buffer (BSA or Casein) | 1% (w/v) | 1% - 5% (w/v) |
| Wash Buffer (Tween-20) | 0.05% (v/v) in PBS or TBS | 0.05% - 0.1% (v/v) |
| Incubation Temperature | Room Temperature (20-25°C) | 18-25°C or 37°C (as per kit instructions)[1] |
| Incubation Time | 1-2 hours | 30 minutes - 2 hours (optimized for signal) |
Experimental Protocols
Protocol 1: Antibody Titration using a Checkerboard Assay
This protocol helps determine the optimal concentrations of primary and secondary antibodies to minimize non-specific binding while maintaining a strong specific signal.
Objective: To find the antibody concentrations that yield the highest signal-to-noise ratio.
Materials:
-
96-well microplate coated with this compound antigen
-
Primary antibody (anti-E3S)
-
Secondary antibody (HRP-conjugated)
-
Blocking buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Block the E3S-coated microplate with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Dilution Series: Prepare a series of dilutions of the primary antibody in assay buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.).
-
Secondary Antibody Dilution Series: Prepare a series of dilutions of the HRP-conjugated secondary antibody in assay buffer (e.g., 1:5000, 1:10,000, 1:20,000, 1:40,000, etc.).
-
Checkerboard Setup:
-
Add the different dilutions of the primary antibody to the rows of the plate.
-
After incubation and washing, add the different dilutions of the secondary antibody to the columns of the plate.
-
Include negative controls (no primary antibody, no secondary antibody, and no antigen) to assess background from each component.
-
-
Incubation and Washing: Incubate the plate according to the assay protocol. Wash the plate thoroughly between antibody incubation steps.
-
Substrate Development and Reading: Add the TMB substrate and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.
-
Data Analysis: Create a grid of the OD readings. The optimal combination of primary and secondary antibody concentrations will be the one that gives a high signal for the positive control wells and a low signal for the negative control wells.
Protocol 2: Wash Buffer Optimization
This protocol helps to ensure that unbound reagents are effectively removed without disrupting specific antibody-antigen binding.
Objective: To determine the optimal wash buffer composition and number of wash steps.
Materials:
-
E3S assay components (as in Protocol 1)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Tween-20
Procedure:
-
Prepare a Series of Wash Buffers:
-
Buffer 1: PBS or TBS with 0.05% Tween-20
-
Buffer 2: PBS or TBS with 0.1% Tween-20
-
Buffer 3: PBS or TBS with 0.05% Tween-20 and increased salt concentration (e.g., 0.5 M NaCl)
-
-
Run Parallel Assays: Set up your standard E3S assay. When it comes to the washing steps, divide the plate into sections and use a different wash buffer and/or a different number of wash cycles (e.g., 3, 4, or 5 washes) for each section.
-
Compare Results: Analyze the OD readings for the standards and controls in each section. The optimal wash condition will result in the lowest background signal without significantly reducing the specific signal of the standards.
Signaling Pathway and Experimental Logic
Competitive ELISA for this compound
The colorimetric E3S assay is a competitive ELISA. Understanding this principle is key to troubleshooting. In this format, a known amount of enzyme-labeled E3S (conjugate) competes with the E3S in the sample for a limited number of primary antibody binding sites. The resulting signal is inversely proportional to the amount of E3S in the sample.
Caption: Competitive binding principle in an this compound ELISA.
References
Ensuring complete enzymatic hydrolysis of estrone 3-sulfate for indirect measurement.
Welcome to the technical support center for the enzymatic hydrolysis of estrone (B1671321) 3-sulfate (E1S). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete and reliable hydrolysis for accurate indirect measurement of estrone.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of enzymatic hydrolysis of estrone 3-sulfate?
A1: this compound (E1S) is a major circulating estrogen conjugate.[1][2][3][4] To measure the biologically active estrone (E1), the sulfate (B86663) group must be cleaved.[5][6][7] Enzymatic hydrolysis, using a sulfatase enzyme, is a specific and mild method to convert E1S to E1, which can then be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).[1][8][9] This process is crucial in various fields, including endocrinology, cancer research, and drug development.[5][10][11]
Q2: Which enzyme is recommended for the hydrolysis of this compound?
A2: Arylsulfatases (EC 3.1.6.1) are the enzymes that catalyze the hydrolysis of sulfate esters, including steroid sulfates.[12][13] Commercially available sulfatase from Helix pomatia is widely used for this purpose.[13][14] However, it's important to note that preparations from Helix pomatia can also contain β-glucuronidase activity and may have trace amounts of endogenous phytoestrogens, which might require purification for highly sensitive assays.[15] Recombinant arylsulfatases, such as the one from Pseudomonas aeruginosa, offer higher purity and have been engineered for improved efficiency in hydrolyzing steroid sulfates.[12][16]
Q3: Can I use acid hydrolysis instead of enzymatic hydrolysis?
A3: While acid-catalyzed solvolysis is a method for hydrolyzing steroid conjugates, it is often not suitable for steroid analysis.[12][17][18] The harsh conditions can degrade the target analytes, like estrone, and create a more complex analytical matrix, potentially compromising the accuracy of the measurement.[12] Enzymatic hydrolysis is preferred due to its high specificity and mild reaction conditions, which preserve the integrity of the steroid.[19]
Q4: How can I confirm that the enzymatic hydrolysis is complete?
A4: To confirm complete hydrolysis, you can perform a time-course experiment, analyzing aliquots at different time points until the concentration of liberated estrone plateaus. Additionally, analyzing the sample for any remaining this compound using LC-MS/MS can directly confirm the extent of the reaction.[8][20] A successful hydrolysis will show a maximal and stable concentration of the deconjugated estrone.
Troubleshooting Guide
Issue 1: Incomplete or No Hydrolysis
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C).[13] - Avoid repeated freeze-thaw cycles. - Test the enzyme activity using a standard substrate like p-nitrocatechol sulfate.[13] |
| Suboptimal Reaction Conditions | - Verify the pH of the reaction buffer. Sulfatase from Helix pomatia has an optimal pH of around 5.0.[13] - Confirm the incubation temperature is optimal, typically 37°C.[13] |
| Presence of Inhibitors | - Some compounds can act as inhibitors of sulfatase activity.[10][11][21] For example, estrone-3-O-sulfamate is a known irreversible inhibitor.[6][10] - Ensure the sample matrix does not contain high concentrations of phosphate (B84403) or other known inhibitors. If suspected, perform a sample cleanup step (e.g., solid-phase extraction) prior to hydrolysis. |
| Insufficient Incubation Time | - Increase the incubation time. Perform a time-course experiment to determine the optimal duration for complete hydrolysis in your specific sample matrix. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | - Prepare a fresh enzyme solution for each batch of experiments. - Ensure the enzyme is thoroughly mixed into the reaction buffer before adding it to the samples. |
| Matrix Effects | - The sample matrix (e.g., serum, urine) can influence enzyme activity. - Incorporate matrix-matched standards and controls to assess and correct for matrix effects. - Consider a sample purification/extraction step prior to hydrolysis to remove interfering substances.[22] |
| Analyte Degradation | - Estrone and other estrogens can be susceptible to degradation, especially oxidation.[23] - Minimize sample exposure to light and air. Consider adding antioxidants like ascorbic acid to your standards and samples if degradation is suspected.[23] - Ensure samples are stored properly (e.g., at 4°C in the autosampler for a limited time).[23] |
Issue 3: Contamination and Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Enzyme Preparation | - Crude enzyme preparations, like those from Helix pomatia, may contain endogenous steroids.[15] - Run a "reagent blank" (containing all reagents except the sample) to check for contamination. - If contamination is present, consider purifying the enzyme solution using solid-phase extraction or switching to a higher purity recombinant enzyme.[15][16] |
| Carryover in Analytical System | - If using LC-MS/MS, ensure the system is clean. Run blank injections between samples to check for carryover. |
Quantitative Data Summary
Table 1: Comparison of Sulfatase Inhibitors
This table summarizes the inhibitory concentration (IC50) values for various compounds against steroid sulfatase activity. Lower values indicate higher potency.
| Inhibitor | Target Transformation | IC50 Value | Cell/Enzyme Source |
| Estrone-3-O-sulfamate (EMATE) | E1S to E1 | ~2.1 nM | Transfected 293 cell homogenate |
| STX64 (667 Coumate) | Not specified | 8 nM | Placental microsomes |
| (p-O-sulfamoyl)-N-tetradecanoyl tyramine | E1S to E1 | 350 nM | Intact MDA-MB-231 cells |
| Compound 5 (3-O-sulfamate 17β-(tert-butylbenzyl)estradiol) | E1S to E1 | 0.15 nM | Transfected 293 cell homogenate |
| Compound 5 (3-O-sulfamate 17β-(tert-butylbenzyl)estradiol) | DHEAS to DHEA | 1.4 nM | Transfected 293 cell homogenate |
Data compiled from multiple sources.[6][21][24]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using Sulfatase from Helix pomatia
This protocol is a general guideline and may require optimization for specific sample types and concentrations.
Materials:
-
Sulfatase from Helix pomatia (e.g., Sigma-Aldrich Cat. No. S9626)[25]
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)
-
Sample containing this compound (e.g., plasma, urine, cell culture media)
-
Water bath or incubator set to 37°C
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Thaw frozen samples on ice. If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Enzyme Preparation: Prepare a fresh solution of sulfatase in 0.2 M sodium acetate buffer (pH 5.0). The final concentration will depend on the enzyme lot activity and sample complexity, but a starting point is 100 units/mL.
-
Reaction Setup: In a microcentrifuge tube, add your sample. If using an internal standard for subsequent LC-MS/MS analysis, add it at this stage.
-
Initiate Hydrolysis: Add the sulfatase solution to the sample tube. A typical ratio is 1:1 (v/v) sample to enzyme solution, but this may need optimization.
-
Incubation: Vortex the mixture gently and incubate at 37°C for a predetermined time (e.g., 4 to 16 hours). The optimal incubation time should be determined empirically.
-
Stop Reaction: Terminate the hydrolysis by adding an excess of ice-cold organic solvent (e.g., 3 volumes of methanol or acetonitrile). This will precipitate the enzyme.
-
Post-Hydrolysis Processing: Vortex the tube vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Carefully collect the supernatant containing the liberated estrone for analysis, typically by LC-MS/MS.[8][20][26]
Protocol 2: Downstream Analysis by LC-MS/MS
This protocol outlines a general approach for the quantification of estrone following hydrolysis.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Estrone analytical standard
-
Deuterated estrone internal standard (recommended)
Procedure:
-
Sample Preparation: Use the supernatant from the hydrolysis termination step (Protocol 1, Step 7). If needed, evaporate the solvent and reconstitute the sample in the initial mobile phase to ensure compatibility with the LC system.[27]
-
Calibration Curve: Prepare a series of calibration standards of estrone (with internal standard) in a matrix that mimics the final sample extract.
-
LC Separation: Inject the sample onto the LC system. Develop a gradient elution method to achieve chromatographic separation of estrone from other matrix components.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both estrone and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use this curve to determine the concentration of estrone in the unknown samples.
Visualizations
Caption: Workflow for the indirect measurement of estrone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrone Sulfate | C18H22O5S | CID 3001028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of estrone sulfate in postmenopausal women: comparison of direct RIA and GC-MS/MS methods for monitoring response to endocrine therapy in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogenicity, antiestrogenicity and estrone sulfatase inhibition of estrone-3-amine and estrone-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. Native Helix pomatia Sulfatase(EC 3.1.6.1) - Creative Enzymes [creative-enzymes.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Purification of the crude solution from Helix pomatia for use as beta-glucuronidase and aryl sulfatase in phytoestrogen assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylsulfatase, Enhanced, Recombinant From P. aeruginosa for Steroid Sulfate Hydrolysis | Sigma-Aldrich [sigmaaldrich.com]
- 17. A comparison of three methods of hydrolysis for estrogen conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of three methods of hydrolysis for estrogen conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Engineering Pseudomonas aeruginosa arylsulfatase for hydrolysis of α-configured steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. unitedchem.com [unitedchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Estrone 3-Sulfate (E1S) Quantification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the quantification of estrone (B1671321) 3-sulfate (E1S), with a particular focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in E1S analysis?
A1: Non-linear calibration curves can stem from various factors depending on the analytical method. For LC-MS/MS, common causes include detector saturation at high concentrations, matrix effects leading to ion suppression or enhancement, inefficient ionization across the concentration range, and degradation of the analyte or standard.[1] For ELISA, issues often relate to improper standard dilution, pipetting inaccuracies, reaching the upper or lower limits of detection, and incorrect curve fitting models.[2]
Q2: What is an acceptable R-squared (R²) value for my E1S calibration curve?
A2: For ligand-binding assays like ELISA, an R² value greater than 0.98 is generally considered acceptable. For chromatography-based methods like LC-MS/MS, a higher standard is expected, with an R² value of ≥0.99 being the common acceptance criterion for a linear fit.[3]
Q3: My E1S standard seems unstable. How should I handle and prepare it?
A3: Estrone 3-sulfate standards can be prone to degradation, where the sulfate (B86663) group is cleaved.[4] Commercially available standards may also contain stabilizers, like Tris, which must be accounted for when calculating the final concentration.[4] It is crucial to obtain a certificate of analysis for your standard lot to know the exact purity.[4] Standards should be stored at -20°C in a non-degrading solvent like methanol (B129727) and prepared fresh for each analytical run to ensure accuracy.[4]
Q4: What are matrix effects and how can they affect my E1S quantification?
A4: Matrix effects occur when components in a biological sample (e.g., serum, plasma, urine) interfere with the analytical measurement of the target analyte.[5][6] In LC-MS/MS, these components can co-elute with E1S and suppress or enhance its ionization, leading to inaccurate quantification and poor linearity.[5][7] In ELISA, matrix components can cause non-specific binding or interfere with the antibody-antigen interaction. It is essential to evaluate matrix effects during method development, especially when using surrogate matrices for calibration.[5][7]
Troubleshooting Guide: LC-MS/MS Methods
This guide addresses specific issues encountered when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for E1S quantification.
| Issue | Potential Causes | Recommended Solutions |
| Poor Linearity (R² < 0.99) | Standard Degradation: The sulfate group may have cleaved, or the standard was improperly stored. | • Prepare fresh standard dilutions for each run.• Confirm the purity and counter-ion content from the supplier's certificate of analysis.[4]• Store stock solutions in methanol at -20°C.[4] |
| Matrix Effects: Co-eluting endogenous components are suppressing or enhancing the E1S signal.[5] | • Improve sample cleanup using Solid Phase Extraction (SPE) or liquid-liquid extraction.• Optimize chromatographic separation to resolve E1S from interfering peaks.• Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[6] | |
| Detector Saturation: The highest concentration points are overwhelming the MS detector. | • Narrow the calibration range.• Dilute samples that are expected to have high E1S concentrations. | |
| High Background / Poor Signal-to-Noise | Contamination: Carryover from previous injections or contaminated solvents/reagents. | • Inject a solvent blank between samples to check for carryover.• Use high-purity (e.g., LC-MS grade) solvents and reagents. |
| Inefficient Ionization: Sub-optimal MS source parameters. | • Optimize ESI parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for E1S, which is typically analyzed in negative ion mode.[8] | |
| Low Sensitivity / High LLOQ | Ion Suppression: Significant signal reduction due to matrix components.[7] | • Enhance sample preparation to remove phospholipids (B1166683) and other interfering substances.• Consider derivatization with reagents like dansyl chloride to improve ionization efficiency.[3][9] |
| Insufficient Sample Cleanup: The sample extract is not clean enough for sensitive detection. | • Implement a robust Solid Phase Extraction (SPE) protocol. A common procedure involves loading the sample, washing with a weak organic solvent, and eluting with a stronger solvent like methanol.[8] | |
| Poor Reproducibility (%CV > 15%) | Inconsistent Sample Preparation: Manual sample preparation steps (e.g., protein precipitation, extraction) can introduce variability. | • Use an automated liquid handler for sample preparation if available.• Ensure consistent vortexing times and centrifugation speeds.• Always use an appropriate internal standard (e.g., d4-E3S) added at the beginning of the sample preparation process.[3] |
| Instrument Fluctuation: The LC or MS system is not stable. | • Allow the system to equilibrate before starting the analytical run.• Perform regular system maintenance and calibration. |
Troubleshooting Guide: ELISA Methods
This guide addresses common issues encountered when using Enzyme-Linked Immunosorbent Assay (ELISA) kits for E1S quantification.
| Issue | Potential Causes | Recommended Solutions |
| Poor Standard Curve Shape | Pipetting Error: Inaccurate volumes used for preparing serial dilutions or adding reagents. | • Use calibrated pipettes and new tips for each standard and sample.• Ensure thorough mixing at each dilution step.[10] |
| Incorrect Dilutions: Calculation errors during the preparation of the standard curve. | • Double-check all calculations before preparing the standards.• Prepare standards fresh for each assay plate.[11] | |
| Expired/Improperly Stored Reagents: The antibody, conjugate, or substrate may have lost activity. | • Check the expiration dates on all kit components.• Store all reagents at the temperatures specified in the kit manual. The E1S-peroxidase conjugate often requires storage at -20°C.[10][12] | |
| Low Optical Density (OD) Readings | Insufficient Incubation: Incubation times or temperatures were not followed according to the protocol. | • Adhere strictly to the incubation times and temperatures specified in the manual.[2] |
| Inactive Conjugate or Substrate: Reagents may have degraded. | • Ensure reagents are brought to room temperature before use, as specified.[10]• Protect the TMB substrate from light.[11] | |
| Improper Washing: Wash buffer was not prepared correctly or washing was insufficient. | • Dilute the wash buffer concentrate to the correct working concentration with deionized water.[10] | |
| High Background | Insufficient Washing: Residual conjugate remains in the wells. | • Increase the number of wash cycles or the soaking time during washes.[2] |
| Cross-Contamination: Reagents or samples were carried over between wells. | • Use fresh pipette tips for each well.• Avoid splashing during reagent addition.[2] | |
| Non-Specific Binding: Components in the sample matrix are binding to the plate. | • Ensure samples are diluted appropriately in the specified assay buffer as recommended by the kit manufacturer.[10] | |
| Low Sample Values | Matrix Interference: Components in the sample are preventing the E1S from binding to the antibody. | • For serum or plasma, some kits require a dissociation step to free E1S from binding proteins. Ensure this step is performed if required by the protocol.[10] |
| Sample Dilution: The sample may be too dilute. | • Run the sample at a lower dilution factor. Most kits recommend an initial dilution and advise further dilution if concentrations are above the standard curve range.[2] |
Experimental Protocols
Protocol 1: LC-MS/MS Sample Preparation from Serum
This protocol provides a general workflow for preparing serum samples for E1S analysis by LC-MS/MS, based on protein precipitation followed by solid-phase extraction.
-
Aliquoting: Thaw serum samples and aliquot 100 µL into a microcentrifuge tube.[3]
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., d4-E3S at 500 ng/mL) to each sample, calibrator, and quality control.[3]
-
Protein Precipitation: Add 390 µL of cold acetonitrile (B52724) to each tube. Vortex for 20 seconds to precipitate proteins.[3]
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the mobile phase starting condition (e.g., 80:20 water:methanol).[8] Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: General Competitive ELISA Procedure
This protocol outlines the key steps for a typical competitive ELISA for E1S. Note: Always follow the specific instructions provided with your kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.[10]
-
Standard Curve Preparation: Perform serial dilutions of the E1S standard to create a standard curve. A typical range might be 40 pg/mL to 4,000 pg/mL.[10]
-
Sample Addition: Pipette 50 µL of each standard and diluted sample into the appropriate wells of the antibody-coated microplate.[10]
-
Conjugate & Antibody Addition: Add 25-50 µL of the E1S-peroxidase conjugate to each well, followed by 25-50 µL of the anti-E1S antibody.[12][13]
-
Incubation: Seal the plate and incubate for the specified time (e.g., 2 hours) at room temperature, often with shaking.[12][13]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 300 µL of 1X wash buffer per well.[11]
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes.[2]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[2]
-
Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.[12]
-
Calculation: Calculate the E1S concentration in the samples by interpolating their OD values from the standard curve, typically using a 4-parameter logistic fit.[2]
Data and Visualization
Summary of Method Performance
The following table summarizes typical performance characteristics for E1S quantification methods based on published data.
| Parameter | LC-MS/MS | ELISA |
| Linearity (R²) | ≥ 0.99[3] | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in serum[3][14] | 40.96 pg/mL[10] |
| Intra-day Precision (%CV) | 1.5% to 10.6%[3] | 4.5% to 9.2%[15] |
| Inter-day Precision (%CV) | 1.5% to 10.6%[3] | < 15% |
| Internal Standard | Recommended (e.g., d4-E3S)[3] | Not Applicable |
Diagrams
Caption: General workflow for this compound quantification.
Caption: Decision tree for troubleshooting calibration curve issues.
Caption: Metabolic conversion pathway of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pipetting accuracy and its impact on estrone 3-sulfate assay variability.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Estrone 3-Sulfate (E1S) competitive ELISA assays. The following information is designed to help identify and resolve issues related to assay variability, with a specific focus on the critical role of pipetting accuracy.
Frequently Asked Questions (FAQs)
Q1: What is a competitive ELISA and how does it work for E1S?
A1: A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a type of immunoassay used to quantify an antigen, in this case, this compound (E1S). In this format, the E1S in your sample competes with a known amount of enzyme-labeled E1S (conjugate) for binding to a limited number of specific antibodies coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of E1S in the sample. High sample E1S concentration results in less bound enzyme-labeled E1S and a weaker signal, while low sample E1S concentration leads to more bound enzyme-labeled E1S and a stronger signal.
Q2: What is the acceptable level of variability (CV%) for an E1S ELISA?
A2: For ligand-binding assays like the E1S ELISA, the coefficient of variation (CV) is a measure of the precision of the assay.[1][2] Generally, for duplicate samples, a CV of ≤ 20% is considered acceptable.[1][2] However, for critical applications, a tighter CV of < 15% is often desired.[3] High CVs can indicate inconsistencies in the assay procedure, with pipetting error being a primary contributor.[1][4][5]
Q3: Why is pipetting accuracy so critical in a competitive ELISA like the E1S assay?
A3: In a competitive ELISA, the results are highly dependent on the precise ratios of sample, enzyme conjugate, and antibody.[3] Even small variations in the volumes of these reagents can significantly alter the competitive binding reaction, leading to inaccurate and imprecise results.[5] Inaccurate pipetting of standards can lead to a skewed standard curve, resulting in incorrect quantification of all samples. Similarly, inconsistent pipetting of samples and reagents across the plate will lead to high variability between replicate wells (high CV).[1][4][5]
Q4: Can the temperature of my reagents affect my E1S assay results?
A4: Yes, temperature can significantly impact pipetting accuracy and assay performance. Pipetting liquids that are at a different temperature than the pipette and the ambient environment can lead to volume inaccuracies due to thermal expansion or contraction of the air gap within the pipette.[6] It is crucial to allow all reagents and samples to equilibrate to room temperature before starting the assay to ensure consistent and accurate pipetting.[2]
Q5: What is the "edge effect" and how can I prevent it?
A5: The "edge effect" refers to the phenomenon where the wells on the outer edges of a microplate show different results compared to the inner wells. This is often caused by temperature variations across the plate, leading to differential evaporation rates and altered reaction kinetics in the outer wells.[1][2] To prevent this, ensure uniform temperature across the plate by using an incubator, and always use plate sealers during incubation steps to minimize evaporation.[1][2]
Troubleshooting Guides
Issue 1: High Coefficient of Variation (CV%) Between Replicate Wells
High CV indicates a lack of precision in your assay and is a common issue that can often be traced back to pipetting technique.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting Technique | - Ensure you are using a consistent pipetting rhythm and speed for all wells. - Depress the plunger to the first stop before immersing the tip in the liquid, and release it smoothly to aspirate. - When dispensing, press the plunger to the first stop, then to the second stop (blow-out) to expel any remaining liquid. - Touch the pipette tip to the side of the well when dispensing to ensure complete transfer of the liquid. |
| Incorrect Pipette Tip Immersion Depth | - Immerse the pipette tip just below the surface of the liquid (typically 2-3 mm). - Immersing too deep can cause excess liquid to adhere to the outside of the tip. - Not immersing deep enough can lead to aspiration of air. |
| Pipetting at an Angle | - Always hold the pipette vertically (within 20 degrees of vertical) when aspirating and dispensing to ensure accurate liquid uptake and delivery.[7] |
| Air Bubbles in Wells | - Visually inspect each well for air bubbles after adding reagents. - If bubbles are present, gently tap the plate on the benchtop to dislodge them. - Use reverse pipetting for viscous solutions to minimize bubble formation. |
| Reagent/Sample Splashing | - Dispense liquids against the side of the wells to avoid splashing, which can lead to cross-contamination between wells. |
| Inadequate Mixing of Reagents | - Thoroughly mix all reagents before use by gentle vortexing or inversion. - For multi-channel pipetting, ensure the reagent in the reservoir is well-mixed throughout the process. |
Issue 2: Poor Standard Curve
A poor standard curve is characterized by a low R-squared value (ideally >0.99), inconsistent OD readings for standards, or a flattened curve. This directly impacts the accuracy of your sample quantification.
| Possible Cause | Recommended Solution |
| Inaccurate Standard Dilutions | - Carefully prepare your standard dilutions according to the protocol. Use calibrated pipettes and fresh, high-quality pipette tips for each dilution step. - Ensure thorough mixing of each standard before proceeding to the next dilution. - Pipetting errors in the serial dilution of standards will be propagated and magnified throughout the curve.[8][9][10][11] |
| Incorrect Pipetting of Standards into the Plate | - Ensure the correct volume of each standard is added to the designated wells. - Use a new pipette tip for each standard to avoid cross-contamination. |
| Degraded Standards | - Aliquot and store standards according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. - Reconstitute lyophilized standards with the correct volume and type of diluent. |
| Incorrect Blank/Zero Standard OD | - The blank or zero standard (B0) should have the highest optical density (OD) in a competitive ELISA. If it is low, it could indicate a problem with the conjugate or substrate. |
Data Presentation: The Quantitative Impact of Pipetting Inaccuracy
To illustrate the critical impact of pipetting accuracy on assay variability, the following table presents simulated data demonstrating how small volumetric errors can lead to a significant increase in the Coefficient of Variation (CV%). While this data is illustrative, it is based on the established principles of immunoassay performance.
| Pipetting Error (Systematic % Volume Deviation from Target) | Illustrative Intra-Assay CV% for Replicates | Impact on Data Quality |
| ± 1% | 3 - 8% | High Precision: Results are reliable and reproducible. |
| ± 3% | 8 - 15% | Acceptable Precision: Results are generally reliable, but minor inconsistencies may be present. |
| ± 5% | 15 - 25% | Marginal Precision: Results show significant variability and may not be reliable for sensitive applications. Assay repetition is recommended. |
| ± 10% | > 25% | Low Precision: Results are unreliable and not suitable for quantitative analysis. Indicates a significant issue with the pipetting technique or instrument. |
This table provides an illustrative example of the potential impact of pipetting error on assay precision. Actual results may vary depending on the specific assay and laboratory conditions.
Experimental Protocols
Below is a generalized, detailed methodology for performing an this compound (E1S) competitive ELISA. Note: Always refer to the specific protocol provided with your ELISA kit, as reagent volumes and incubation times may vary.
Materials:
-
E1S Coated Microplate
-
E1S Standard
-
E1S Conjugate (HRP-labeled)
-
E1S Antibody
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Calibrated single and multichannel pipettes with high-quality tips
-
Microplate reader capable of reading at 450 nm
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature for at least 30 minutes before use.
-
Prepare the Wash Buffer by diluting the concentrate according to the kit instructions.
-
Prepare the standard curve by performing serial dilutions of the E1S Standard in Assay Buffer as specified in the kit protocol. Ensure each standard is thoroughly mixed.
-
-
Sample Preparation:
-
Dilute samples as required with Assay Buffer to ensure the E1S concentration falls within the range of the standard curve.
-
-
Assay Protocol:
-
Add 50 µL of each Standard and diluted Sample to the appropriate wells in duplicate.
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 25 µL of E1S Conjugate to all wells.
-
Add 25 µL of E1S Antibody to all wells except the NSB wells.
-
Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature on a plate shaker).
-
-
Washing:
-
After incubation, aspirate the contents of the wells.
-
Wash each well 4 times with 300 µL of diluted Wash Buffer. Ensure complete aspiration of the wash buffer after each wash.
-
-
Substrate Incubation:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for the time specified in the protocol (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Calculate the average OD for each set of replicates.
-
Generate a standard curve by plotting the average OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Determine the concentration of E1S in your samples by interpolating their average OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound competitive ELISA.
Impact of Pipetting Error on Assay Variability
Caption: Impact of pipetting errors on E1S assay results.
References
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. spbase.org [spbase.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of serial dilution error on calibration inference in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Serial Dilution Error on Calibration Inference in Immunoassay - ProQuest [proquest.com]
- 10. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dilution as a source of error: implications for preparation and calibration of laboratory standards and for quality control of radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Hemolysis on Estrone-3-Sulfate (E1-3S) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with hemolyzed serum samples during the measurement of estrone-3-sulfate (E1-3S).
Frequently Asked Questions (FAQs)
Q1: My serum sample is reddish. Can I still use it for E1-3S measurement?
A1: It is strongly recommended to avoid using hemolyzed (reddish) serum samples for E1-3S analysis. The red color indicates the presence of free hemoglobin and other intracellular components from ruptured red blood cells, which can interfere with the assay and lead to inaccurate results. Some ELISA kit manufacturers explicitly state that hemolyzed specimens should not be used. For instance, the Cloud-Clone Corp. E1-3S ELISA kit manual specifies that "Sample hemolysis will influence the result, so hemolytic specimen should not be detected." Similarly, for radioimmunoassays (RIA), which share principles with ELISA, guidelines often advise to "Avoid hemolysis and lipemia".
Q2: What are the potential mechanisms of hemolysis interference in an E1-3S ELISA?
A2: Hemolysis can interfere with ELISA results through several mechanisms:
-
Spectral Interference: Hemoglobin, the main component of red blood cells, has a strong absorbance at and around the 450 nm wavelength typically used for signal detection in HRP-based ELISAs. This can lead to a falsely elevated signal and an overestimation of the E1-3S concentration.
-
Peroxidase-like Activity: Hemoglobin possesses intrinsic peroxidase-like activity, which can catalyze the oxidation of the TMB substrate, leading to a false-positive signal independent of the HRP conjugate in the assay.
-
Non-specific Binding: Components of the hemolysate can non-specifically bind to the microplate wells, antibodies, or the analyte itself, interfering with the specific antibody-antigen binding reaction.
-
Release of Proteolytic Enzymes: Ruptured red blood cells can release proteolytic enzymes that may degrade the antibodies or other protein components of the assay, potentially leading to a decrease in signal and an underestimation of the E1-3S concentration.
Q3: How does hemolysis affect E1-3S measurement by LC-MS/MS?
A3: While LC-MS/MS is generally more specific than immunoassays, hemolysis can still cause significant interference through what is known as "matrix effects." The release of intracellular components from red blood cells alters the composition of the serum matrix. These additional components can co-elute with E1-3S and affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either ion suppression (falsely low readings) or ion enhancement (falsely high readings). The impact of hemolysis on LC-MS/MS analysis can be dramatic, in some cases rendering the analyte completely immeasurable.
Q4: I suspect my E1-3S results are affected by hemolysis. How can I confirm this?
A4: If you suspect hemolysis is affecting your results, you can perform the following checks:
-
Visual Inspection: Visually inspect your serum samples. A pink to red color is a clear indicator of hemolysis.
-
Hemolysis Index: Many clinical chemistry analyzers can automatically measure a hemolysis index, which provides a quantitative measure of the free hemoglobin concentration.
-
Spike and Recovery Experiment: You can spike a known concentration of E1-3S standard into a hemolyzed sample and a non-hemolyzed control sample. A significant difference in the recovery of the spiked standard between the two samples would indicate interference.
-
Serial Dilution: Diluting the hemolyzed sample with assay buffer may help to mitigate the interference. If the E1-3S concentration does not scale linearly with the dilution factor, interference is likely present.
Q5: What should I do if my samples are hemolyzed?
A5: The best course of action is to recollect the samples, ensuring proper phlebotomy and sample handling techniques to prevent hemolysis. If recollection is not possible, and you must proceed with the hemolyzed samples, the results should be interpreted with extreme caution, and the presence of hemolysis should be noted in your experimental records and any subsequent reports. For LC-MS/MS analysis, modifications to the sample clean-up procedure or chromatographic conditions may be necessary to separate the interfering substances from E1-3S.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected E1-3S concentrations in an ELISA | Spectral interference from hemoglobin or peroxidase-like activity of heme. | 1. Visually inspect the sample for a reddish color. 2. If possible, measure the hemolysis index. 3. Recollect the sample, avoiding in vitro hemolysis. 4. If recollection is not possible, consider using a different analytical method like LC-MS/MS with appropriate sample preparation to remove interfering substances. |
| Lower than expected E1-3S concentrations in an ELISA | Degradation of assay components (e.g., antibodies) by proteolytic enzymes released from red blood cells. | 1. Ensure proper sample handling and storage to minimize enzymatic activity. 2. Recollect the sample. |
| Inconsistent or non-reproducible E1-3S results | Variable levels of hemolysis across samples leading to inconsistent interference. | 1. Implement standardized procedures for blood collection and processing to minimize hemolysis. 2. Screen all samples for hemolysis before analysis and exclude those that are visibly hemolyzed. |
| Ion suppression or enhancement in LC-MS/MS analysis | Matrix effects from the co-eluting intracellular components of red blood cells. | 1. Optimize the sample preparation method to remove interfering substances (e.g., protein precipitation followed by solid-phase extraction). 2. Adjust the chromatographic conditions to separate the interfering components from E1-3S. 3. Use a stable isotope-labeled internal standard for E1-3S to compensate for matrix effects. |
Quantitative Data on Hemolysis Interference
Disclaimer: The following data is for hormones other than estrone-3-sulfate and should be used for informational purposes only to understand the potential magnitude and direction of interference. The actual effect on an E1-3S assay may vary depending on the specific assay design and methodology.
| Hemoglobin Concentration (g/L) | TSH % Change[1] | Ferritin % Change[1] | Vitamin B12 % Change[1] | Progesterone % Change (due to Lipemia)[1] |
| 0.625 | +5% | +8% | -3% | -10% |
| 1.25 | +10% | +15% | -7% | -20% |
| 2.5 | +18% | +25% | -15% | -40% |
| 3.75 | +25% | +35% | -22% | -60% |
| 5.0 | +32% | +45% | -30% | -80% |
Data adapted from Hasanato et al., British Journal of Biomedical Science, 2015.[1]
Experimental Protocols
Protocol for Evaluating Hemolysis Interference in an E1-3S Immunoassay
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing.[2]
Objective: To determine the effect of hemolysis on the quantification of E1-3S in serum samples using a specific immunoassay.
Materials:
-
E1-3S ELISA kit
-
Serum pool with a known E1-3S concentration (low and high levels recommended)
-
Whole blood from healthy donors
-
Spectrophotometer
-
Centrifuge
-
Pipettes and tips
Methodology:
-
Preparation of Hemolysate:
-
Collect whole blood in tubes without anticoagulants.
-
Induce hemolysis by mechanical disruption (e.g., forcing the blood through a small gauge needle several times) or by a freeze-thaw cycle (freeze at -20°C or below and then thaw at room temperature).[3]
-
Centrifuge the hemolyzed blood at 2000 x g for 10 minutes to pellet the red blood cell debris.
-
Carefully collect the supernatant (hemolysate).
-
Measure the hemoglobin concentration in the hemolysate using a spectrophotometer.
-
-
Preparation of Test Samples:
-
Create a series of hemolyzed serum samples by spiking the serum pool with increasing amounts of the prepared hemolysate to achieve final hemoglobin concentrations ranging from, for example, 0 g/L (control) to 5 g/L.
-
Prepare a control sample by adding an equivalent volume of saline to the serum pool to account for any dilution effects.
-
-
E1-3S Measurement:
-
Analyze the E1-3S concentration in the control and each of the hemolyzed samples in triplicate according to the E1-3S ELISA kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean E1-3S concentration for each hemoglobin level.
-
Determine the percentage of interference at each hemolysis level using the following formula: % Interference = [(Mean E1-3S in hemolyzed sample - Mean E1-3S in control sample) / Mean E1-3S in control sample] * 100
-
Plot the percentage of interference against the hemoglobin concentration to visualize the dose-response relationship.
-
Visualizations
Caption: Workflow for hemolysis interference assessment.
Caption: Troubleshooting flowchart for hemolyzed samples.
References
Validation & Comparative
A Comparative Guide to a New LC-MS/MS Method for the Quantification of Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of estrone (B1671321) 3-sulfate (E1S) against established alternative methods. Estrone 3-sulfate is a major circulating estrogen and a key biomarker in various physiological and pathological conditions. Accurate and sensitive quantification is crucial for clinical diagnostics and endocrine research. This document outlines the performance characteristics and experimental protocols of the new method, supported by comparative data.
Performance Comparison of LC-MS/MS Methods for this compound
The following table summarizes the key performance characteristics of the new LC-MS/MS method in comparison to other published methods. The "New Method" is a recently developed assay that utilizes a simple protein precipitation step and derivatization to achieve high sensitivity.
| Parameter | New Method (LC-MS/MS with Derivatization) | Alternative Method A (Immunoaffinity Extraction LC-MS/MS) | Alternative Method B (SPE LC-MS/MS) | Alternative Method C (Direct Injection LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3] | 0.33 pg/mL[4] | < 1 ng/L[5] | 0.2 nmol/L[6] |
| Linearity (Range) | 0.5 - 50 ng/mL | 0.05 - 300 pg/injection[4] | 1 - 5 ng/L[5] | Not Specified |
| Sample Preparation | Protein Precipitation & Derivatization[1][2][3] | Immunoaffinity Extraction[4] | Solid-Phase Extraction (SPE)[5] | Protein Precipitation[6] |
| Matrix | Serum[1][2][3] | Human Plasma[4] | Water[5] | Serum[6] |
| Instrumentation | Triple-Quadrupole MS[1][2][3] | LC-MS/MS with ESI[4] | Agilent 6410 LC-MS/MS[5] | LC-MS/MS |
| Key Advantage | Simple sample preparation, good sensitivity. | High selectivity and sensitivity. | Suitable for environmental water samples. | High-throughput with automated sample preparation. |
Detailed Experimental Protocol: New LC-MS/MS Method
This section provides a detailed protocol for the new LC-MS/MS method for quantifying this compound in serum.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in a solution of dansyl chloride in acetone (B3395972) and bicarbonate buffer. Incubate at 60°C for 10 minutes to derivatize the analyte.[1][2][3]
-
Final Preparation: After incubation, evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
MS System: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][3]
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow of the new LC-MS/MS method and the logical relationship of its validation parameters.
Caption: Experimental workflow for the new LC-MS/MS method.
Caption: Key parameters for method validation.
References
- 1. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
Estrone 3-Sulfate vs. Estradiol: A Comparative Guide to their Role in Promoting Breast Cancer Cell Proliferation
For researchers, scientists, and drug development professionals in the field of oncology, understanding the nuanced roles of different estrogenic compounds in promoting breast cancer is critical. While estradiol (B170435) (E2) is the most potent endogenous estrogen, its sulfated precursor, estrone (B1671321) 3-sulfate (E1S), is the most abundant circulating estrogen in postmenopausal women and serves as a crucial reservoir for the intratumoral synthesis of active estrogens. This guide provides an objective comparison of the proliferative effects of estrone 3-sulfate and estradiol on breast cancer cells, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Estrogens
Estradiol exerts its proliferative effects by directly binding to and activating estrogen receptors (ERs), primarily ERα, in breast cancer cells. This activation triggers both genomic and non-genomic signaling pathways. In the genomic pathway, the E2-ERα complex binds to estrogen response elements (EREs) in the DNA, leading to the transcription of genes that drive cell cycle progression and proliferation.[1][2] The non-genomic pathway involves membrane-associated ERα that can rapidly activate cytoplasmic signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which also contribute to cell growth and survival.[1][3]
In contrast, this compound is a hydrophilic molecule that requires active transport into breast cancer cells via transporters like Organic Anion Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT).[4][5][6] Once inside the cell, E1S is not biologically active in its own right. It must first be converted to estrone (E1) by the enzyme steroid sulfatase (STS). Estrone is then further converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD). This newly synthesized estradiol then follows the same ER-mediated signaling pathways to drive proliferation. Therefore, the proliferative effect of E1S is indirect and contingent on the expression and activity of specific transporters and enzymes within the cancer cells.
Comparative Proliferative Effects: A Quantitative Look
The proliferative potency of estradiol is significantly higher than that of this compound. However, the efficacy of E1S is highly dependent on the cellular machinery available to process it. The following table summarizes quantitative data from studies on hormone-dependent breast cancer cell lines, such as MCF-7 and T-47D.
| Compound | Cell Line | Assay | Key Findings | Reference |
| Estradiol (E2) | T-47D | [³H]thymidine incorporation | Significant increase in proliferation at 10⁻⁹ M. | [5][6] |
| MCF-7 | Cell Counting & S-Phase Analysis | Stimulates proliferation at concentrations from 1 pM to 1 nM. | [7][8] | |
| This compound (E1S) | T-47D (control) | [³H]thymidine incorporation | EC₅₀ of 21.7 nM for proliferation. | [5][6] |
| T-47D (SOAT overexpressing) | [³H]thymidine incorporation | EC₅₀ of 2.2 nM for proliferation, demonstrating a 10-fold increase in sensitivity. | [5][6] | |
| MCF-7 | S-Phase Analysis | Stimulation of S-phase entry observed at a physiologic concentration of 0.1 nM. | [9] | |
| MCF-7 | Cell Counting | Increase in cell number required a concentration of 100 nM after 6 days. | [9] |
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for common assays used to assess breast cancer cell proliferation in response to estrogenic compounds.
Cell Culture and Hormone Deprivation
For studies investigating estrogenic effects, it is crucial to eliminate confounding estrogens from the cell culture medium.
-
Cell Line: MCF-7 or T-47D cells, which are ER-positive human breast adenocarcinoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red (as phenol red has weak estrogenic activity).
-
Serum Treatment: Supplement the medium with 5-10% Fetal Bovine Serum (FBS) that has been charcoal-stripped to remove endogenous steroids.
-
Hormone Deprivation: Prior to the experiment, culture the cells in this hormone-free medium for a period of 3 to 7 days to ensure they are quiescent and responsive to estrogenic stimulation.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed the hormone-deprived breast cancer cells into a 96-well plate at a density of approximately 4 x 10⁴ cells/mL (8,000 cells per well) in 200 µL of hormone-free medium.[10]
-
Incubation: Allow the cells to attach and acclimate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and estradiol in hormone-free medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 5-6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Cell Seeding and Treatment: Follow the same initial steps for cell seeding and compound treatment as in the MTT assay.
-
BrdU Labeling: Approximately 2-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.[11][12] The incubation time with BrdU depends on the cell division rate.
-
Fixation and Denaturation: After the labeling period, remove the medium, and fix the cells. Then, denature the DNA, typically using an acidic solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.[12]
-
Antibody Incubation: Incubate the cells with a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate, which will be converted by HRP to produce a colored product.[11]
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
Visualizing the Processes: Workflows and Signaling Pathways
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the distinct signaling pathways of this compound and estradiol.
References
- 1. Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Comparative In Vitro Analysis of Estrone 3-Sulfate and DHEAS Metabolic Fates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolic fates of two key steroid precursors, estrone (B1671321) 3-sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). Understanding the distinct metabolic pathways and efficiencies of these abundant circulating sulfates is crucial for research into hormone-dependent diseases and the development of targeted therapeutics. This document summarizes key experimental data, details relevant protocols, and visualizes the metabolic processes to facilitate a clear comparison.
Executive Summary
Estrone 3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) are major circulating steroid conjugates that serve as reservoirs for the production of active steroid hormones in peripheral tissues. Their metabolic activation is primarily initiated by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate group to yield estrone (E1) and dehydroepiandrosterone (DHEA), respectively. While both are substrates for STS, in vitro studies reveal significant differences in their enzymatic processing and subsequent metabolic pathways.
In vitro evidence from various cancer cell lines indicates that STS generally exhibits a higher affinity and/or catalytic efficiency for E1S compared to DHEAS.[1][2] Consequently, the conversion of E1S to estrone is a highly efficient process. The metabolic cascade of E1S is relatively direct, primarily leading to the formation of the potent estrogen, estradiol. In contrast, the metabolism of DHEAS is more complex, giving rise to a broader spectrum of both androgenic and estrogenic steroids. This fundamental divergence in their metabolic fates has significant implications for their physiological and pathological roles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the enzymatic kinetics and metabolic products of E1S and DHEAS.
Table 1: Steroid Sulfatase (STS) Kinetics for E1S and DHEAS
| Cell Line/Tissue | Substrate | Apparent Km (µM) | Apparent Vmax | Catalytic Efficiency (Vmax/Km) | Reference |
| MCF-7 Human Breast Cancer Cells | This compound (E1S) | ~6.3 | Not Reported | Higher for E1S | [1] |
| DHEAS | ~3.6 | Not Reported | Lower for DHEAS | [1] | |
| Human Breast Carcinoma Tissue | This compound (E1S) | 6.8 | Not Reported | Higher for E1S | [2] |
| DHEAS | 14.9 | Not Reported | Lower for DHEAS | [2] | |
| Epithelial Carcinoma Cells | This compound (E1S) | 5-6 | ~3-fold higher than DHEAS | Higher for E1S | |
| DHEAS | 4-6 | Not Reported | Lower for DHEAS |
Table 2: Comparative Metabolite Profile in MCF-7 Breast Cancer Cells
| Precursor | Primary Metabolite | Downstream Metabolites | Metabolic Pathway Emphasis |
| This compound (E1S) | Estrone (E1) | Estradiol (E2) | Estrogenic |
| DHEAS | DHEA | Androstenedione, Testosterone, 5-androstene-3β,17β-diol, Estrone, Estradiol | Androgenic and Estrogenic |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to compare the metabolism of E1S and DHEAS.
Steroid Sulfatase (STS) Activity Assay in Intact Cells
This protocol is adapted from studies using radiolabeled substrates to measure STS activity in cultured cells.
-
Cell Culture: Plate cells (e.g., MCF-7) in appropriate culture vessels and grow to near confluence in standard growth medium. Twenty-four hours prior to the assay, switch to a serum-free medium containing charcoal-stripped fetal bovine serum to reduce background steroid levels.
-
Substrate Incubation: On the day of the assay, replace the medium with a fresh serum-free medium containing a known concentration of radiolabeled substrate (e.g., [³H]E1S or [³H]DHEAS). A typical concentration range is 1-10 µM.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time course (e.g., 0, 2, 4, 8, and 24 hours).
-
Metabolite Extraction: At each time point, collect the culture medium. Terminate the reaction by adding ice-cold methanol. Extract the steroids from the medium using an organic solvent such as diethyl ether or ethyl acetate.
-
Separation and Quantification: Evaporate the organic solvent and resuspend the residue in a suitable solvent. Separate the sulfated precursor from the unconjugated steroid product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting. Calculate the rate of hydrolysis (Vmax) and, if performing substrate concentration curves, the Michaelis-Menten constant (Km).
Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for identifying and quantifying the downstream metabolites of E1S and DHEAS.
-
Cell Culture and Steroid Treatment: Culture cells as described above. Treat the cells with non-radiolabeled E1S or DHEAS at physiological or supraphysiological concentrations for a specified duration.
-
Sample Collection and Extraction: Collect both the cell lysate and the culture medium. Extract the steroids using a robust method such as liquid-liquid extraction or solid-phase extraction.
-
Derivatization (Optional): To enhance sensitivity and chromatographic separation, steroid metabolites can be derivatized.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile (B52724) or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and use multiple reaction monitoring (MRM) for targeted quantification of expected metabolites.
-
-
Data Analysis: Identify metabolites by comparing their retention times and fragmentation patterns with those of authentic standards. Quantify the concentration of each metabolite using a standard curve.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows.
Caption: Metabolic pathways of E1S and DHEAS.
Caption: General experimental workflow for in vitro steroid metabolism.
Concluding Remarks
The in vitro metabolic fates of this compound and DHEAS diverge significantly following their initial hydrolysis by steroid sulfatase. E1S is efficiently converted to estrogens, following a more direct metabolic path. In contrast, DHEAS gives rise to a wider array of both androgens and estrogens. These differences are critical for understanding their respective contributions to the hormonal milieu of peripheral tissues in both health and disease. The provided data and protocols offer a foundation for further research into the intracrinology of these important steroid precursors.
References
Differential Gene Expression: A Comparative Guide to Estrone 3-Sulfate and Estradiol
A comprehensive analysis of the molecular mechanisms and gene regulatory networks influenced by estrone (B1671321) 3-sulfate (E1S) and estradiol (B170435) (E2) in estrogen-responsive breast cancer cells.
This guide provides a detailed comparison of the effects of estrone 3-sulfate (E1S) and the more potent 17β-estradiol (E2) on gene expression. While direct comparative transcriptomic studies profiling the global gene expression changes induced by E1S versus E2 are not extensively available in the current literature, this guide synthesizes the existing knowledge on the metabolic conversion of E1S to E2 and the well-documented downstream effects of E2 on gene regulation. The information presented is primarily based on studies conducted in the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, a widely used model system for studying hormone-dependent breast cancer.
Introduction
This compound is a major circulating estrogen precursor in postmenopausal women and is considered a reservoir for the formation of more biologically active estrogens within tissues.[1] E1S itself is biologically inactive, with a very low affinity for the estrogen receptor.[2] However, upon cellular uptake, it is converted to estradiol, a potent estrogen that plays a critical role in the development and progression of hormone-dependent breast cancers.[1][2] This conversion process is a key determinant of the local estrogenic environment in breast tumors.
Signaling Pathway and Mechanism of Action
The biological activity of E1S is dependent on its conversion to E2 through a two-step enzymatic process. This pathway highlights the intracellular machinery necessary for a cell to respond to E1S.
dot
Caption: Intracellular conversion of E1S to E2 and subsequent gene regulation.
Comparative Effects on Gene Expression
Due to the conversion of E1S to E2, the gene expression profiles induced by both compounds are expected to be largely similar. The primary difference would likely lie in the magnitude and kinetics of the response, which are dependent on the efficiency of the enzymatic conversions in the target cells.
While a direct comparative dataset is unavailable, extensive research has characterized the transcriptomic response of MCF-7 cells to estradiol. The following table summarizes a selection of key genes that are known to be regulated by E2 and, by extension, are expected to be similarly regulated by E1S, provided the necessary enzymes are present and active.
| Gene Symbol | Gene Name | Function | Expected Regulation by E2/E1S |
| Early Response Genes (3-4 hours) | |||
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-induced growth factor | Up-regulated |
| PGR | Progesterone Receptor | Transcription factor, marker of ER activity | Up-regulated |
| MYC | MYC Proto-Oncogene | Transcription factor involved in cell proliferation | Up-regulated |
| CCND1 | Cyclin D1 | Cell cycle regulator | Up-regulated |
| TFF1 (pS2) | Trefoil Factor 1 | Protein involved in mucosal defense and repair | Up-regulated |
| Late Response Genes (24 hours) | |||
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | Up-regulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | Down-regulated |
| SERPINA3 | Serpin Family A Member 3 | Serine protease inhibitor | Up-regulated |
| AREG | Amphiregulin | EGFR ligand, growth factor | Up-regulated |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying estrogen-responsive gene expression in MCF-7 cells. These protocols can be adapted for comparative studies involving E1S and E2.
Cell Culture and Hormone Treatment for Gene Expression Analysis
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Hormone Deprivation: Prior to hormone treatment, cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
Hormone Treatment: Cells are treated with either 17β-estradiol (typically 10 nM) or this compound (concentration may vary, e.g., 100 nM to 1 µM, to account for conversion efficiency) or vehicle control (e.g., ethanol (B145695) or DMSO) for the desired time points (e.g., 3, 6, 12, 24 hours).
RNA Extraction and Quantitative PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the genes of interest. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Transcriptome Analysis (RNA-Sequencing)
-
Library Preparation: Following RNA isolation and quality control (e.g., using a Bioanalyzer), sequencing libraries are prepared from poly(A)-selected mRNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed using software packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between treatment and control groups.
dot
Caption: Workflow for studying differential gene expression in MCF-7 cells.
Conclusion and Future Directions
The biological effects of this compound in estrogen-responsive tissues are predominantly mediated by its intracellular conversion to estradiol. Therefore, the resulting differential gene expression profiles are expected to be highly similar. Any observed differences would likely be quantitative rather than qualitative, reflecting the efficiency of the enzymatic machinery responsible for the conversion.
Future research employing high-throughput transcriptomic technologies to directly compare the effects of E1S and E2 at multiple time points and concentrations is warranted. Such studies would provide a more nuanced understanding of the specific contribution of E1S to the estrogenic milieu of breast tumors and could reveal subtle differences in gene regulation that are not solely attributable to the generation of E2. This knowledge could have important implications for the development of novel therapeutic strategies targeting the steroid sulfatase pathway in hormone-dependent breast cancer.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Estrone 3-Sulfate (E1S) Measurements
For researchers, scientists, and professionals in drug development, the ability to reliably compare measurements of estrone (B1671321) 3-sulfate (E1S) across different laboratories is paramount for the integrity and reproducibility of clinical and preclinical studies. This guide provides a comprehensive overview of the cross-validation of E1S measurements, comparing the performance of various analytical methods and offering supporting experimental data.
Estrone 3-sulfate, the most abundant circulating estrogen, is a key biomarker in a variety of research areas, including oncology, endocrinology, and reproductive biology.[1][2] Given its importance, ensuring that different laboratories can produce comparable results is a critical challenge. This guide addresses this by summarizing quantitative data, detailing experimental protocols, and visualizing the cross-validation workflow.
Inter-Laboratory Performance of E1S Assays
The primary methods for quantifying E1S are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). Studies comparing these methods have revealed significant variability, underscoring the need for careful validation when comparing data from different sources.
A study on the reproducibility of hormone assays sent aliquots of pooled serum samples to three different laboratories for analysis.[3][4] The results, summarized below, highlight the degree of inter-laboratory variation that can be expected.
Table 1: Inter-Laboratory Variability of Estrone Sulfate (B86663) Measurements
| Parameter | Mid-Follicular Phase | Mid-Luteal Phase | Postmenopausal |
| Intraclass Correlation (ρ) | > 0.90 | > 0.90 | > 0.84 |
| Coefficient of Variation (CV) | ~10% | ~10% | 11-20% |
Data adapted from a study on sources of assay variability.[3][4]
The intraclass correlation, a measure of the reliability of measurements, was high, indicating that the assays could reliably distinguish between individuals. However, the coefficients of variation suggest that a non-trivial amount of variation is introduced by the measurement process itself, particularly in postmenopausal women where E1S levels are lower.
Comparison of Analytical Methodologies
The choice of analytical method is a major source of inter-laboratory variation. LC-MS/MS is generally considered the gold standard due to its high specificity and accuracy.[5][6] In contrast, immunoassays are more susceptible to cross-reactivity and matrix effects, which can lead to inaccurate results.[5][6]
A study that developed an LC-MS method for E1S and compared it to commercial immunoassays found poor correlation and proportional differences between the methods.[5][7] This highlights the challenges of comparing data generated by different analytical platforms.
Table 2: Performance Characteristics of Different E1S Assay Methodologies
| Parameter | LC-MS/MS | Immunoassays (RIA, ELISA, CMIA) |
| Specificity | High | Variable, prone to cross-reactivity |
| Accuracy | High (e.g., 104.8 ± 1.7%)[8][9] | Can be affected by interferences |
| Precision (Intra-assay CV) | <7%[8][9] | 4.2%[10] |
| Precision (Inter-assay CV) | <5%[8][9] | 8.5%[10] |
| Lower Limit of Quantification | 0.5 ng/mL[5][7] | 26.4 pg/mL[10] |
| Correlation with other methods | Poor with immunoassays[5][7] | Poor with LC-MS/MS[5][7] |
Experimental Protocols
To ensure the comparability of results, it is crucial to follow well-defined and validated experimental protocols. Below is a representative protocol for the quantification of E1S in serum using LC-MS/MS, based on methodologies described in the literature.[5][6][8][9]
Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated E1S) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of steroids.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for E1S and the internal standard. For E1S, a common transition is m/z 349.2 > 269.25.[8][9]
Cross-Laboratory Validation Workflow
A well-structured cross-laboratory validation study is essential for establishing the comparability of E1S measurements. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for a cross-laboratory validation study.
This workflow ensures that all laboratories are working with identical samples and, ideally, with standardized protocols, allowing for a direct comparison of their performance. The centralized data analysis then allows for a rigorous statistical assessment of the level of agreement between the different laboratories.
References
- 1. Clinical implications of estrone sulfate measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Reproducibility studies and interlaboratory concordance for assays of serum hormone levels: estrone, estradiol, estrone sulfate, and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
A Comparative Guide to Direct and Indirect Immunoassays for Estrone 3-Sulfate (E1S)
For researchers, scientists, and drug development professionals, the accurate quantification of estrone (B1671321) 3-sulfate (E1S), the most abundant circulating estrogen, is crucial for various fields of study, including oncology, reproductive biology, and endocrinology. Immunoassays are a common method for E1S measurement, and they can be broadly categorized into direct and indirect formats. This guide provides an objective comparison of the accuracy and precision of these two approaches, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Direct vs. Indirect Immunoassays: A Fundamental Overview
The primary distinction between direct and indirect immunoassays for E1S lies in the initial handling of the analyte.
-
Direct Immunoassays measure the E1S molecule in its intact, sulfated form. These assays typically employ antibodies that specifically recognize the estrone 3-sulfate structure.
-
Indirect Immunoassays involve a preliminary step of enzymatic hydrolysis, where the sulfate (B86663) group is cleaved from the E1S molecule by a sulfatase enzyme, converting it to estrone (E1). Subsequently, the concentration of the resulting estrone is measured using a conventional immunoassay. The initial E1S concentration is then calculated based on the measured estrone levels.
Performance Comparison: Accuracy and Precision
The choice between a direct and an indirect immunoassay for E1S often involves a trade-off between simplicity and specificity. The following tables summarize the performance characteristics of representative direct and indirect immunoassays based on available experimental data.
Table 1: Accuracy Data
| Parameter | Direct Immunoassay (RIA) | Indirect Immunoassay (Hydrolysis + RIA) | Competitive ELISA (Direct Format) |
| Linearity of Dilution | 80-105% of expected values[1] | Data not explicitly available, but dependent on the linearity of the subsequent estrone RIA. | 73-110% of expected values |
| Recovery | 82-102% of added E1S[1] | Dependent on the efficiency of the hydrolysis step and the recovery of the estrone RIA. | 83-103% of added E1S |
Table 2: Precision Data
| Parameter | Direct Immunoassay (RIA) | Indirect Immunoassay (Hydrolysis + RIA) | Competitive ELISA (Direct Format) |
| Intra-Assay CV (%) | 4.5% - 9.2%[1] | Dependent on the precision of both the hydrolysis and the estrone RIA steps. | < 10% |
| Inter-Assay CV (%) | 5.1% - 8.8%[1] | Dependent on the precision of both the hydrolysis and the estrone RIA steps. | < 12% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for direct and indirect immunoassays for E1S.
Experimental Protocols
Direct Radioimmunoassay (RIA) for this compound
This protocol is based on the method described by Ranadive et al. for the direct quantification of E1S in serum.[1]
Materials:
-
Phosphate (B84403) buffer (0.1 mol/L, pH 7.0) containing 1 g/L gelatin
-
Rabbit anti-E1S antiserum
-
[³H]E1S tracer
-
Dextran-coated charcoal
Procedure:
-
To assay tubes, add 100 µL of standard or unknown sample.
-
Add 100 µL of [³H]E1S tracer solution.
-
Add 100 µL of diluted anti-E1S antiserum.
-
Vortex and incubate for 2 hours at room temperature.
-
Add 0.5 mL of cold dextran-coated charcoal suspension to each tube.
-
Vortex and incubate for 15 minutes at 4°C.
-
Centrifuge at 2000g for 15 minutes at 4°C.
-
Decant the supernatant into scintillation vials.
-
Add scintillation fluid and measure the radioactivity in a beta counter.
-
Calculate the E1S concentration from a standard curve.
Indirect Immunoassay for this compound (via Hydrolysis and Estrone RIA)
This protocol is a generalized procedure based on conventional methods that involve enzymatic hydrolysis prior to immunoassay.
Materials:
-
Phosphate buffer (pH 7.0)
-
Sulfatase enzyme (from Helix pomatia)
-
Organic solvent (e.g., diethyl ether)
-
Estrone RIA kit
Procedure:
-
Enzymatic Hydrolysis:
-
To a sample aliquot, add a phosphate buffer containing sulfatase enzyme.
-
Incubate at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete hydrolysis of E1S to estrone.
-
-
Extraction:
-
Extract the liberated estrone from the hydrolysis mixture using an organic solvent.
-
Evaporate the organic solvent to dryness.
-
-
Reconstitution:
-
Reconstitute the dried extract in the assay buffer provided with the estrone RIA kit.
-
-
Estrone RIA:
-
Perform the estrone RIA on the reconstituted sample according to the manufacturer's instructions. This typically involves a competitive binding reaction between the estrone in the sample and a labeled estrone tracer for a limited number of anti-estrone antibody binding sites.
-
-
Calculation:
-
Calculate the concentration of estrone in the sample from the RIA standard curve.
-
Convert the estrone concentration back to the original E1S concentration, accounting for the initial sample volume and any dilution factors.
-
Direct Competitive ELISA for this compound
This protocol is representative of commercially available direct competitive ELISA kits.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
E1S standards
-
E1S-peroxidase conjugate
-
Rabbit anti-E1S antibody
-
Wash buffer
-
TMB substrate
-
Stop solution
Procedure:
-
Add 50 µL of standards or samples to the wells of the microplate.
-
Add 25 µL of E1S-peroxidase conjugate to each well.
-
Add 25 µL of rabbit anti-E1S antibody to each well.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the E1S concentration from a standard curve. The concentration is inversely proportional to the signal.
Conclusion
Both direct and indirect immunoassays offer viable methods for the quantification of this compound.
-
Direct immunoassays , such as the direct RIA, are simpler and faster as they do not require a hydrolysis step. They have demonstrated good accuracy and precision. However, their accuracy can be susceptible to cross-reactivity from other structurally similar sulfated steroids if the antibody is not highly specific.
-
Indirect immunoassays , which involve hydrolysis followed by an estrone immunoassay, can be highly specific for E1S, provided that the initial separation of E1S and the subsequent estrone immunoassay are robust. The multi-step nature of this approach, however, increases the potential for variability and requires careful validation of the hydrolysis efficiency.
-
Direct competitive ELISAs have become a popular alternative, offering a non-radioactive method with good performance characteristics and a relatively straightforward protocol.
The selection of the most suitable method will depend on the specific requirements of the study, including the desired level of specificity, the available laboratory equipment, and the required sample throughput. For high-throughput screening, a direct competitive ELISA may be preferable, while studies requiring the highest degree of specificity might consider an indirect method with chromatographic separation, or alternatively, a well-validated direct immunoassay with a highly specific antibody.
References
Comparative Analysis of Estrone 3-Sulfate Uptake Kinetics in MCF-7 and T-47D Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of estrone (B1671321) 3-sulfate (E1S) uptake kinetics in two widely used estrogen receptor-positive (ER+) breast cancer cell lines: MCF-7 and T-47D. Understanding the dynamics of E1S uptake is critical, as it is a major precursor for the formation of estradiol (B170435), which can stimulate tumor growth. This document summarizes key kinetic parameters, outlines a typical experimental protocol for measuring E1S uptake, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Kinetic Parameters of Estrone 3-Sulfate Uptake
The uptake of this compound in both MCF-7 and T-47D cell lines is a carrier-mediated process. The following table summarizes the reported kinetic constants, Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the transporters for E1S and the maximum rate of uptake, respectively.
| Cell Line | Km (μM) | Vmax (pmol/mg protein/min) |
| MCF-7 | 2.32[1] | Data not available in the reviewed literature |
| T-47D | 7.6[2] | 172[2] |
Note: While a Vmax for E1S uptake in MCF-7 cells was not explicitly found in the reviewed literature, one study reported a maximum velocity of estrone formation (via steroid sulfatase activity) of 13.0 pmol estrone/mg protein/h in untransfected MCF-7 cells. It is important not to confuse this metabolic rate with the transport Vmax.
Discussion of Kinetic Data
The lower Km value observed in MCF-7 cells (2.32 µM) compared to T-47D cells (7.6 µM) suggests a higher affinity of the transport proteins for this compound in the MCF-7 cell line. This implies that at lower concentrations of E1S, its uptake may be more efficient in MCF-7 cells. One study noted that the transport efficiency of E1S is 10 times greater in MCF-7 cells compared to hormone-independent breast cancer cells.
The uptake of E1S in both cell lines is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. Studies have detected the expression of various OATPs in these cells, including OATP-D (SLCO3A1) and OATP-E (SLCO4A1). The differential expression of these and other transporters, such as OATP1A2, likely accounts for the observed differences in uptake kinetics.
Experimental Protocols
Below is a generalized methodology for conducting an this compound uptake experiment in breast cancer cell lines, based on protocols described in the literature.
Cell Culture
-
MCF-7 Cells: Maintained in IMEM (Improved Minimum Essential Medium) supplemented with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
T-47D Cells: Cultured in RPMI-1640 medium containing 5% FBS and 25 nM insulin.
For experiments investigating the effects of estrogens, cells are often "serum-starved" for 48 hours in phenol (B47542) red-free medium supplemented with 5% dextran-coated charcoal-stripped FBS (DCC-FBS) to remove endogenous steroids.
This compound Uptake Assay
This protocol is adapted from studies using radiolabeled E1S.
-
Cell Seeding: Plate cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Preparation of Transport Buffer: A typical transport buffer would be a salt solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, maintained at 37°C.
-
Initiation of Uptake:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers with the pre-warmed transport buffer.
-
Add the transport buffer containing radiolabeled [³H]estrone-3-sulfate at various concentrations (to determine Km and Vmax) to each well.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2 to 30 minutes, within the initial linear uptake phase).
-
Termination of Uptake:
-
To stop the uptake, aspirate the transport buffer containing the radiolabeled substrate.
-
Immediately wash the cell monolayers multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound substrate.
-
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 0.1% SDS) to each well.
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Determine the amount of cell-associated radioactivity using a liquid scintillation counter.
-
In parallel, determine the protein concentration in an aliquot of the cell lysate using a standard protein assay (e.g., Lowry or BCA assay) to normalize the uptake data.
-
-
Data Analysis: The uptake rate is typically expressed as picomoles of substrate per milligram of cell protein per minute. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Experimental Workflow and Biological Pathway
Caption: Workflow for measuring this compound uptake in breast cancer cells.
References
A Comparative Analysis of OATP Transporter Affinity for Estrone 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organic Anion Transporting Polypeptide (OATP) Affinity for the Endogenous Estrogen Conjugate, Estrone (B1671321) 3-Sulfate.
This guide provides a comparative analysis of the binding affinity of various Organic Anion Transporting Polypeptide (OATP) family members for estrone 3-sulfate (E1S), a key endogenous estrogen conjugate. The affinity of these transporters for E1S is a critical factor in understanding its physiological disposition and its role in hormone-dependent tissues and diseases, including cancer. This document summarizes key quantitative data, details common experimental protocols for assessing transporter affinity, and provides visual representations of the transport process and experimental workflows.
Quantitative Comparison of OATP Affinity for this compound
The binding affinity of OATP transporters for this compound is typically quantified by the Michaelis-Menten constant (Kₘ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate. The following table summarizes the experimentally determined Kₘ values for various OATP isoforms.
| OATP Isoform | Experimental System | Kₘ (µM) | Reference(s) |
| OATP1A2 | HEK293 cells | ~25.2 - 45.3 | |
| OATP1B1 | HEK293 cells | Biphasic: High affinity ~0.08 µM, Low affinity ~50 µM | |
| OATP1B3 | HEK293 cells | ~0.5 - 23.7 | [1] |
| OATP2B1 | HEK293 cells | ~1.56 | [2] |
| Caco-2 cells | Biphasic: High affinity 1.81 µM, Low affinity 1400 µM | [2] | |
| OATP4A1 | T-47D cells | (Detected) | [3] |
| OATP4C1 | OATP4C1-expressing cells | 26.6 | [4] |
| Transporters in T-47D breast cancer cells | T-47D cells | 7.6 | |
| Transporters in MCF-7 breast cancer cells | MCF-7 cells | 6.5 | [3] |
Experimental Protocols
The determination of OATP transporter affinity for this compound typically involves in vitro uptake assays using cell lines that stably or transiently overexpress a specific OATP isoform. Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for these studies due to their low endogenous transporter expression.
General Experimental Workflow for Determining OATP Affinity
A typical experiment to measure the kinetics of this compound transport by a specific OATP isoform involves several key steps:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. For stable expression, cells are transfected with a plasmid containing the cDNA of the target OATP and a selection marker. For transient expression, cells are transfected 24-48 hours prior to the assay.[5][6]
-
Seeding: Cells are seeded into multi-well plates (e.g., 24-well plates) coated with an appropriate matrix like poly-D-lysine to ensure adherence.[7]
-
Pre-incubation: Prior to the uptake assay, cells are washed and pre-incubated in a buffer to equilibrate them to the assay conditions.[8][9]
-
Uptake Assay: The uptake is initiated by adding a pre-warmed uptake buffer containing a mixture of non-radiolabeled this compound at various concentrations and a fixed, low concentration of radiolabeled [³H]this compound.[10] The incubation is carried out for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[7][11]
-
Termination of Uptake: The transport process is stopped by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular substrate.[8]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[7]
-
Data Analysis: The rate of uptake is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Detailed Methodologies
-
Cell Lines: Stably transfected HEK293 cells expressing a single OATP isoform (e.g., OATP1B1, OATP1B3, OATP2B1) are widely used.[2][5] Caco-2 cells, which endogenously express certain OATPs, are also utilized to study intestinal transport.[2] LNCaP prostate cancer cells have been used to investigate the role of OATPs in steroid uptake in prostate cancer.[8]
-
Radiolabeled Substrate: [³H]this compound is the standard radiolabeled substrate for these assays.[2][10]
-
Uptake Buffer Composition: A typical uptake buffer is a physiological salt solution buffered to a specific pH (often pH 7.4). An example composition is: 116.4 mM NaCl, 5.3 mM KCl, 1 mM NaH₂PO₄, 0.8 mM MgSO₄, 5.5 mM D-glucose, and 20 mM HEPES, with the pH adjusted to 7.4.[12]
-
Kinetic Analysis: The substrate concentration range is chosen to bracket the expected Kₘ value. The net uptake by the OATP-expressing cells is calculated by subtracting the uptake in control (mock-transfected) cells. These data are then fitted to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]) where V is the initial uptake rate, Vₘₐₓ is the maximum uptake rate, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant.
Visualizations
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining OATP transporter affinity for this compound.
Caption: Conceptual diagram of OATP-mediated uptake of this compound into a cell.
References
- 1. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of this compound mediated by organic anion transporter OATP4C1: this compound binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]
- 8. Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
Estrone 3-Sulfate vs. Estrone: A Comparative Guide for Estradiol Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of estrone (B1671321) 3-sulfate (E1S) and estrone (E1) as precursors for the synthesis of estradiol (B170435) (E2), the most potent endogenous estrogen. Understanding the efficiency and pathways of their conversion is critical for research in endocrinology, cancer biology, and the development of hormone-based therapies.
Executive Summary
Estrone 3-sulfate is the most abundant circulating estrogen, acting as a large reservoir for the formation of active estrogens.[1] Its conversion to estradiol is a two-step enzymatic process, whereas estrone is a direct precursor. While estrone's conversion to estradiol is a single, efficient step, the vast circulating pool of this compound makes its pathway a significant contributor to intracellular estradiol levels, particularly in postmenopausal women and in hormone-dependent tissues. The choice of precursor for experimental or therapeutic applications will depend on the specific cellular context, including the expression levels of requisite enzymes and transporters.
Biochemical Pathways of Estradiol Synthesis
The synthesis of estradiol from this compound and estrone involves distinct enzymatic reactions.
1. The Sulfatase Pathway (from this compound): This is a two-step intracellular process.
-
Step 1: Uptake and Desulfation. this compound, being a hydrophilic molecule, requires active transport into the cell via organic anion-transporting polypeptides (OATPs).[2] Once inside the cell, the sulfate (B86663) group is removed by the enzyme steroid sulfatase (STS) , converting E1S to estrone (E1).[1]
-
Step 2: Reduction. The newly formed estrone is then converted to the more potent estradiol by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) , primarily type 1.[3]
2. The Direct Conversion Pathway (from Estrone): This is a single-step intracellular process.
-
Step 1: Reduction. Estrone, a less potent estrogen, is directly reduced to estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs) .[4]
The following diagram illustrates these two pathways.
Quantitative Comparison of Precursor Conversion
Direct side-by-side comparisons of the conversion efficiency of this compound versus estrone to estradiol under identical experimental conditions are limited in the literature. However, data from various studies using different models, such as normal breast tissue and cancer cell lines, allow for an assessment of the kinetics of each conversion step.
| Parameter | This compound to Estrone (via STS) | Estrone to Estradiol (via 17β-HSD) | This compound to Estradiol (Overall) | Tissue/Cell Model | Reference |
| Km | 6.0 ± 1.1 µM (intact cells) | 0.62 µM (median, high affinity) | - | Normal breast parenchymal cells / Breast tumor homogenates | [5],[6] |
| Vmax | 12.6 ± 1.4 nmol/h/mg DNA (intact cells) | 82 nmol/g protein/h (median) | - | Normal breast parenchymal cells / Breast tumor homogenates | [5],[6] |
| Half-time of Conversion | 628 min / 10⁶ cells (intact cells) | - | 2173 min / 10⁶ cells (intact cells) | Normal breast parenchymal cells | [5] |
| Product Yield | 20-98% conversion to Estrone | - | 0.2-6% conversion to Estradiol | Rat mammary tumor soft agar (B569324) cultures | [3] |
Key Observations:
-
The conversion of estrone to estradiol, catalyzed by 17β-HSD, appears to be the rate-limiting step in the overall synthesis of estradiol from this compound in normal breast tissue.[5]
-
In MCF-7 breast cancer cells, physiologic concentrations of this compound (as low as 0.1 nM) are sufficient to be converted into quantities of estradiol that can stimulate cell proliferation.[7]
-
In T47D breast cancer cells engineered to overexpress the OATP transporter SOAT, the EC50 for cell proliferation stimulated by this compound was 2.2 nM, which was tenfold lower than in control cells (21.7 nM), highlighting the importance of cellular uptake.[8]
Experimental Protocols
The following are generalized protocols for assaying the key enzymatic activities involved in the conversion of this compound and estrone to estradiol.
Steroid Sulfatase (STS) Activity Assay
This protocol is based on the measurement of the conversion of a radiolabeled or chromogenic substrate.
Workflow Diagram:
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Initiation: Incubate the sample with a known concentration of radiolabeled [³H]Estrone Sulfate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing to extract the steroids.
-
Chromatographic Separation: Separate the product ([³H]Estrone) from the substrate ([³H]Estrone Sulfate) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Determine the amount of radioactivity in the estrone and estrone sulfate fractions using a scintillation counter.
-
Calculation: Calculate the enzyme activity based on the percentage of substrate converted to product per unit of time and protein concentration.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay
This protocol measures the conversion of estrone to estradiol, often by monitoring the change in cofactor concentration or by quantifying the steroid products.
Workflow Diagram:
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: Prepare a reaction buffer containing estrone as the substrate and NADPH as the cofactor.
-
Reaction Initiation: Add the sample to the reaction mixture and incubate at 37°C.
-
Measurement:
-
Spectrophotometric Method: Continuously monitor the decrease in NADPH absorbance at 340 nm.
-
LC-MS/MS Method: Stop the reaction at specific time points and quantify the amount of estradiol produced using liquid chromatography-tandem mass spectrometry for higher sensitivity and specificity.
-
-
Calculation: Determine the enzyme activity based on the rate of product formation or cofactor consumption per unit of time and protein concentration.
Quantification of Estradiol by LC-MS/MS
For accurate quantification of the final product, estradiol, in cell culture media or cell lysates, a robust analytical method is required.
Workflow Diagram:
Methodology:
-
Sample Preparation: Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C-estradiol).
-
Extraction: Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.
-
Derivatization (Optional): To improve ionization efficiency and sensitivity, derivatize the estrogens.
-
LC Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) to separate estradiol from other compounds.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of estradiol and its internal standard.
-
Quantification: Construct a calibration curve using known concentrations of estradiol and the internal standard to accurately quantify the estradiol in the sample.
Conclusion
Both this compound and estrone are physiologically relevant precursors for estradiol synthesis. This compound, due to its high circulating concentrations, serves as a crucial reservoir, and its conversion via the sulfatase pathway is a key source of intracellular estradiol, especially in postmenopausal women. Estrone provides a more direct, one-step conversion to estradiol. The efficiency of these pathways is tissue- and cell-type dependent, relying on the expression and activity of specific transporters and enzymes. For researchers and drug development professionals, the choice of precursor should be guided by the specific biological question and the characteristics of the experimental model. The provided protocols offer a framework for quantifying the enzymatic activities and the final product, enabling a thorough investigation of these important pathways in estrogen-dependent physiology and pathology.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrone sulfate: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Formation of estrone and estradiol from estrone sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Assay and Intra-Assay Variability in Estrone 3-Sulfate (E1S) Measurements
For researchers, scientists, and professionals in drug development, the precise quantification of estrone (B1671321) 3-sulfate (E1S), a key estrogen metabolite, is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a frequently utilized method for this purpose. The reliability of these assays hinges on their precision, which is assessed through inter-assay and intra-assay variability. This guide offers a comparative overview of the performance of several commercial E1S ELISA kits, with a focus on these essential variability metrics.
Understanding Assay Precision: Inter vs. Intra-Assay Variability
Intra-assay variability , expressed as the coefficient of variation (CV), measures the precision of results within a single assay run. It reflects the reproducibility when the same samples are tested multiple times on one plate. A low intra-assay CV, generally under 10%, signifies good consistency.[1][2]
Inter-assay variability , also expressed as a CV, indicates the precision between different assay runs, which may be conducted on separate days or by different analysts. This metric is vital for the long-term consistency of a study. An acceptable inter-assay CV is typically below 15%.[1][2]
Comparison of Commercial Estrone 3-Sulfate (E1S) ELISA Kits
The following table summarizes the manufacturer-reported inter-assay and intra-assay variability for several E1S ELISA kits. It is important to recognize that actual performance can be influenced by laboratory conditions, user proficiency, and sample characteristics.
| Manufacturer | Kit Name/Catalog No. | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Invitrogen (Thermo Fisher Scientific) | Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) | 4.2% | 8.5%[3][4] |
| Arbor Assays | DetectX® Estrone-3-Sulfate (E1S) ELISA Kit (K038-H) | Not explicitly stated in search results | 8.1% - 9.4% (based on three serum samples) |
| Antibodies.com | Estrone Sulfate ELISA Kit (A4942) | < 10% | < 12%[5] |
| Cloud-Clone Corp. | ELISA Kit for Estrone Sulfate (E1S) | < 10% | < 12%[6] |
| MyBioSource | Estrone-3-Sulfate elisa kit (MBS495051) | Identified, specific values not provided[7] | Identified, specific values not provided[7] |
| Abcam | No specific data for an E1S ELISA kit was found. | - | - |
| Cayman Chemical | No specific data for an E1S ELISA kit was found. An Estrone-3-Glucuronide ELISA kit showed Intra-Assay CV of 8.2% - 17.6% and Inter-Assay CV of 10.1% - 14.1%.[8] | - | - |
Note: The data for the Cayman Chemical kit pertains to an Estrone-3-Glucuronide ELISA and is provided for reference due to the absence of specific data for an E1S kit.
Alternative Technology: Liquid Chromatography-Mass Spectrometry (LC-MS)
While immunoassays are common, liquid chromatography-mass spectrometry (LC-MS) is often considered the "gold standard" for quantifying small molecules like E1S due to its superior specificity and accuracy. LC-MS methods can achieve high precision, often with lower CVs than ELISAs. However, this technology requires specialized equipment and expertise.
Experimental Protocols
General Protocol for a Competitive E1S ELISA
Competitive ELISAs are a standard format for small molecule detection. The following diagram outlines a typical workflow. For specific instructions, always consult the manual provided with the kit.
A generalized workflow for a competitive E1S ELISA.
Protocol for Determining Inter-Assay and Intra-Assay Variability
This protocol outlines the procedure for assessing the precision of an E1S ELISA kit.
Objective: To determine the intra-assay and inter-assay variability of an E1S ELISA kit.
Materials:
-
E1S ELISA Kit
-
Three pooled serum or plasma samples with low, medium, and high E1S concentrations
-
Precision pipettes and tips
-
Microplate reader
Procedure for Intra-Assay Variability:
-
Prepare three pooled samples with low, medium, and high E1S concentrations.
-
On a single ELISA plate, run a minimum of 20 replicates of each of the three pooled samples.
-
Execute the assay according to the kit's instructions.
-
Calculate the E1S concentration for each replicate.
-
For each set of replicates, determine the mean, standard deviation (SD), and the coefficient of variation (CV) using the formula: CV (%) = (SD / Mean) x 100 .
Workflow for determining intra-assay variability.
Procedure for Inter-Assay Variability:
-
Utilize the same three pooled samples (low, medium, and high E1S).
-
On at least three different days, assay the three pooled samples in triplicate on a new ELISA plate for each run.
-
Follow the standard ELISA protocol.
-
For each plate, calculate the mean E1S concentration for the triplicates of each pooled sample.
-
Upon completion of all runs, calculate the overall mean, standard deviation (SD), and the CV for the results of each pooled sample across the different days.
This guide serves as a foundational resource for comparing E1S ELISA kits. It is strongly advised that researchers conduct their own in-house validation of any selected kit to confirm its suitability for their specific research needs. A thorough evaluation of inter-assay and intra-assay variability is paramount for ensuring the generation of reliable and reproducible data.
References
- 1. salimetrics.com [salimetrics.com]
- 2. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 5. Estrone Sulfate ELISA Kit (A4942) [antibodies.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. mybiosource.com [mybiosource.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Estrone 3-Sulfate: A Comparative Analysis of Levels in Serum, Plasma, and Tissue
For researchers, scientists, and drug development professionals, understanding the distribution and correlation of key biomarkers across different biological matrices is paramount. Estrone (B1671321) 3-sulfate (E1S), the most abundant circulating estrogen, serves as a crucial reservoir for the formation of more potent estrogens in peripheral tissues. This guide provides an objective comparison of E1S levels in serum, plasma, and tissue, supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.
Estrone 3-sulfate is a significant precursor to estrone and estradiol, playing a pivotal role in the estrogenic environment of various tissues, including the breast. The correlation between circulating levels of E1S in serum and plasma and its concentration within tissues is a key area of investigation for understanding its physiological and pathological roles.
Comparative Analysis of this compound Concentrations
The following table summarizes the concentrations of this compound (E1S) in human plasma and various types of breast tissue. A study of postmenopausal women with breast fibroadenoma revealed significantly higher concentrations of E1S in the tumor tissue compared to surrounding and normal breast tissue. Notably, the plasma E1S concentrations in these patients were not significantly different from those of healthy control women, suggesting a localized accumulation or altered metabolism of E1S within the breast tissue.
| Biological Matrix | Patient Group | Mean E1S Concentration (pmol/g tissue or pmol/mL plasma) | Standard Deviation (SD) |
| Plasma | Patients with Breast Fibroadenoma | 2.8 | ± 1.1 |
| Healthy Postmenopausal Women | 2.5 | ± 0.9 | |
| Breast Tissue | Fibroadenoma (Tumor) | 1.85 | ± 0.55 |
| Tissue Surrounding Tumor | 0.88 | ± 0.25 | |
| Normal Glandular Tissue | 0.65 | ± 0.21 |
Data adapted from Pasqualini, J. R., et al. (1997).
A comprehensive study comparing various estrogens and their metabolites found that concentrations across matched serum, heparin plasma, and EDTA plasma samples were nearly identical, with percent differences below 4.8%. This indicates a strong correlation and interchangeability between serum and plasma for the measurement of E1S.
Experimental Protocols
Accurate quantification of E1S is critical for reliable comparative studies. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Immunoassay for E1S Quantification (ELISA)
ELISA provides a high-throughput and sensitive method for quantifying E1S in various biological samples.
Sample Preparation:
-
Serum and Plasma: Samples are typically diluted with an assay buffer. Some kits may require a dissociation step to release E1S from binding proteins.
-
Tissue Homogenates:
-
Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
The homogenate is centrifuged to pellet cellular debris.
-
The resulting supernatant is collected for analysis and may require further dilution.
-
Assay Procedure (Competitive ELISA):
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody.
-
An E1S-enzyme conjugate (e.g., horseradish peroxidase) is added to each well.
-
A specific primary antibody against E1S is then added, initiating a competitive binding reaction between the E1S in the sample and the E1S-enzyme conjugate for the primary antibody binding sites.
-
The plate is incubated, typically for 2 hours at room temperature with shaking.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the bound E1S conjugate to produce a colorimetric signal.
-
A stop solution is added to terminate the reaction.
-
The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of E1S in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for E1S Quantification
LC-MS/MS offers high specificity and sensitivity for the quantification of E1S, particularly in complex matrices.
Sample Preparation:
-
Serum and Plasma:
-
An internal standard (e.g., deuterated E1S) is added to the sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in an appropriate solvent for injection into the LC-MS/MS system.
-
-
Tissue Homogenates:
-
Tissue samples are homogenized.
-
A liquid-liquid or solid-phase extraction is performed to isolate the steroids.
-
The extract is then processed similarly to serum/plasma samples.
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system, where E1S is separated from other sample components on a chromatographic column.
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
E1S is ionized (typically using electrospray ionization - ESI) and fragmented.
-
Specific parent and daughter ion transitions for E1S and the internal standard are monitored for quantification, ensuring high selectivity.
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the biological interplay of E1S, the following diagrams are provided.
Comparison of the effects of estrone 3-sulfate and its sulfamated derivatives on cancer cells.
A comprehensive analysis of estrone (B1671321) 3-sulfate (E1S) and its sulfamated derivatives reveals a stark contrast in their effects on cancer cells. While E1S can fuel the growth of hormone-dependent tumors, its synthetic sulfamated counterparts exhibit potent anti-cancer properties through multiple mechanisms, including the inhibition of steroid sulfatase (STS) and disruption of microtubule dynamics. This guide provides a detailed comparison of their activities, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology.
Estrone 3-sulfate, a major circulating estrogen precursor, serves as a reservoir for the production of active estrogens within tumor tissues, particularly in postmenopausal women.[1][2][3] This conversion is mediated by the enzyme steroid sulfatase (STS), which is often overexpressed in hormone-dependent cancers like breast and endometrial cancer.[4][5] The resulting estrogens can then stimulate tumor growth by binding to estrogen receptors.[6][7]
In stark contrast, sulfamated derivatives of estrone have emerged as promising anti-cancer agents. These compounds, such as 2-methoxyestrone-3-O-sulfamate (2-MeOEMATE), 2-ethylestrone-3-O-sulfamate (2-EtEMATE), and 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), demonstrate potent growth-inhibitory and pro-apoptotic effects in a variety of cancer cell lines, including those that are estrogen receptor-negative.[8][9][10] Their mechanisms of action are multifaceted, primarily involving the irreversible inhibition of STS and the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[4][8][9][10]
Comparative Efficacy of this compound Derivatives
The anti-proliferative activities of various sulfamated estrone derivatives have been evaluated across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-methoxyestradiol-3,17-bis-O,O-sulfamate (STX140) | MCF-7 (Breast) | 0.25 | [11] |
| A2780 (Ovarian) | 0.28 | [11] | |
| PC3 (Prostate) | 0.27 | [11] | |
| A D-ring modified steroid sulfamate (B1201201) analog (STX641) | MCF-7 (Breast) | 0.15 | [11] |
| A2780 (Ovarian) | 0.09 | [11] | |
| PC3 (Prostate) | 0.05 | [11] | |
| 2-ethylestradiol-3-O-sulfamate | NCI 55 cell line panel | 80-fold more active than 2-methoxyestradiol | [12] |
| (p-O-sulfamoyl)-N-tetradecanoyl tyramine | MCF-7 (Breast) | 0.038 | [1] |
Mechanisms of Action: A Deeper Dive
The anti-cancer effects of sulfamated estrone derivatives are primarily attributed to two key mechanisms: steroid sulfatase inhibition and microtubule disruption.
Steroid Sulfatase (STS) Inhibition
Sulfamated derivatives act as potent, irreversible inhibitors of STS.[4][5] By blocking this enzyme, they prevent the conversion of E1S to estrone, thereby cutting off a crucial supply of estrogens that fuel the growth of hormone-dependent tumors.[4][7] This mechanism is particularly relevant in postmenopausal women where intratumoral estrogen production is a key driver of cancer progression.[1]
Caption: Mechanism of Steroid Sulfatase (STS) Inhibition.
Microtubule Disruption and Apoptosis Induction
Several sulfamated estrone derivatives, including 2-MeOEMATE and 2-EtEMATE, function as antimicrotubule agents.[8][9] They inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8][9][13] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of anti-apoptotic proteins like BCL-2 and BCL-XL, an increase in p53 expression, and the release of cytochrome c from the mitochondria.[8][9][13]
References
- 1. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrone sulfate: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic. Arrest, apoptosis, and microtubule assembly in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol-3,17- O, O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A-ring-substituted estrogen-3-O-sulfamates: potent multitargeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Assessing the linearity and range of different analytical methods for estrone 3-sulfate.
A Comparative Guide to Analytical Methods for Estrone (B1671321) 3-Sulfate Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of estrone 3-sulfate (E3S), a key biomarker in various physiological and pathological states. The focus is on the linearity and dynamic range of these methods, critical parameters for ensuring accurate and reliable measurement. This document is intended for researchers, scientists, and drug development professionals involved in endocrinology, oncology, and pharmacology.
Quantitative Performance Comparison
The selection of an appropriate analytical method is crucial for obtaining high-quality data. The following table summarizes the key performance characteristics of two widely used methods for E3S quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS | ELISA |
| Linearity (R²) | >0.99[1] | Not typically reported, relies on standard curve fitting |
| Lower Limit of Quantification (LLOQ) | As low as 7.8 pg/mL (0.02 nM)[2] and 0.5 ng/mL[3][4] | 26.4 pg/mL[5][6] to 0.51 ng/mL[7] |
| Upper Limit of Quantification (ULOQ) | 150 nM[1][8] | 100 ng/mL[7] to 4,000 pg/mL[6] |
| Dynamic Range | Wide (e.g., 3-150 nM)[1][8] | Narrower (e.g., 1.56-100 ng/mL or 40.96-4,000 pg/mL)[6][7] |
| Specificity | High, based on mass-to-charge ratio | Can be prone to cross-reactivity with structurally similar molecules |
| Throughput | Lower, sequential sample analysis | Higher, suitable for screening large numbers of samples |
| Cost per Sample | Higher | Lower |
| Sample Volume | Typically small (µL range) | Typically small (µL range) |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the validation of new assays. Below are generalized protocols for the quantification of E3S using LC-MS/MS and ELISA.
LC-MS/MS Method for this compound Quantification
This method offers high sensitivity and specificity for the quantification of E3S in biological matrices.[3][4][8]
a. Sample Preparation (Protein Precipitation) [2][3][4]
-
To a 100 µL aliquot of the sample (e.g., serum, plasma), add an internal standard.
-
Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727), typically in a 3:1 ratio (v/v) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b. Chromatographic Separation
-
Column: A reverse-phase C18 column (e.g., BEH C18-Acquity UPLC) is commonly used.[8]
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a modifier (e.g., ammonium (B1175870) fluoride) and an organic solvent like methanol or acetonitrile.[9]
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[9]
-
Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected.[9]
c. Mass Spectrometric Detection
-
Ionization Mode: Negative electrospray ionization (ESI-) is used for E3S analysis.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8]
-
Ion Transitions: The specific precursor-to-product ion transition for E3S is monitored (e.g., m/z 349.2 > 269.25).[8] An internal standard with a distinct transition is also monitored for normalization.
d. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards.
-
Linear regression analysis is applied to the calibration curve to determine the concentration of E3S in the unknown samples. The linearity of the method is assessed by the coefficient of determination (R²).
ELISA Method for this compound Quantification
ELISA is a high-throughput immunoassay suitable for screening large numbers of samples. The following is a general protocol for a competitive ELISA.[5][7]
a. Assay Principle This is a competitive immunoassay where E3S in the sample competes with a fixed amount of labeled E3S (e.g., HRP-conjugated) for binding to a limited number of antibodies coated on a microplate. The amount of bound labeled E3S is inversely proportional to the concentration of E3S in the sample.[7]
b. Assay Procedure
-
Standard and Sample Addition: Add a defined volume of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated E3S to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for the competitive binding reaction to occur.[7]
-
Washing: Wash the plate multiple times with a wash buffer to remove any unbound components.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze the conversion of the substrate, leading to a color change.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., dilute acid), which typically changes the color of the solution.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[7]
c. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of E3S in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Workflow and Method Comparison
The following diagrams illustrate the general experimental workflow for E3S quantification and a comparison of the key attributes of the LC-MS/MS and ELISA methods.
Caption: General workflow for this compound analysis.
Caption: Key characteristics of LC-MS/MS vs. ELISA.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 7. Estrone Sulfate ELISA Kit (A4942) [antibodies.com]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Estrone 3-Sulfate: A Procedural Guide
The proper disposal of Estrone 3-sulfate, a potent estrogen compound, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance with potential carcinogenic and reproductive risks, stringent adherence to established protocols is mandatory for all research, scientific, and drug development professionals.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing exposure risks.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to understand its associated hazards and implement appropriate safety controls. The compound is suspected of causing cancer and may damage fertility or the unborn child.[1]
Engineering Controls: All operations involving this compound, especially when handling its powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin and eye contact.[3] Always wear the appropriate protective gear when handling this compound.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Carcinogenicity | H351: Suspected of causing cancer[1] | Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use and use proper removal technique.[4][5] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[1] | Eye/Face Protection: Safety glasses with side-shields or goggles.[4][5] |
| Lactation Effects | H362: May cause harm to breast-fed children[1] | Body Protection: A lab coat or gown is required.[3][4] |
| Eye Irritation | H319: Causes serious eye irritation[6] | Respiratory Protection: Required when handling the powder form or when dust may be generated. Use a NIOSH (US) or CEN (EU) approved respirator.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation[6] |
Step-by-Step Disposal Procedure
The primary principle for managing this compound waste is to treat it as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash, as this can contaminate water supplies and is a regulatory violation.[2][7]
Step 1: Waste Segregation Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[7] Never mix different types of chemical waste.[8]
-
Solid Waste: Collect all contaminated solid materials—such as gloves, weighing papers, pipette tips, bench paper, and empty vials—in a dedicated, clearly labeled hazardous waste container.[2][3] The container must be robust, leak-proof, and have a secure lid.[2]
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and solvent rinses, must be collected in a separate, designated hazardous waste container.[2][3] The container should be shatter-resistant and leak-proof.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[2]
Step 2: Waste Containerization and Labeling Proper containerization is regulated and essential for safety.
-
Container Type: Use approved pharmaceutical waste containers. While specific color-coding can vary by institution, a common standard is to use black containers for RCRA hazardous pharmaceutical waste.
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[8] The label should identify "this compound" as the hazardous component and include the date when waste was first added.
Step 3: Storage Store waste containers in a designated satellite accumulation area within the laboratory.[2] This area must be secure, away from drains, and segregated from incompatible chemicals.[2] Keep containers tightly closed at all times except when adding waste.[2][7]
Step 4: Final Disposal The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Licensed Disposal Vendor: The waste will be handled by a licensed waste disposal contractor for final treatment, which typically involves incineration at a permitted facility.[5][10][11]
Emergency Procedures: Spills and Decontamination
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Avoid breathing dust or vapors.[5][12]
-
Containment: Prevent the further spread of the spill.[12]
-
Cleanup: Absorb liquid spills or carefully sweep up solid material with an inert material and place it into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound. A common method for inactivating many estrogenic compounds is scrubbing the area with a solution of sodium hypochlorite (B82951) (bleach), followed by a thorough water rinse.[2]
-
Waste Disposal: All materials used for cleanup, including absorbents, cleaning cloths, and PPE, must be disposed of as hazardous waste.[2]
Experimental Protocols: Chemical Inactivation
While specific, validated degradation protocols for the routine disposal of this compound are not widely published, chemical inactivation through oxidation is a common method for many phenolic and carcinogenic compounds in a laboratory setting.[2] The following is a general protocol for consideration, but it must be validated and approved by your institution's EHS department before implementation.
Methodology: Oxidation with Sodium Hypochlorite
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Reaction: For liquid waste, slowly add a sufficient quantity of sodium hypochlorite solution (household bleach, typically 5-6% NaOCl) to the aqueous this compound solution to achieve an excess of the oxidizing agent. The mixture should be stirred at room temperature.
-
Quenching: After a designated reaction time (which should be determined in consultation with EHS), any remaining excess hypochlorite can be quenched by adding a reducing agent, such as sodium bisulfite.
-
Disposal: The final solution must still be collected as hazardous liquid waste and disposed of through the institutional EHS program. This procedure is intended to reduce the compound's hormonal activity but does not render the waste non-hazardous.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. demeditec.com [demeditec.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound =98 1240-04-6 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
